2-(2-Thienyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZLOXDTZHOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399478 | |
| Record name | 2-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62532-99-4 | |
| Record name | 2-(2-Thienyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62532-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Thienyl)aniline (CAS No. 62532-99-4): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(2-Thienyl)aniline Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both versatile synthetic handles and significant biological activity is paramount. This compound, with the Chemical Abstracts Service (CAS) number 62532-99-4 , represents a privileged heterocyclic structure that has garnered increasing interest.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the synthesis, physicochemical and spectroscopic properties, and, most critically, the applications of this valuable building block in the design of next-generation therapeutics. The fusion of an aniline moiety, a cornerstone in numerous pharmaceuticals, with a thiophene ring, a versatile bioisostere, creates a unique scaffold with a rich potential for diverse biological activities. This guide will delve into the practical aspects of working with this compound, from its efficient synthesis to its role as a foundational element in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a scaffold is crucial for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62532-99-4 | PubChem[1] |
| Molecular Formula | C₁₀H₉NS | PubChem[1] |
| Molecular Weight | 175.25 g/mol | PubChem[1] |
| Appearance | Yellowish solid | Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air |
| Melting Point | 35 °C | Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air |
| LogP | 2.9973 | ChemScene |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of key spectroscopic data.
| Spectroscopy | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (dd, J = 5.1, 1.2 Hz, 1H), 7.20 (dd, J = 7.8, 1.5 Hz, 1H), 7.16-7.09 (m, 2H), 7.04 (dd, J = 3.6, 1.2 Hz, 1H), 6.84 (td, J = 7.4, 1.2 Hz, 1H), 6.78 (dd, J = 8.0, 1.2 Hz, 1H), 3.85 (br s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.2, 139.1, 130.3, 129.0, 128.1, 125.4, 124.0, 122.9, 118.8, 115.9 |
| IR (ATR) | 3445, 3363 (N-H stretching), 3101, 3069, 3021 (C-H aromatic stretching), 1612 (N-H bending), 1488, 1453 (C=C aromatic stretching) cm⁻¹ |
| Mass Spectrometry (MS) | m/z 175 (M⁺) |
Synthesis of this compound: A Practical Approach
The construction of the this compound scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach offers high yields, broad functional group tolerance, and relatively mild reaction conditions.
Suzuki-Miyaura Cross-Coupling: A Reliable Synthetic Route
The Suzuki-Miyaura reaction provides a powerful tool for the formation of the C-C bond between the aniline and thiophene rings. A general and effective protocol involves the coupling of a bromoaniline with a thienyl boronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol: Micellar Suzuki Cross-Coupling
This protocol is adapted from a highly efficient and environmentally friendly method utilizing a micellar aqueous medium, which allows the reaction to proceed at room temperature and under an air atmosphere.
Materials:
-
2-Bromoaniline
-
Thiophene-2-boronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N)
-
Kolliphor EL (surfactant)
-
Deionized water
-
Ethanol
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
Procedure:
-
To a reaction vessel, add 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).
-
Add 2 mL of an aqueous solution of Kolliphor EL (1.97% in H₂O).
-
Stir the mixture vigorously (500 rpm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add approximately 10 mL of ethanol to create a homogeneous solution.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure this compound.
This micellar approach offers a green and efficient alternative to traditional organic solvent-based methods, often resulting in high yields and simplified workup procedures.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in drug discovery due to the synergistic combination of the aniline and thiophene moieties. The aniline portion provides a key hydrogen bond donor and a site for further functionalization, while the thiophene ring acts as a versatile aromatic system that can engage in various biological interactions and often serves as a bioisosteric replacement for a phenyl ring.
Kinase Inhibitors
Derivatives of this compound have shown promise as kinase inhibitors, a critical class of drugs in oncology. The scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, novel thienyl-based compounds have been identified as multi-kinase inhibitors with significant anti-tumor efficacy, showing preferential activity against VEGFR-2.[2] One such derivative, Thio-Iva, demonstrated a potent inhibition of VEGFR-2 with an IC₅₀ value of 3.31 µM in a cell-free kinase assay.[2]
Caption: Mechanism of action for this compound derivatives as kinase inhibitors.
Antimicrobial Agents
The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents. When coupled with an aniline ring, the resulting scaffold can be derivatized to yield compounds with significant antibacterial and antifungal activities. For example, various heterocyclic systems derived from 2-thienyl precursors have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3][4] The derivatization of the aniline nitrogen or the thiophene ring can lead to the discovery of novel antimicrobial agents with improved potency and spectrum of activity.
Central Nervous System (CNS) Agents
The structural motifs present in this compound are also found in compounds targeting the central nervous system. The ability of the scaffold to be modified to modulate properties like lipophilicity and hydrogen bonding potential makes it an attractive starting point for the design of CNS-active agents. For instance, derivatives of anilines have been explored for their potential as GPR88 agonists, a receptor implicated in basal ganglia-associated disorders.[5]
Conclusion
This compound is a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. Its favorable physicochemical properties and the established synthetic routes, particularly the efficient Suzuki-Miyaura coupling, make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, including kinase inhibition and antimicrobial effects, underscore its importance as a privileged structure in medicinal chemistry. This guide provides a solid foundation for researchers to leverage the unique attributes of this compound in the quest for novel and effective therapeutic agents.
References
- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Thienyl)aniline
Foreword
Welcome to this comprehensive technical guide on 2-(2-thienyl)aniline. This document is crafted for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this versatile heterocyclic compound. Our exploration will move beyond surface-level data, delving into the causality behind its chemical behavior, synthesis strategies, and practical applications. The protocols and analyses presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 62532-99-4, is an aromatic amine characterized by a phenyl ring substituted with a thiophene ring at the ortho position relative to the amino group.[1] This unique arrangement of a π-electron-rich thiophene and a nucleophilic aniline moiety gives rise to its distinct chemical properties and makes it a valuable intermediate in organic synthesis.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NS | [1][2] |
| Molecular Weight | 175.25 g/mol | [1][2] |
| IUPAC Name | 2-(thiophen-2-yl)aniline | [1] |
| Synonyms | This compound, 2-thiophen-2-ylaniline | [1] |
| Appearance | Yellowish solid | [3] |
| Melting Point | 35 °C | [3] |
Solubility Profile
While quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its structure and the known properties of aniline and thiophene. The presence of the polar amino group allows for hydrogen bonding, while the aromatic rings contribute to its nonpolar character.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, particularly with gentle heating, due to hydrogen bonding interactions with the amino group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): High probability of good solubility, as these solvents can effectively solvate both the polar and nonpolar regions of the molecule.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble due to dipole-dipole interactions and the compound's overall organic nature.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is anticipated. While the aromatic rings have an affinity for these solvents, the polar amino group may limit miscibility. Toluene is likely a better solvent than hexane due to π-stacking interactions.
-
Aqueous Solubility: Aniline itself is only slightly soluble in water.[4] this compound is expected to have very low solubility in neutral water. In acidic aqueous solutions, the amino group will be protonated to form the corresponding anilinium salt, which is expected to have significantly higher solubility.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for the N-H stretches of the primary amine, as well as aromatic C-H and C=C stretching vibrations. A representative spectrum shows peaks at 3445 and 3363 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine, respectively.[3] Additional significant peaks include those for aromatic C-H stretching (3101-3021 cm⁻¹) and C=C stretching within the aromatic rings (1612, 1488, 1453 cm⁻¹).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. A reported spectrum shows a doublet of doublets at δ 7.38 ppm, characteristic of the proton on the thiophene ring adjacent to the sulfur and the phenyl ring.[3] The remaining aromatic protons of both the thiophene and aniline rings typically appear in the range of δ 6.7-7.4 ppm. The broad singlet for the -NH₂ protons is also a key feature.
Mass Spectrometry
The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z = 175, corresponding to its molecular weight.
Synthesis Methodologies
The synthesis of this compound is most commonly achieved through cross-coupling reactions, which offer high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a highly effective method for forming the C-C bond between the aniline and thiophene rings.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing this compound.
Experimental Protocol: Micellar Suzuki Cross-Coupling [3]
-
Reaction Setup: In a suitable reaction vessel, combine 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (Et₃N, 1 mmol).
-
Solvent Addition: Add 2 mL of a 1.97% aqueous solution of Kolliphor EL.
-
Reaction Execution: Stir the mixture vigorously (e.g., 500 rpm) at room temperature under ambient air for the required reaction time (typically monitored by TLC).
-
Work-up: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., CH₂Cl₂/n-hexane 8:2) to yield pure this compound.
Causality Behind Experimental Choices: The use of a micellar system with Kolliphor EL in water offers a green and efficient alternative to traditional organic solvents.[3] The surfactant creates nanoreactors in the aqueous phase, facilitating the interaction of the organic substrates with the palladium catalyst. This methodology can lead to high yields in short reaction times, even at room temperature and without the need for an inert atmosphere.[3]
Buchwald-Hartwig Amination
While less common for this specific C-C bond formation, the principles of Buchwald-Hartwig amination are central to the reactivity of the aniline moiety and are used to synthesize derivatives. This reaction is a palladium-catalyzed cross-coupling process for forming carbon-nitrogen bonds.[6]
Caption: Generalized workflow of the Buchwald-Hartwig amination.
General Protocol: [7]
-
Reaction Setup: To a degassed mixture of an aryl halide (1 equiv.), an amine (1.5 equiv.), and a base (e.g., Cs₂CO₃, 10 equiv.) in toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and a phosphine ligand (e.g., BINAP, 0.08 equiv.).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 110 °C) under an inert atmosphere (e.g., nitrogen) for several hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by silica gel chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, often requiring harsher conditions than palladium-catalyzed methods.[8]
Chemical Reactivity
The reactivity of this compound is dictated by the interplay between the nucleophilic amino group and the electron-rich aromatic systems of the aniline and thiophene rings.
Reactions at the Amino Group
-
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental for introducing various functional groups and for protecting the amine during other transformations.
-
Diazotization: Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) will yield a diazonium salt.[9] This highly reactive intermediate can be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides or cyano groups, or in azo coupling reactions.
Caption: Diazotization of this compound and subsequent azo coupling.
Electrophilic Aromatic Substitution
Both the aniline and thiophene rings are activated towards electrophilic substitution. The amino group is a strong ortho-, para-director, and the sulfur atom in the thiophene ring directs electrophiles primarily to the C5 position. The outcome of electrophilic substitution reactions will depend on the specific reagents and reaction conditions.
Cyclization Reactions
The ortho-disposition of the amino group and the thiophene ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, most notably phenothiazines.[7][8][10]
Applications in Drug Development and Materials Science
The structural motifs present in this compound are of significant interest in both medicinal chemistry and materials science.
Medicinal Chemistry
-
Phenothiazine Synthesis: this compound can be considered a bioisostere of 2-aminodiphenylamine, a key precursor in the synthesis of phenothiazines. Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[11] The synthesis involves a cyclization reaction, often via thionation or an Ullmann-type reaction, to form the central thiazine ring.[7][10]
-
Antimicrobial Agents: Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[6][12] Derivatives of this compound can be synthesized and screened for potential antibacterial and antifungal properties.
-
Anticancer Agents: Benzo[b]thiophene and thieno[2,3-b]pyridine derivatives synthesized from aniline precursors have shown potent anticancer activity, acting as inhibitors of tubulin polymerization.[13][14]
Materials Science
-
Organic Semiconductors: Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties.[15][16][17] The combination of thiophene with an aniline moiety can be used to tune the electronic properties of materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[15][16]
-
Electrochromic Polymers: Polymers containing 2,5-dithienylpyrrole units with aniline substituents have been investigated for their electrochromic properties, showing distinct color changes upon electrochemical switching.[18]
Safety and Handling
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][21] A NIOSH-approved respirator should be used if there is a risk of inhalation.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
First Aid Measures:
-
Inhalation: Remove to fresh air. Seek immediate medical attention.[19]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[19]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[19]
Conclusion
This compound is a compound of significant interest due to its unique structural features and versatile reactivity. Its utility as a precursor for medicinally important compounds like phenothiazines and as a building block for advanced organic materials underscores its importance in modern organic synthesis. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actylislab.com [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
- 18. d-nb.info [d-nb.info]
- 19. fishersci.com [fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. chemos.de [chemos.de]
An In-Depth Technical Guide to 2-(Thiophen-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(thiophen-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its nomenclature, physicochemical properties, and a modern, efficient synthetic protocol. Furthermore, it delves into the compound's reactivity, stability, and safety considerations. A critical analysis of the biological significance of the thiophene-aniline scaffold is presented, drawing on data from related structures to highlight its potential in drug development, particularly in the realm of oncology. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Nomenclature and Structure
The nomenclature of heterocyclic compounds is fundamental to unambiguous scientific communication. The molecule in focus, 2-(thiophen-2-yl)aniline, possesses a thiophene ring attached to an aniline moiety at the 2-position of the benzene ring.
-
IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 2-thiophen-2-ylaniline .[1]
-
CAS Number: 62532-99-4[1]
-
Synonyms: This compound is also known by several other names, including 2-(2-thienyl)aniline, 2-thiophen-2-yl-phenylamine, and 2-(2-aminophenyl)thiophene.[1]
The structural representation of 2-(thiophen-2-yl)aniline is depicted below:
References
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-(2-Thienyl)aniline: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, outline a standard characterization workflow, and discuss its potential applications, particularly as a scaffold in modern drug development.
Core Physicochemical Properties
This compound, also known as 2-(thiophen-2-yl)aniline, is an aromatic compound featuring a phenyl ring substituted with both an amino group and a thienyl group at the ortho position. This unique arrangement of a bioisosteric thiophene ring adjacent to an aniline moiety makes it a valuable building block in synthetic chemistry.
The fundamental properties of this compound are summarized below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [1][2] |
| Molecular Weight | 175.25 g/mol | [1][2][3][4][5][6] |
| CAS Number | 62532-99-4 | [1][2][6] |
| IUPAC Name | 2-thiophen-2-ylaniline | [1] |
| Melting Point | 35-36 °C | [6] |
| Boiling Point | 123-126 °C (at 0.2 Torr) | [6] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [6] |
Synthesis Pathway: Palladium-Catalyzed Cross-Coupling
The construction of the biaryl C-C bond between the aniline and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is favored for its high functional group tolerance, generally high yields, and mild reaction conditions, making it a cornerstone of modern organic synthesis.[7]
The causality behind this choice rests on the robustness and versatility of palladium catalysis for creating carbon-carbon bonds between sp²-hybridized centers. The selection of a suitable palladium catalyst, ligand, and base is critical for an efficient reaction, preventing side reactions and ensuring a high conversion rate.
Below is a representative workflow for the synthesis of this compound via a Suzuki coupling approach.
Caption: Suzuki coupling workflow for this compound synthesis.
Experimental Protocol
This protocol is a self-validating system; progress is monitored at key stages to ensure the reaction is proceeding as expected before committing to subsequent steps.
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromoaniline (1.0 eq), thiophene-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent and Base Addition: Add a degassed 3:1 mixture of toluene and ethanol as the solvent, followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (2-bromoaniline) indicates completion.
-
Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Structural Characterization and Validation
Following synthesis and purification, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach is standard practice to provide orthogonal validation of the molecular structure.
Caption: Standard workflow for the characterization of a synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive information about the molecular skeleton. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and thiophene rings, as well as a broad singlet for the -NH₂ protons. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula by providing a highly accurate mass-to-charge ratio that corresponds to C₁₀H₉NS.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Characteristic N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine and C-S stretching vibrations for the thiophene ring would be expected.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which is a critical parameter for its use in biological assays.
Applications in Drug Discovery
The aniline scaffold is a well-established pharmacophore found in numerous approved drugs.[8] Its derivatives are used as key intermediates in the synthesis of analgesics, antibiotics, and kinase inhibitors.[8][9] The thiophene ring is a common bioisostere for a phenyl ring, often introduced to modulate metabolic stability, solubility, or target binding affinity.[10]
The combination of these two moieties in this compound presents a compelling starting point for drug discovery programs:
-
Kinase Inhibitors: Many kinase inhibitors feature a 2-substituted aniline core that interacts with the hinge region of the ATP-binding pocket. The thienyl group can be further functionalized to extend into other regions of the binding site, potentially improving potency and selectivity.[9]
-
Scaffold for Library Synthesis: Its structure allows for diversification at two key vectors: the amine can be acylated, alkylated, or used in further coupling reactions, while the thiophene ring can be subjected to electrophilic substitution to generate a library of analogues for structure-activity relationship (SAR) studies.
-
Metabolic Stability: While anilines can sometimes be associated with metabolic liabilities, the electronic properties of the adjacent thiophene ring may alter the metabolic profile, potentially mitigating issues like N-oxidation.[11] This makes exploring such scaffolds a rational strategy to overcome toxicity challenges seen with simpler anilines.[11]
Safety and Handling
As with any aniline derivative, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.[12]
-
General Hazards: Aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[13] They can cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, and a lab coat.[13]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]
-
Ingestion: Rinse mouth and seek immediate medical attention.[14]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated place. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed to synthesize, characterize, and strategically employ this valuable compound in their research and development endeavors.
References
- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(2-Thienyl)aniline - CAS:92057-12-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-thienyl)aniline [stenutz.eu]
- 6. 2-THIEN-2-YLANILINE | 62532-99-4 [chemicalbook.com]
- 7. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. cresset-group.com [cresset-group.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Synthetic Pathways for 2-(2-Thienyl)aniline
Abstract
2-(2-Thienyl)aniline is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmaceuticals and organic electronic materials. This guide provides an in-depth technical overview of the primary synthetic strategies for constructing this biaryl system. We will dissect the core palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—which represent the most prevalent and versatile approaches. Mechanistic underpinnings, the rationale behind experimental choices, detailed protocols, and comparative analyses are presented. Furthermore, classical methods such as the Ullmann condensation are discussed as relevant alternatives. This document is designed to equip researchers with the necessary knowledge to select and optimize the most suitable synthetic pathway for their specific application.
Introduction: The Significance of the Thienyl-Aniline Scaffold
The fusion of a thiophene ring with an aniline moiety creates the this compound scaffold, a structure of considerable interest in contemporary chemical research. This arrangement is a "privileged" pharmacophore, appearing in molecules with a wide array of biological activities. The thiophene ring serves as a versatile bioisostere for a phenyl ring, while the aniline component provides a crucial vector for further functionalization. The efficient and reliable synthesis of this core is therefore a critical first step in many discovery programs. This guide moves beyond a simple recitation of reactions to provide a causal explanation for why certain pathways are chosen and how they can be fine-tuned for optimal performance.
Dominant Strategies: Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a biaryl amine like this compound, these methods offer unparalleled efficiency, functional group tolerance, and modularity. Two main strategies exist: forming the C-C bond between the two aromatic rings or forming the C-N bond.
The Suzuki-Miyaura Coupling: A C-C Bond Formation Strategy
The Suzuki-Miyaura reaction is arguably the most widely used method for forging C-C bonds between aromatic rings.[1][2] Its popularity stems from the mild reaction conditions and the commercial availability and stability of its organoboron reagents.[2][3] The synthesis of this compound via this method can be approached in two ways:
-
Coupling of a 2-haloaniline (e.g., 2-bromoaniline) with thiophene-2-boronic acid.
-
Coupling of a 2-halothiophene (e.g., 2-bromothiophene) with 2-aminophenylboronic acid.
Studies have shown that the former approach, using bromoanilines and thiophene boronic acids, often proceeds with higher efficiency.[4][5]
The catalytic cycle of the Suzuki reaction is a well-established, three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromoaniline). This is typically the rate-determining step of the cycle.[1][3]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
The following protocol is adapted from a highly efficient, environmentally conscious method using a micellar aqueous system, which allows the reaction to proceed rapidly at room temperature and under air.[4][5]
-
Vessel Preparation: To a standard reaction vial, add 2-bromoaniline (1.0 eq, 0.5 mmol) and thiophene-2-boronic acid (1.2 eq, 0.6 mmol).
-
Catalyst and Base Addition: Add the palladium catalyst, Pd(dtbpf)Cl₂ (2 mol%, 0.01 mmol), and triethylamine (Et₃N) (2.0 eq, 1.0 mmol).
-
Solvent Addition: Add 2 mL of a 2% aqueous solution of Kolliphor EL. This surfactant forms micelles in water, creating a microenvironment where the organic reagents can react efficiently.[9]
-
Reaction: Stir the heterogeneous mixture vigorously (e.g., 500 rpm) at room temperature. The reaction is often complete within 15-30 minutes.
-
Work-up: Upon completion (monitored by TLC or LC-MS), add ethanol (~10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., CH₂Cl₂/n-hexane 8:2) to yield the pure this compound.[4]
| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Bromoaniline + Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | 2% Kolliphor EL (aq) | Room Temp | 15 min | 86 | [5][10] |
| 2-Aminophenylboronic acid + 2-Bromothiophene | Pd(dtbpf)Cl₂ (2) | Et₃N | 2% Kolliphor EL/Toluene (9:1) | 60 | 1 h | ~45 | [4] |
| 2-Iodoaniline + Thiophene-2-boronic acid | Pd(OAc)₂ (0.5) | N/A | WEB* | Room Temp | 1 h | 95 | [11] |
*WEB = Water Extract of Banana. A green, ligand-free protocol.
The Buchwald-Hartwig Amination: A C-N Bond Formation Strategy
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide (or triflate) and an amine.[12][13] This reaction is a powerful alternative to classical methods like the Ullmann condensation, operating under much milder conditions with a vastly expanded substrate scope.[12][14] For this compound, the logical disconnection involves coupling thiophene with 2-haloaniline or, more commonly, coupling a 2-halothiophene with aniline itself.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromothiophene), forming a Pd(II) complex.[16][17]
-
Amine Coordination & Deprotonation: The amine (aniline) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu) then deprotonates the coordinated amine to form a palladium amide intermediate.[12][15]
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[15][18]
The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[18] Bulky, electron-rich biaryl phosphine ligands, developed by Stephen Buchwald's group, are essential for promoting both the oxidative addition and the final reductive elimination steps.[18] Ligands like XPhos, SPhos, and RuPhos have become standards in the field.[18][19]
Furthermore, the use of palladium "precatalysts" has simplified the execution of these reactions. These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The different "generations" (G1, G2, G3, G4, etc.) of Buchwald precatalysts offer improved stability, solubility, and activity, allowing for lower catalyst loadings and milder reaction conditions.
This protocol is a generalized procedure for a typical Buchwald-Hartwig amination.
-
Vessel Preparation: To a dry Schlenk tube or sealable reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (e.g., 2-bromothiophene, 1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).[20][21]
-
Reagent Addition: Add the amine (aniline, 1.1-1.2 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Alternative Synthetic Approaches
While palladium catalysis dominates modern synthetic chemistry, classical methods remain relevant under certain circumstances.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[14] In the context of this compound synthesis, it would involve the reaction of a 2-halothiophene with aniline.
-
Mechanism: The reaction is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[14]
-
Conditions: Traditionally, the Ullmann reaction requires stoichiometric amounts of copper powder and very high temperatures (>200 °C) in polar aprotic solvents like DMF or NMP.[14][22] This makes it incompatible with many sensitive functional groups.
-
Modern Variants: Modern protocols have been developed that use soluble copper catalysts with ligands (e.g., phenanthroline), which can lower the required reaction temperature.[14][23] However, compared to the Buchwald-Hartwig amination, the conditions are generally still harsher and the substrate scope is more limited.[14]
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors like starting material availability, cost, scale, and functional group tolerance.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C-C | C-N | C-N |
| Catalyst | Palladium | Palladium | Copper |
| Typical Conditions | Mild (often room temp) | Mild to moderate (80-110 °C) | Harsh (>150-200 °C) |
| Functional Group Tolerance | Very High | High | Moderate to Low |
| Substrate Availability | Boronic acids are widely available but can be costly. | Amines are ubiquitous and inexpensive. | Amines are ubiquitous. |
| Key Advantage | Excellent for complex biaryl synthesis; very mild conditions possible. | Direct C-N bond formation; broad amine scope. | Inexpensive catalyst (copper). |
| Key Disadvantage | Indirect route to the final amine; potential for boronic acid homo-coupling. | Requires specialized, often expensive, phosphine ligands. | Harsh conditions, limited scope, often stoichiometric copper. |
Product Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include aromatic protons for both the aniline and thiophene rings, as well as a broad singlet for the -NH₂ protons.[4][5]
-
IR Spectroscopy: Characteristic N-H stretching bands for the primary amine are expected around 3300-3500 cm⁻¹.[4][24]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₀H₉NS (M.W. 175.25) should be observed.[25]
-
Melting Point: The reported melting point for this compound is 35 °C.[4]
Conclusion
The synthesis of this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a robust and often high-yielding pathway for C-C bond formation, particularly when using bromoanilines and thiophene boronic acids, with recent advancements enabling reactions in green, aqueous media. The Buchwald-Hartwig amination provides a powerful and direct route for C-N bond formation, with its success hinging on the selection of appropriate bulky phosphine ligands and stable precatalysts. While the classical Ullmann condensation remains a historically significant alternative, its requirement for harsh conditions limits its general applicability. For researchers in drug discovery and materials science, a thorough understanding of the mechanisms and practical considerations of these palladium-catalyzed methods is essential for the efficient and versatile production of the this compound scaffold and its derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. d-nb.info [d-nb.info]
- 23. Ullmann Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-(2-Thienyl)aniline.
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(2-Thienyl)aniline
Introduction: A Core Heterocyclic Scaffold
This compound, a molecule integrating an aniline moiety with a thiophene ring, represents a significant building block in the fields of medicinal chemistry and materials science. This bi-aromatic scaffold combines the rich reactivity of anilines with the unique electronic and structural properties of the thiophene heterocycle. Thiophene rings are often employed in drug design as bioisosteres for phenyl groups, potentially modulating a compound's pharmacokinetic profile and receptor binding interactions.[1] The aniline component, a common pharmacophore, provides a crucial synthetic handle for further molecular elaboration.[2]
This guide offers a comprehensive exploration of the essential physical, chemical, and spectroscopic properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.
Caption: Molecular structure of this compound.
Part 1: Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. These parameters influence everything from solubility and reaction kinetics to absorption and distribution in vivo.
| Property | Value | Source(s) |
| IUPAC Name | 2-thiophen-2-ylaniline | [3] |
| CAS Number | 62532-99-4 | [3] |
| Molecular Formula | C₁₀H₉NS | [3] |
| Molecular Weight | 175.25 g/mol | [3] |
| Appearance | Tan solid, semi-solid or oil | [4] |
| Melting Point | 35-37 °C (lit.) / 76 °C (from specific synthesis) | [4][5] |
| Boiling Point | 123-126 °C at 0.2 Torr | [6] |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | [3] |
| LogP (Computed) | 2.6 | [3] |
| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [4] |
Note on Melting Point: A discrepancy in reported melting points exists. Commercial suppliers often list 35-37 °C, while a value of 76 °C was reported for the product of a specific micellar Suzuki coupling synthesis.[4][5] This variation may be attributable to differences in crystalline form or purity. Researchers should verify the melting point of their specific batch.
Part 2: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The following section details the expected and reported spectral data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Molecular Ion (M⁺): For this compound, the electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak at m/z = 175, corresponding to its monoisotopic mass.[3]
-
Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form the [M-1]⁺ ion. Alpha-cleavage at the bond connecting the aniline and thiophene rings can also occur, leading to fragments corresponding to the individual ring systems. GC-MS data for this compound is available in the PubChem database.[3]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
-
N-H Stretching: As a primary amine, this compound displays two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. A reported spectrum specifies peaks at 3440 cm⁻¹ (asymmetric stretch) and 3356 cm⁻¹ (symmetric stretch).[5]
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
-
N-H Bending: The N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ region. A peak has been reported at 1614 cm⁻¹ .[5]
-
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.
-
C-N Stretching: The stretching vibration for the aromatic C-N bond is expected between 1250-1335 cm⁻¹. A reported spectrum shows a relevant peak at 1286 cm⁻¹ .[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region (approx. 6.5-7.5 ppm) will be complex due to the presence of seven distinct protons on the two rings.
-
Reported ¹H NMR Data (400 MHz, CDCl₃): δ 7.43 (d, J = 8.4 Hz, 1H), 7.17 (t, J = 4.4 Hz, 1H), 7.04 (dd, J = 4.7, 3.9 Hz, 1H), 6.69 (d, J = 8.4 Hz, 1H), 3.73 (s, 1H).[5] Note: The original publication's assignments should be consulted for specific proton locations. The broad singlet at 3.73 ppm corresponds to the two amine (-NH₂) protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be in the aromatic region (approx. 110-150 ppm), with the carbon attached to the nitrogen atom appearing more upfield due to its electron-donating effect.
Part 3: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.
Synthesis Pathway: Palladium-Catalyzed Cross-Coupling
The most efficient and common method for synthesizing bi-aryl compounds like this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7] This approach offers high yields and excellent functional group tolerance. A typical route involves coupling an ortho-substituted bromoaniline with a thienylboronic acid.[5][8]
Caption: General workflow for the synthesis of this compound via Suzuki coupling.
Chemical Reactivity Profile
The reactivity of this compound is a composite of its constituent aniline and thiophene rings.
-
Aniline Moiety: The primary amino group (-NH₂) is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization to form diazonium salts.[9] These salts are highly versatile intermediates for introducing a wide range of functional groups. The amino group is also a strong activating, ortho-para directing group for electrophilic aromatic substitution on the aniline ring. However, Friedel-Crafts reactions are generally unsuccessful due to the Lewis acid catalyst complexing with the basic amino group.[9]
-
Thiophene Moiety: The thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution, typically occurring at the C5 position (adjacent to the sulfur and furthest from the aniline substituent). The general order of reactivity for common five-membered heterocycles is Pyrrole > Furan > Thiophene.[10] The presence of the aniline substituent will influence the precise regioselectivity of these reactions.
Part 4: Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists for several reasons.
-
Scaffold Versatility: It serves as a rigid core structure from which various functional groups can be elaborated, allowing for the systematic exploration of chemical space to optimize biological activity.[11]
-
Bioisosterism: The thiophene ring is a well-established bioisostere of a benzene ring.[1] Replacing a phenyl group with a thienyl group can alter the molecule's size, electronics, and metabolic profile, potentially improving potency, selectivity, or pharmacokinetic properties.
-
Challenges with Anilines: While widely used, the aniline motif is a known "structural alert" in drug discovery. It is susceptible to metabolic oxidation by Cytochrome P450 enzymes, which can form reactive quinone-imine metabolites.[12] These metabolites can lead to toxicities or idiosyncratic adverse drug reactions. Therefore, while this compound is a valuable starting point, drug development professionals must carefully evaluate the metabolic stability of any derived compounds.[2][12]
Part 5: Safety and Handling
As with all aniline derivatives, this compound should be handled with appropriate caution. While a specific safety data sheet (SDS) may vary, the general hazards associated with anilines apply.
-
Hazards: Anilines are generally toxic if swallowed, in contact with skin, or if inhaled.[13][14] They can cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood.[16] Wear appropriate PPE, including:
-
Storage and Disposal: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14] Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Part 6: Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Micellar Suzuki Cross-Coupling
(Adapted from Organics 2021, 2, 416-424)[5]
This protocol describes an environmentally conscious synthesis in an aqueous micellar solution under air.
-
Reaction Setup: In a suitable reaction vessel, combine 2-bromoaniline (1.0 equiv, e.g., 0.5 mmol), 2-thienylboronic acid (1.2 equiv, e.g., 0.6 mmol), Pd(dtbpf)Cl₂ catalyst (0.02 equiv, e.g., 0.01 mmol), and triethylamine (Et₃N) (2.0 equiv, e.g., 1.0 mmol).
-
Add Solvent: Add an aqueous solution of Kolliphor EL (e.g., 2 mL of a 2% wt solution in water).
-
Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 15-30 minutes.
-
Workup: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a mobile phase of CH₂Cl₂/n-hexane 8:2) to yield the pure this compound product.
Protocol 2: Quality Control by LC-MS
This protocol outlines a general method for verifying the identity and purity of the final product.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of ~10 µg/mL with the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Data Analysis: Confirm the presence of a major peak in the chromatogram. The mass spectrum for this peak should show a protonated molecular ion [M+H]⁺ at m/z = 176.2. Purity can be estimated based on the peak area percentage in the chromatogram (e.g., UV at 254 nm).
-
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cresset-group.com [cresset-group.com]
- 3. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-THIEN-2-YLANILINE | 62532-99-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
The Structural and Synthetic Landscape of 2-(2-Thienyl)aniline: A Technical Guide for Chemical and Pharmaceutical Researchers
Abstract
This technical guide provides an in-depth exploration of 2-(2-Thienyl)aniline, a heterocyclic aromatic amine with significant potential as a scaffold in medicinal chemistry and materials science. We will delve into its core structural features, elucidate a field-proven synthetic protocol via Suzuki-Miyaura cross-coupling with detailed mechanistic insights, and present its key analytical data. Furthermore, this guide will explore the compound's emerging applications, particularly as a foundational structure for kinase inhibitors in oncology and as a building block for organic electronics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Introduction: The Thienylaniline Scaffold
The conjugation of an aniline ring with a thiophene moiety creates a unique molecular architecture, this compound, that merges the nucleophilic character of the aniline with the distinct electronic properties of the sulfur-containing heterocycle. This arrangement, with the chemical formula C₁₀H₉NS, results in a structure with significant torsional flexibility and a rich electronic landscape, making it a privileged scaffold in modern chemical research.[1]
Aniline and its derivatives have a storied history in pharmaceutical development, forming the backbone of numerous essential medicines. The introduction of a thiophene ring, a common bioisostere for a phenyl ring, can modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability or receptor binding affinity. It is this strategic combination of two pharmacologically and electronically relevant motifs that positions this compound as a molecule of high interest.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic and analytical workflows.
| Property | Value | Reference |
| IUPAC Name | 2-(thiophen-2-yl)aniline | [1] |
| CAS Number | 62532-99-4 | [1] |
| Molecular Formula | C₁₀H₉NS | [1] |
| Molecular Weight | 175.25 g/mol | [1] |
| Appearance | Yellowish solid | [2] |
| Melting Point | 35 °C | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CS2)N | [1] |
| InChIKey | IIKZLOXDTZHOAV-UHFFFAOYSA-N | [1] |
Synthesis of this compound via Micellar Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the aniline and thiophene rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid and an aryl halide, is a robust and widely adopted method.[3] Recent advancements have demonstrated that this transformation can be performed efficiently in aqueous micellar systems, offering significant environmental and practical advantages over traditional organic solvents.[4]
Rationale for Method Selection
The choice of a micellar Suzuki-Miyaura coupling is underpinned by several key advantages:
-
Sustainability: The use of water as the bulk solvent significantly reduces organic waste.[4]
-
Efficiency: The formation of micelles creates nanoreactors that concentrate the reactants and catalyst, leading to dramatically accelerated reaction times—often from many hours to mere minutes.[2][4]
-
Operational Simplicity: This method can be performed at room temperature and open to the air, eliminating the need for inert atmospheres and specialized equipment.[4]
-
High Yield: The protocol consistently delivers high yields of the desired product.[4]
Detailed Experimental Protocol
The following protocol is adapted from a validated procedure for the synthesis of this compound (designated as 3aa in the source literature).[1][2]
Reagents:
-
2-Bromoaniline (1a )
-
2-Thienylboronic acid (2a )
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N) (Base)
-
Kolliphor EL (Surfactant)
-
Deionized Water
-
Ethanol (for workup)
-
Silica Gel (for chromatography)
-
Dichloromethane/n-hexane (for chromatography)
Procedure:
-
In a suitable reaction vessel, a mixture of 2-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1 mmol) is prepared.
-
To this mixture, 2 mL of a 2 wt% aqueous solution of Kolliphor EL is added.
-
The resulting biphasic mixture is stirred vigorously (e.g., 500 rpm) at room temperature. The reaction is typically complete within 15 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, ethanol (approx. 10 mL) is added to the reaction mixture until a homogeneous solution is formed.
-
The solvents are removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a dichloromethane/n-hexane (8:2) eluent system to afford pure this compound.[1]
Mechanistic Causality
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The efficiency of the micellar protocol is rooted in how the surfactant environment facilitates each step of this cycle.
-
Oxidative Addition: The cycle begins with the oxidative addition of the 2-bromoaniline to the active Pd(0) catalyst. This step, which involves the cleavage of the carbon-bromine bond, is often rate-limiting.[5] The hydrophobic core of the micelle concentrates the lipophilic aryl halide and palladium catalyst, increasing the effective molarity and accelerating this step.[4]
-
Transmetalation: The boronic acid, activated by the base (Et₃N), transfers its thienyl group to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic boronate species, which facilitates the transfer of the organic group to the electrophilic palladium(II) center.[5]
-
Reductive Elimination: This is the final step, where the two organic fragments (the aniline and thienyl moieties) are coupled together, forming the C-C bond of the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk and electron-donating properties of the phosphine ligands on the catalyst (in this case, from dtbpf) are critical for promoting this final, product-forming step.[6]
Analytical Characterization
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
NMR Spectroscopic Data
The following ¹H and ¹³C NMR data have been reported for this compound in deuterated chloroform (CDCl₃).[2]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.38 (dd, J = 5.1, 0.7 Hz, 1H) | Thiophene H |
| 7.34 (dd, J = 7.6, 1.1 Hz, 1H) | Aniline H |
| 7.27–7.14 (m, 3H) | Aniline/Thiophene H |
| 6.85 (t, J = 7.5 Hz, 1H) | Aniline H |
| 6.80 (d, J = 8.0 Hz, 1H) | Aniline H |
| 4.03 (br, 2H) | -NH₂ |
Note: Specific assignments for the ¹³C NMR signals require further 2D NMR experiments, but the reported shifts are characteristic of the aromatic carbons in the structure.
Applications in Research and Development
The this compound scaffold is a versatile building block for creating more complex molecules with tailored functions in drug discovery and materials science.
Medicinal Chemistry: Kinase Inhibitor Scaffolds
In oncology, the development of small-molecule kinase inhibitors is a major focus. Many successful inhibitors feature a substituted aniline core that forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[7] The this compound structure is an attractive starting point for designing novel inhibitors.
Recent studies have shown that 2-substituted aniline pyrimidine derivatives can act as potent dual inhibitors of Mer and c-Met kinases, two important targets in cancer therapy.[3][7] The aniline nitrogen acts as a crucial hydrogen bond donor, while the thienyl group can be directed towards hydrophobic pockets or serve as an anchor point for further functionalization to enhance potency and selectivity.
Materials Science: Building Blocks for Organic Electronics
Thiophene-based organic molecules are pillars of materials science, particularly in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[8][9] The electron-rich nature and rigid structure of the thiophene ring facilitate efficient charge transport.[10]
This compound can be used as a precursor to synthesize larger, more complex molecules for use in OLEDs. The aniline group can serve as a hole-transporting moiety or as a synthetic handle to attach other functional groups, such as electron-accepting units, to create donor-π-acceptor (D-π-A) fluorophores.[11] These materials are essential for creating the emissive layer in modern OLED devices, where their electronic properties directly dictate the color and efficiency of the emitted light.[8]
Conclusion
This compound is a molecule of significant academic and industrial interest, bridging the fields of synthetic chemistry, medicinal chemistry, and materials science. Its synthesis has been rendered highly efficient and sustainable through the application of modern catalytic methods like micellar Suzuki-Miyaura coupling. The unique electronic and structural features of this scaffold ensure its continued use as a valuable building block for the development of next-generation pharmaceuticals and organic electronic materials. This guide provides a foundational, technically-grounded overview to support and inspire further research into its vast potential.
References
- 1. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 2. boa.unimib.it [boa.unimib.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. nbinno.com [nbinno.com]
- 11. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
A Technical Guide to the Spectroscopic Profile of 2-(2-Thienyl)aniline
This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Thienyl)aniline (CAS No. 62532-99-4), a key intermediate in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for ensuring purity, understanding reactivity, and confirming successful synthesis. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₀H₉NS and a molecular weight of approximately 175.25 g/mol .[1][2] Its structure comprises an aniline ring substituted at the 2-position with a thiophene ring, leading to a unique electronic and conformational profile that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for unambiguous identification and characterization.
Caption: Molecular structure of this compound.
¹H and ¹³C NMR Spectroscopy: A Detailed Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The asymmetry of the molecule results in a complex and informative spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of both the aniline and thiophene rings, as well as the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H5' | ~7.40 | dd |
| Thiophene H3' | ~7.20 | dd |
| Aniline H6 | ~7.15 | dd |
| Thiophene H4' | ~7.05 | dd |
| Aniline H4 | ~7.00 | td |
| Aniline H3 | ~6.80 | dd |
| Aniline H5 | ~6.75 | td |
| Amine (-NH₂) | ~3.70 | br s |
Note: Predicted values are based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions.
The protons on the thiophene ring typically appear slightly downfield due to the electron-withdrawing nature of the sulfur atom and ring currents. The aniline protons exhibit a more complex pattern influenced by the electron-donating amine group and the anisotropic effects of the adjacent thiophene ring. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. The presence of ten distinct carbon signals confirms the molecular asymmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aniline C-NH₂ (C1) | ~145.0 |
| Thiophene C-S (C2') | ~138.0 |
| Aniline C-Th (C2) | ~129.0 |
| Aniline C4 | ~128.5 |
| Thiophene C5' | ~128.0 |
| Thiophene C3' | ~125.0 |
| Thiophene C4' | ~123.5 |
| Aniline C6 | ~118.0 |
| Aniline C5 | ~116.0 |
| Aniline C3 | ~115.0 |
Note: Predicted values are based on analogous structures and established substituent effects.
The carbon attached to the nitrogen (C1) is significantly deshielded. The carbons of the thiophene ring also appear in the downfield region of the aromatic spectrum. The varied chemical shifts of the aniline carbons are a result of the combined electronic effects of the amino group and the thienyl substituent.
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis requires careful sample preparation and instrument parameterization.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Utilize a standard single-pulse experiment.
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
Caption: A generalized workflow for NMR data acquisition and processing.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to N-H and C-H bonds, as well as aromatic C=C stretching vibrations.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | N-H Bend | Strong |
| 1590 - 1450 | Aromatic C=C Stretch | Strong |
| ~1300 | C-N Stretch | Medium |
| ~750 | C-S Stretch | Weak |
| 850 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[3][4] The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic rings. The out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the aniline ring.
Experimental Protocol for FT-IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Neat Liquid (if applicable): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Interpretation |
| 175 | [M]⁺˙ | Molecular ion peak |
| 174 | [M-H]⁺ | Loss of a hydrogen radical |
| 142 | [M-SH]⁺ | Loss of a sulfhydryl radical |
| 93 | [C₆H₅NH₂]⁺˙ | Aniline radical cation |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The molecular ion peak at m/z 175 is expected to be prominent.[1] Fragmentation may occur through the loss of a hydrogen atom or through cleavage of the bond between the two rings. The observation of fragments corresponding to the aniline and thienyl moieties can further confirm the structure.
Experimental Protocol for Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Impact (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by chromatography.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Caption: Logical flow of analysis in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, FT-IR, and MS provides a self-validating system for its identification and characterization. The presented data and protocols offer a foundational reference for researchers engaged in the synthesis, quality control, and application of this important chemical entity. Adherence to rigorous experimental procedures is essential for obtaining high-quality, reproducible spectroscopic data.
References
An In-Depth Technical Guide to the Health and Safety of 2-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 2-(2-Thienyl)aniline (CAS No. 62532-99-4), a compound of interest in medicinal chemistry and materials science. As a substituted aniline, it warrants careful handling due to the toxicological profile characteristic of this class of compounds. This document synthesizes available data to provide a robust framework for its safe use in a research and development setting.
Understanding the Compound: Identification and Properties
This compound is an aromatic compound containing both a phenylamine (aniline) and a thiophene moiety.[1] Its unique structure makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.
| Property | Value | Source |
| CAS Number | 62532-99-4 | [1] |
| Molecular Formula | C₁₀H₉NS | [1] |
| Molecular Weight | 175.25 g/mol | [1] |
| Appearance | Solid, semi-solid, or oil | |
| Melting Point | 35-36 °C | [2] |
| Boiling Point | 123-126 °C at 0.2 Torr | [2] |
| LogP | 2.9973 (Computed) | [3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų (Computed) | [3] |
Hazard Identification and Classification
One supplier, ChemScene, provides the following GHS classification for this compound[3]:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation. (Note: some classifications may use H320: Causes eye irritation)
-
H335: May cause respiratory irritation.
-
However, data for the hydrochloride salt of this compound suggests a more severe hazard profile[4][5]:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Given the potential for serious health effects, it is prudent to handle this compound with the precautions appropriate for a compound that is harmful if swallowed and causes serious eye irritation.
The Aniline Moiety: A Deeper Look at Potential Hazards
The presence of the aniline functional group is a key determinant of the toxicological profile of this compound. Anilines, as a class, are known for their systemic toxicity, particularly their ability to induce methemoglobinemia.[6] This condition impairs the oxygen-carrying capacity of the blood and can lead to symptoms such as cyanosis (bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress and death.[6]
Furthermore, aniline itself is classified as[7]:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
A suspected carcinogen and mutagen.
-
A cause of damage to organs through prolonged or repeated exposure.
-
A skin sensitizer.
While these classifications are for the parent compound, they underscore the need for stringent safety measures when handling any aniline derivative.
Safe Handling and Storage Protocols
A risk-based approach is essential for the safe handling of this compound. The following protocols are based on the known hazards of anilines and the available data for the target compound and its salt.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is the primary means of preventing inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), consider using a glove box or other closed system.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility data. Dispose of contaminated gloves immediately.
-
Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary. A respiratory protection program should be in place.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[7]
-
Contaminated work clothing should not be taken home and should be decontaminated or disposed of as hazardous waste.[7]
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Store away from sources of ignition.[9]
Emergency Procedures
Prompt and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink sips of water. Seek immediate medical attention and provide the SDS or product label to the medical personnel.[7]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[10]
-
Experimental Workflow: Risk Assessment
The following diagram illustrates a logical workflow for conducting a risk assessment before working with this compound.
Disposal Considerations
All waste materials containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. While specific toxicological data is limited, the known hazards of the aniline class of compounds and the data available for its hydrochloride salt provide a strong basis for implementing robust safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound.
References
- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-THIEN-2-YLANILINE | 62532-99-4 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(Thiophen-2-yl)aniline hydrochloride | C10H10ClNS | CID 17482915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-(2-Thienyl)aniline Derivatives
Introduction: The Strategic Importance of the 2-(2-Thienyl)aniline Scaffold
The fusion of aniline and thiophene rings to form the this compound scaffold creates a privileged structural motif of significant interest to the pharmaceutical and materials science sectors. Aniline and its derivatives are foundational precursors for a multitude of essential medicines, including analgesics and antipyretics[1]. The thiophene ring, a bioisostere of benzene, is a key component in numerous therapeutic drugs, contributing to a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties[2].
Consequently, derivatives of this compound are actively investigated as core components of pharmacologically active compounds, including kinase inhibitors for oncology and novel agents for treating inflammatory diseases[3][4][5]. The development of efficient, robust, and scalable synthetic routes to access this scaffold and its analogues is therefore a critical endeavor for medicinal chemists and process development scientists.
This guide provides an in-depth exploration of established and modern synthetic strategies for preparing this compound derivatives. We will dissect the mechanistic underpinnings of key reactions, offer field-proven, step-by-step protocols, and present data to guide researchers in their synthetic efforts.
Core Synthetic Strategies: Forging the Biaryl C-C Bond
The principal challenge in synthesizing the this compound core is the formation of the carbon-carbon bond between the aromatic rings. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this transformation.
Strategy 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide or triflate[3]. Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of starting materials[3]. For the synthesis of this compound, this can be approached from two complementary directions:
-
Route A: Coupling of an ortho-haloaniline with a thienylboronic acid.
-
Route B: Coupling of a halothiophene with an ortho-aminophenylboronic acid.
The choice of route often depends on the commercial availability and cost of the starting materials.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.
A significant advancement in this area is the use of micellar catalysis, which allows the reaction to be performed in water at room temperature, often without the need for an inert atmosphere, representing a greener and more efficient alternative to traditional organic solvents[6][7].
Protocol 1: Micellar Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a highly efficient, environmentally friendly procedure utilizing the surfactant Kolliphor EL to form micelles in water, enabling the reaction to proceed at room temperature and open to the air[6][7][8].
Materials:
-
2-Bromoaniline (1a) (0.5 mmol, 1.0 equiv)
-
2-Thienylboronic acid (2a) (0.6 mmol, 1.2 equiv)
-
Pd(dtbpf)Cl₂ (Palladium catalyst) (0.01 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)
-
Aqueous Kolliphor EL solution (2 mL, 1.97% w/w in H₂O)
-
Ethanol (for work-up)
-
Dichloromethane (DCM) and n-hexane (for chromatography)
-
Silica gel
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1a), 2-thienylboronic acid (2a), Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 mL of aqueous Kolliphor EL solution to the flask.
-
Stir the resulting mixture vigorously (approx. 500 rpm) at room temperature. The reaction is typically complete within 15-60 minutes. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, add approximately 10 mL of ethanol to the reaction mixture until it becomes a homogeneous solution.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a mixture of dichloromethane/n-hexane (e.g., 8:2 v/v) to afford the pure this compound product.
Expected Results: This method provides excellent yields, often exceeding 95%, within a short reaction time[6]. The final product, this compound, is typically a yellowish solid[6].
| Entry | Aniline Substrate | Boronic Acid | Time (min) | Yield (%) |
| 1 | 2-Bromoaniline | 2-Thienyl | 15 | 98 |
| 2 | 3-Bromoaniline | 2-Thienyl | 60 | 96 |
| 3 | 4-Bromoaniline | 2-Thienyl | 15 | 97 |
| 4 | 2-Bromoaniline | 3-Thienyl | 15 | 96 |
| Table adapted from data presented in Organics, 2021, 2, 415-423.[6] |
Complementary Strategy: Buchwald-Hartwig Amination for Further Derivatization
While the Suzuki coupling is ideal for forming the core scaffold, the Buchwald-Hartwig amination is an indispensable tool for subsequent modifications, particularly for creating N-aryl or N-alkyl derivatives of the synthesized this compound. This palladium-catalyzed C-N bond formation has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher traditional methods[9][10].
Mechanistic Rationale: The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki reaction. A Pd(0) complex undergoes oxidative addition into an aryl halide. The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the amine, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst[11]. The choice of phosphine ligand is critical and has evolved through several "generations" to allow for the coupling of a wide variety of substrates under milder conditions[9][12].
References
- 1. nbinno.com [nbinno.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Thienyl-Anilines via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has been recognized with the 2010 Nobel Prize in Chemistry for its profound impact on the chemical sciences.[2] A particularly valuable application of this methodology is the synthesis of heterobiaryl compounds, such as thienyl-anilines.
Thiophene-substituted anilines are privileged structural motifs found in a vast array of functional molecules. They serve as critical precursors for complex heterocyclic systems, conductive polymers, and ligands in coordination chemistry.[1][3] In the pharmaceutical and drug development sectors, the thienyl-aniline scaffold is integral to numerous biologically active compounds, where it modulates properties like metabolic stability, solubility, and target binding affinity.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thienyl-anilines using the Suzuki-Miyaura coupling. We will delve into the reaction mechanism to explain the causality behind experimental choices, present strategies for optimizing reaction parameters, and provide detailed, field-proven protocols for both traditional organic and modern aqueous reaction conditions.
Mechanistic Foundations: Understanding the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-based catalytic cycle. A thorough understanding of this mechanism is paramount for rational protocol design and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the organohalide (e.g., a bromoaniline or bromothiophene). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) species. This is often the rate-determining step of the reaction.[5] The choice of ligand is critical here, as electron-rich and bulky ligands can accelerate this process, particularly for less reactive aryl chlorides.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a thienylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the thienyl group to the palladium center and displaces the halide.
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (the thienyl and aniline moieties) coupled on the Pd(II) center are eliminated to form the desired C-C bond of the thienyl-aniline product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.
Challenges with Heteroaromatic Substrates
While powerful, the coupling of heteroaromatic substrates like thienylboronic acids presents unique challenges. Five-membered 2-heteroaromatic boronic acids are known to be unstable and can readily undergo protodeboronation—a side reaction where the C-B bond is cleaved by a proton source, reducing the yield of the desired product.[9][10][11] This necessitates the use of highly active catalyst systems that promote rapid coupling, outcompeting the decomposition pathway.[9][11][12]
Optimization of Reaction Parameters
The success of a Suzuki-Miyaura coupling for thienyl-aniline synthesis hinges on the careful selection of several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
| Parameter | Key Considerations & Recommendations | Rationale |
| Palladium Catalyst | Precatalysts: Use air-stable precatalysts (e.g., XPhos or SPhos palladacycles) for reproducibility.[7][12] Standard Sources: Pd(OAc)₂ or Pd₂(dba)₃ are effective but require in-situ reduction and can be more sensitive. | Precatalysts ensure the formation of the active Pd(0) species under conditions where unstable boronic acids are still viable.[9][11] |
| Ligand | Bulky Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl substrates and sterically hindered partners.[7] NHCs: N-Heterocyclic Carbenes are also powerful ligands for challenging couplings. | Electron-rich, bulky ligands stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and prevent catalyst decomposition, which is crucial for overcoming the instability of thienylboronic acids.[7][13] |
| Boron Reagent | Boronic Acids: 2-Thienylboronic acid is generally more reactive than the 3-thienyl isomer.[10] Be aware of potential protodeboronation.[9][10] Boronate Esters: Pinacol esters offer greater stability towards protodeboronation and are often used for unstable substrates.[14] | The electronic and steric properties of the boronic acid influence the rate of transmetalation.[10] Esters provide a "slow release" of the boronic acid, which can be beneficial.[6] |
| Organohalide | Reactivity: I > Br > OTf > Cl. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are economical for large-scale synthesis but require highly active catalyst systems.[15][16] | The strength of the carbon-halogen bond directly impacts the rate of the oxidative addition step. Weaker C-I and C-Br bonds react faster than the stronger C-Cl bond. |
| Base | Inorganic Bases: K₃PO₄ is often an excellent choice, providing good results across a range of substrates.[17] K₂CO₃, Cs₂CO₃, and Na₂CO₃ are also common. Organic Bases: Et₃N (triethylamine) is used in some protocols, particularly in micellar catalysis.[18] | The base must be strong enough to form the boronate "ate" complex to facilitate transmetalation but not so strong as to cause degradation of sensitive functional groups.[8][17] |
| Solvent | Aprotic Solvents: Mixtures of dioxane/water, toluene/water, or THF are standard.[17][19] Green Solvents: Aqueous micellar systems (e.g., using Kolliphor EL) or aqueous n-butanol enable more sustainable and often highly efficient reactions.[16][18] | The solvent system must solubilize the reactants and catalyst. The presence of water can be beneficial for dissolving the inorganic base and accelerating transmetalation.[20] |
| Temperature | Range: Typically 60-110 °C for standard systems.[14][21] Room Temp: Highly active precatalysts can enable reactions at room temperature, which is ideal for thermally sensitive substrates.[9][11] | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions like protodeboronation. Optimization is key. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of thienyl-anilines. Protocol 1 describes a general method using a traditional organic solvent system, while Protocol 2 outlines a modern, highly efficient micellar catalysis approach.
Protocol 1: General Suzuki-Miyaura Coupling in Dioxane/Water
This protocol is a robust and widely applicable method for coupling various bromoanilines with thienylboronic acids under an inert atmosphere.
Materials & Equipment:
-
Bromoaniline derivative (1.0 equiv)
-
Thienylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Deionized Water (degassed, 3:1 v/v)
-
Schlenk flask with magnetic stir bar
-
Condenser and inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromoaniline (1.0 equiv), thienylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the previously degassed dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure thienyl-aniline product.
Protocol 2: Green Micellar Suzuki-Miyaura Coupling in Water
This protocol leverages micellar catalysis for a fast, efficient, and environmentally benign synthesis that can be performed in water and open to the air.[1][18]
Materials & Equipment:
-
Bromoaniline derivative (0.5 mmol, 1.0 equiv)
-
Thienylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.0 mmol, 2.0 equiv)
-
Aqueous Kolliphor EL solution (2 w% in water)
-
Standard laboratory vials and magnetic stirrer
-
Rotary evaporator and silica gel for purification
Procedure:
-
Reaction Setup: In a standard glass vial equipped with a magnetic stir bar, combine the bromoaniline (0.5 mmol), thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and the 2% aqueous Kolliphor EL solution (2 mL).
-
Base Addition: Add triethylamine (1.0 mmol) to the mixture.
-
Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature. No inert atmosphere is required.[18]
-
Monitoring & Time: The reaction is often complete within 15-30 minutes.[18] Monitor by TLC if desired.
-
Workup: Upon completion, add ethanol (~10 mL) until the reaction mixture becomes homogeneous.
-
Isolation: Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane 8:2) to afford the pure thienyl-aniline product.[18]
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the Suzuki-Miyaura synthesis of thienyl-anilines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd source or ligand).2. Oxygen contamination killing the catalyst.[7]3. Insufficiently active catalyst for the specific substrate (e.g., an aryl chloride).4. Poor quality or decomposed boronic acid. | 1. Use a fresh batch of catalyst/ligand or switch to a more robust air-stable precatalyst.[7]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.3. Screen different ligands; bulky, electron-rich biarylphosphine ligands (XPhos, SPhos) are often superior.[7]4. Use fresh boronic acid or consider converting it to a more stable pinacol ester. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (common for 2-thienylboronic acid).[10][22]2. Reaction is too slow, allowing decomposition to compete.3. Presence of excess water or protic sources. | 1. Use a more active catalyst system to accelerate the coupling rate.[9][11]2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or anhydrous conditions if possible.3. Increase the amount of boronic acid (e.g., 1.5-2.0 equiv).4. Switch to a boronate ester.[6] |
| Homocoupling Side Products | 1. Oxygen present in the reaction mixture can lead to homocoupling of the boronic acid.[7]2. Certain catalyst systems may promote this side reaction. | 1. Rigorously exclude oxygen by degassing solvents and using proper inert atmosphere techniques.2. Screen alternative palladium sources or ligands. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor solubility of a reactant or base.3. Catalyst deactivation before the reaction is complete. | 1. Increase reaction time or incrementally raise the temperature.2. Screen different solvent systems or co-solvents to improve solubility.[12]3. Increase catalyst loading or use a more stable ligand. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of thienyl-anilines, providing a direct and versatile route to this important class of compounds. By understanding the underlying catalytic mechanism, scientists can rationally select and optimize reaction parameters—including the catalyst, ligand, base, and solvent—to overcome common challenges like substrate instability and catalyst deactivation. The detailed protocols provided herein, for both traditional and green micellar conditions, offer reliable starting points for methodology development. With careful execution and systematic troubleshooting, this powerful reaction can be effectively harnessed to accelerate research and development in medicinal chemistry, materials science, and beyond.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 22. reddit.com [reddit.com]
Applications of 2-(2-Thienyl)aniline in Materials Science: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel organic molecules with tunable electronic and optical properties is paramount. Among the myriad of candidates, 2-(2-Thienyl)aniline has emerged as a particularly promising building block for a new generation of functional materials. This molecule, characterized by a thiophene ring linked to an aniline moiety, offers a unique combination of electron-rich components and a versatile backbone for chemical modification. This guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its role in the development of conductive polymers, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present key performance data to empower researchers and scientists in their exploration of this fascinating molecule.
Core Properties and Synthetic Pathways
The utility of this compound in materials science stems from its inherent molecular structure. The aniline group acts as an electron donor and a site for polymerization, while the thiophene ring contributes to the π-conjugation, which is crucial for charge transport. The ability to functionalize both the aniline and thiophene moieties allows for fine-tuning of the material's electronic properties, solubility, and morphology.
A common and efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile route to form carbon-carbon bonds between aryl halides and boronic acids or esters.
Figure 1: A simplified schematic of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Application Note 1: Conductive Polymers from this compound
Polymers derived from this compound are a class of conductive polymers that exhibit interesting electrochemical and optical properties. These polymers can be synthesized through either chemical or electrochemical oxidative polymerization, leading to materials with extended π-conjugation along the polymer backbone.
Scientific Principles
The polymerization of this compound typically proceeds through the coupling of radical cations generated at the aniline nitrogen and the thiophene ring. The resulting polymer, poly(this compound), possesses a conjugated backbone that allows for the delocalization of electrons, leading to electrical conductivity upon doping. The presence of the thiophene unit can enhance the polymer's stability and influence its morphology and processability.
Experimental Protocol: Chemical Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound using ammonium persulfate (APS) as the oxidant.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Ammonia solution (concentrated)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Stir the solution at room temperature until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.
-
Polymerization: Cool the monomer solution in an ice bath. Slowly add the APS solution dropwise to the monomer solution while stirring vigorously. The reaction mixture will gradually turn dark green or black, indicating the formation of the polymer.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture for 24 hours at a low temperature (e.g., 0-5 °C) to ensure complete polymerization.
-
Purification: Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Doping/De-doping: The polymer as synthesized is in its conductive (doped) emeraldine salt form. To obtain the non-conductive (de-doped) emeraldine base form, the polymer powder can be treated with a concentrated ammonia solution for several hours, followed by filtration and washing with deionized water until the filtrate is neutral.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Figure 2: Workflow for the chemical oxidative polymerization of this compound.
Application Note 2: Organic Field-Effect Transistors (OFETs)
Derivatives of this compound can be utilized as the active semiconductor layer in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular packing and film morphology of the organic semiconductor.
Scientific Principles
In an OFET, the this compound-based material acts as a p-type semiconductor, meaning it transports positive charge carriers (holes). When a negative gate voltage is applied, it induces an accumulation of holes at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The efficiency of charge transport in this channel is quantified by the hole mobility (µ). A high on/off ratio, which is the ratio of the current in the "on" state to the "off" state, is also a critical parameter for transistor performance.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a simple OFET using a solution-processable poly(this compound) derivative.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
Poly(this compound) derivative solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer to improve the film quality of the organic semiconductor. This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane.
-
Semiconductor Deposition: Deposit a thin film of the poly(this compound) derivative onto the treated substrate using spin coating. The spin coating parameters (e.g., spin speed, acceleration, and time) need to be optimized to achieve a uniform film of the desired thickness. A typical starting point would be a two-step process: a low-speed spin (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 60s) to achieve the desired thickness.
-
Annealing: Anneal the semiconductor film at an elevated temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Table 1: Representative Performance of Thiophene-Aniline Based OFETs
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Poly[4-(3-hexyl-2-thiophene)aniline] | ~10⁻³ | ~10³ | [1] |
| Naphthalene bisimides with alkylthienyl groups | up to 10⁻² | >10⁵ | [2] |
Note: The performance of OFETs is highly dependent on the specific molecular structure, film processing conditions, and device architecture.
Application Note 3: Organic Light-Emitting Diodes (OLEDs)
Functionalized this compound derivatives can serve as hole-transporting or emissive materials in organic light-emitting diodes (OLEDs). Their electronic properties can be tailored to facilitate efficient charge injection and transport, leading to improved device performance.
Scientific Principles
In a typical multilayer OLED, a this compound-based material can be used in the hole-transporting layer (HTL) to facilitate the injection of holes from the anode and their transport to the emissive layer. Alternatively, with appropriate functionalization to enhance its photoluminescence quantum yield, it can be used as the emissive material itself. Efficient OLED performance requires balanced charge injection and transport, as well as high luminous efficiency of the emitter.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple OLED using a this compound derivative as the hole-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate (anode)
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) (hole-injection layer)
-
This compound derivative solution (hole-transporting layer)
-
Emissive material solution (e.g., a fluorescent or phosphorescent emitter doped in a host material)
-
Electron-transporting material (e.g., Alq₃)
-
Lithium fluoride (LiF) (electron-injection layer)
-
Aluminum (Al) (cathode)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate as described in the OFET protocol.
-
Hole-Injection Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it.
-
Hole-Transporting Layer Deposition: Spin-coat a thin film of the this compound derivative solution on top of the PEDOT:PSS layer. Anneal the film to remove the solvent.
-
Emissive Layer Deposition: Spin-coat the emissive layer from a solution containing the emitter and host material.
-
Electron-Transport and Injection Layer Deposition: Sequentially deposit the electron-transporting material (e.g., Alq₃) and the electron-injection layer (LiF) by thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: Deposit the aluminum cathode by thermal evaporation.
-
Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Characterize the electroluminescence properties, including current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.
Table 2: Representative Performance of OLEDs with Thiophene-Aniline Based Materials
| Material Role | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Reference |
| Hole-Transporting Material | 5-10 | >10,000 | General performance for similar materials |
| Emissive Material | 2-5 | >5,000 | General performance for similar materials |
Note: OLED performance is highly sensitive to the device architecture, material combination, and fabrication process.
Application Note 4: Solar Cells
Derivatives of this compound can be incorporated into organic solar cells, including dye-sensitized solar cells (DSSCs) and perovskite solar cells, primarily as components of the dye sensitizer or as hole-transporting materials.
Scientific Principles
In DSSCs, a this compound-based dye can be used to absorb sunlight and inject electrons into a wide-bandgap semiconductor like TiO₂. The aniline and thiophene moieties can act as electron donor and π-bridge components of the dye, respectively. In perovskite solar cells, derivatives can function as hole-transporting materials (HTMs), facilitating the extraction of holes from the perovskite absorber layer and their transport to the electrode.
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol provides a general outline for fabricating a DSSC using a custom-synthesized dye based on a this compound scaffold.
Materials:
-
Fluorine-doped tin oxide (FTO)-coated glass
-
TiO₂ paste
-
This compound-based dye solution
-
Iodide/triiodide-based electrolyte
-
Platinum-coated counter electrode
Procedure:
-
Photoanode Preparation: Deposit a mesoporous TiO₂ film on the FTO glass by screen printing or doctor blading, followed by sintering at high temperature.
-
Dye Sensitization: Immerse the TiO₂ photoanode in a solution of the this compound-based dye for a specific period to allow for dye adsorption onto the TiO₂ surface.
-
Assembly: Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, leaving a small gap between them.
-
Electrolyte Filling: Introduce the iodide/triiodide electrolyte into the gap between the electrodes through capillary action.
-
Sealing and Characterization: Seal the cell to prevent electrolyte leakage. Measure the photovoltaic performance under simulated sunlight, determining the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Table 3: Representative Performance of Solar Cells with Thiophene-Aniline Based Materials
| Solar Cell Type | Material Role | Power Conversion Efficiency (PCE) (%) | Reference |
| DSSC | Dye Sensitizer | 2-5 | [3] |
| Perovskite Solar Cell | Hole-Transporting Material | 15-20 | General performance for similar materials |
Note: The efficiency of solar cells is influenced by numerous factors, including the specific dye or HTM structure, the quality of the other device components, and the fabrication process.
Conclusion and Future Outlook
This compound and its derivatives represent a versatile class of organic materials with significant potential in various areas of materials science. The ability to tune their electronic and physical properties through chemical modification makes them attractive candidates for high-performance organic electronic devices. The protocols and data presented in this guide provide a foundation for researchers to explore and exploit the unique characteristics of these materials. Future research will likely focus on the development of novel this compound-based materials with enhanced charge transport properties, improved stability, and tailored functionalities for next-generation electronic and optoelectronic applications.
References
Application Notes and Protocols for 2-(2-Thienyl)aniline in Organic Electronics
Foreword: The Strategic Value of Hybrid Monomers in Organic Electronics
In the pursuit of next-generation organic electronic devices, the molecular architecture of the active materials is paramount. The strategic design of monomers that combine distinct electronic functionalities within a single molecule offers a powerful approach to fine-tuning the optoelectronic properties of polymers. 2-(2-Thienyl)aniline stands out as a prototypical example of such a "hybrid" monomer. It synergistically integrates the electron-rich characteristics of aniline with the well-established charge-transport capabilities of the thiophene moiety. This unique combination makes it, and its resulting polymers, a compelling candidate for a variety of applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of the synthesis, properties, and detailed application protocols for this compound, aimed at researchers and professionals in the field of organic electronics and materials science.
Physicochemical and Electronic Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective implementation in electronic devices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | --INVALID-LINK--[1] |
| Molecular Weight | 175.25 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 2-(thiophen-2-yl)aniline | --INVALID-LINK--[1] |
| CAS Number | 62532-99-4 | --INVALID-LINK--[2] |
| Appearance | Solid (typical) | General Knowledge |
The electronic properties of polymers derived from this compound are of particular interest. Poly[4-(2-thienyl)aniline] (P4,2TA), for instance, exhibits electrochemical and optical properties that are advantageous for photovoltaic applications.
Table 2: Electronic Properties of Poly[4-(2-thienyl)aniline] (P4,2TA)
| Property | Value (eV) | Method |
| HOMO | -5.10 | Cyclic Voltammetry |
| LUMO | -3.29 | Cyclic Voltammetry |
| Electrochemical Band Gap (Eg) | 1.81 | Cyclic Voltammetry |
| Optical Band Gap (Eg) | 2.12 | UV-Vis Spectroscopy |
Data sourced from Carrasco et al. (2015).
The difference between the electrochemical and optical band gaps can be attributed to exciton binding energy. The HOMO level is suitable for efficient hole injection from common anodes like ITO, and the band gap allows for absorption in the visible spectrum, a critical feature for solar cells.
Synthesis of this compound and its Polymer
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The subsequent polymerization can be carried out using chemical or electrochemical methods.
Protocol 2.1: Synthesis of this compound Monomer
This protocol is based on the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromoaniline
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask, dissolve 2-bromoaniline (1 equivalent) and 2-thienylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).
-
De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents), to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2.2: Oxidative Chemical Polymerization of this compound
This protocol describes the synthesis of poly[this compound].
Materials:
-
This compound monomer
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Ammonia solution
Procedure:
-
Dissolve the this compound monomer in 1 M HCl. Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve ammonium persulfate (oxidant, in a 1:1.25 molar ratio with the monomer) in 1 M HCl and cool to 0-5 °C.
-
Slowly add the oxidant solution dropwise to the monomer solution with constant stirring.
-
Maintain the reaction at 0-5 °C for 24 hours. A precipitate of the polymer will form.
-
Filter the polymer and wash it extensively with 1 M HCl, followed by methanol to remove unreacted monomer and oligomers.
-
To obtain the emeraldine base form of the polymer, de-dope the polymer by stirring in a dilute ammonia solution for several hours.
-
Filter, wash with deionized water until the filtrate is neutral, and dry the polymer under vacuum.
Application in Organic Solar Cells (OSCs)
The polymer derived from this compound, P4,2TA, has shown promise as a donor material in bulk heterojunction (BHJ) organic solar cells.[1] Its electronic properties and broad absorption make it a suitable candidate for pairing with fullerene-based acceptors like PC₇₁BM.
Rationale for Use in OSCs
The aniline and thiophene moieties in the polymer backbone contribute to a desirable HOMO energy level for efficient hole extraction by the anode. The incorporation of thiophene units generally enhances charge mobility compared to polyaniline alone. The resulting polymer's band gap allows for significant absorption of the solar spectrum.
Caption: Conventional device architecture for an organic solar cell utilizing a P4,2TA-based active layer.
Protocol 3.1: Fabrication of a P4,2TA:PC₇₁BM Bulk Heterojunction Solar Cell
This protocol outlines the fabrication of an OSC in a conventional architecture.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly[4-(2-thienyl)aniline] (P4,2TA)
-
Chlorobenzene
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the wettability of the PEDOT:PSS layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000-4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 10 minutes.
-
-
Active Layer Deposition:
-
Prepare a solution of P4,2TA and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene. The total concentration might be around 20-30 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed will depend on the desired thickness (e.g., 800-1500 rpm for 60 seconds).
-
Anneal the film at a temperature optimized for morphology (e.g., 80-120 °C) for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of LiF (approximately 1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit a layer of Al (approximately 100 nm) at a rate of 1-2 Å/s.
-
Device Characterization:
-
The current density-voltage (J-V) characteristics should be measured under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Key performance metrics to be extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) measurements will reveal the spectral response of the device.
Expected Performance: Research has shown that P4,2TA exhibits a higher photovoltaic yield compared to its isomer poly[4-(3-thienyl)aniline] (P4,3TA), which is attributed to better molecular geometry affecting crystallinity and morphology. While specific high-end performance data for P4,2TA is still emerging, it represents a promising system for further optimization.
Application in Organic Field-Effect Transistors (OFETs)
While direct application of the this compound homopolymer in OFETs is not extensively documented, its structure is highly relevant. Thiophene-based polymers are known for their excellent charge transport properties, and aniline derivatives can be functionalized to tune solubility and morphology. Copolymers incorporating this compound units could offer a balance of processability and performance.
Rationale for Use in OFETs
The planar structure of the thiophene ring facilitates π-π stacking, which is crucial for efficient charge hopping between polymer chains. The aniline component can be modified with alkyl chains to improve solubility in organic solvents, enabling solution-based processing techniques like spin-coating and printing.
Caption: A bottom-gate, bottom-contact (BGBC) OFET architecture suitable for testing this compound-based polymers.
Protocol 4.1: Fabrication of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, bottom-contact (BGBC) OFET, a common architecture for screening new semiconducting polymers.
Materials & Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Photoresist and photolithography equipment (for patterning source/drain electrodes)
-
Gold (Au) and a thin adhesion layer (e.g., Cr or Ti)
-
This compound based polymer dissolved in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Spin coater, Probe station, Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ wafer using standard solvent cleaning procedures (sonication in acetone and isopropanol).
-
Define the source and drain electrodes using photolithography, followed by thermal evaporation of an adhesion layer (2-5 nm) and Au (30-50 nm), and subsequent lift-off.
-
Clean the patterned substrate again.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with an OTS self-assembled monolayer to improve the interface with the organic semiconductor. This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for several hours, followed by rinsing and annealing.
-
-
Semiconductor Deposition:
-
Prepare a dilute solution of the this compound-based polymer (e.g., 5-10 mg/mL).
-
Spin-coat the semiconductor solution onto the treated substrate. The spin speed should be optimized to achieve a thin, uniform film.
-
Anneal the film at a temperature below the polymer's glass transition temperature to remove residual solvent and improve molecular ordering.
-
Device Characterization:
-
Place the fabricated device on a probe station.
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at various Gate-Source Voltages (V_GS).
-
Measure the transfer characteristics (I_D vs. V_GS) at a fixed V_DS in both the linear and saturation regimes.
-
From these measurements, extract key parameters such as the field-effect mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
Potential Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be envisioned as components of the hole transport layer (HTL) in OLEDs. Aniline-based materials, such as TPD and NPB, are well-known for their hole-transporting properties. The incorporation of a thiophene unit could potentially enhance the thermal stability and charge mobility of these materials.
Rationale for Use in OLEDs
An effective HTL must have a HOMO level that aligns well with the anode's work function for efficient hole injection and with the emissive layer's HOMO for efficient hole transfer. It should also have high hole mobility and good film-forming properties. By chemically modifying the this compound core, it is possible to tune these properties to meet the requirements of a high-performance OLED.
Caption: A multilayer OLED structure incorporating a hypothetical this compound-based hole transport layer.
Protocol 5.1: Fabrication of a Multilayer OLED
This protocol outlines the fabrication of a simple multilayer OLED using thermal evaporation, assuming a suitable this compound derivative is available.
Materials & Equipment:
-
Patterned ITO coated glass substrates
-
This compound derivative (as HTL)
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)
-
Electron transport layer material (e.g., Alq₃ or a dedicated ETL material)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Multi-source thermal evaporator in a high-vacuum chamber
Procedure:
-
Substrate Cleaning: Follow the same rigorous cleaning procedure as for OSCs (Protocol 3.1, step 1).
-
Layer Deposition:
-
Load the cleaned ITO substrates and the organic materials, LiF, and Al into the thermal evaporator.
-
Evacuate the chamber to high vacuum (<10⁻⁶ Torr).
-
Sequentially deposit the layers without breaking vacuum:
-
HTL: Deposit the this compound derivative to a thickness of 30-50 nm.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Alq₃) to a thickness of 40-60 nm.
-
Electron Transport Layer (ETL): If different from the EML, deposit the ETL material to a thickness of 20-30 nm.
-
Electron Injection Layer (EIL): Deposit LiF to a thickness of 1 nm.
-
Cathode: Deposit Al to a thickness of 100 nm.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Determine the turn-on voltage, maximum luminance, and current and power efficiencies.
-
Measure the electroluminescence (EL) spectrum to determine the emission color and calculate the CIE coordinates.
Conclusion and Future Outlook
This compound is a versatile building block for organic electronic materials. Its polymer, P4,2TA, has demonstrated its potential in organic solar cells, and its core structure suggests promising avenues for the development of novel materials for OFETs and OLEDs. The key to unlocking its full potential lies in the further synthesis and characterization of copolymers and derivatives with tailored properties. For instance, the incorporation of solubilizing groups can enhance processability for large-area printing techniques, while the introduction of other functional groups can be used to fine-tune energy levels and intermolecular interactions. The protocols provided in this guide offer a solid foundation for researchers to explore the exciting possibilities of this compound in the ever-evolving field of organic electronics.
References
Application Notes & Protocols: 2-(2-Thienyl)aniline as a Precursor for Advanced Conductive Polymers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-(2-Thienyl)aniline as a monomer precursor for the synthesis of novel conductive polymers. By strategically combining the structural motifs of polyaniline and polythiophene, the resultant polymer, poly(this compound), exhibits unique electronic, optical, and processing properties. This guide offers in-depth, field-proven protocols for the monomer synthesis via Suzuki-Miyaura cross-coupling, its subsequent polymerization through both chemical and electrochemical routes, and detailed methods for its characterization. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these procedures effectively.
Introduction: The Rationale for a Hybrid Polymer System
Conductive polymers have revolutionized fields ranging from organic electronics to biomedical sensing. Polyaniline (PANI) is among the most studied due to its facile synthesis, environmental stability, and tunable conductivity.[1][2] However, its application is often hampered by poor solubility in common organic solvents, which complicates processing.[2] Polythiophene and its derivatives, on the other hand, offer excellent electronic properties and better solubility but can have different environmental stability profiles.
The monomer this compound (2-THA) presents an elegant solution by merging these two systems. The aniline moiety provides the established backbone for polymerization and redox activity, while the appended thienyl group can enhance π-conjugation, modify the polymer's electronic band structure, and improve solubility.[3][4] The resulting polymer, poly(this compound) [P(2-THA)], is therefore a promising candidate for applications requiring solution-processability and tailored optoelectronic characteristics, such as chemical sensors, electrochromic devices, and as a hole-transport layer in organic photovoltaics.[3][4][5]
Monomer Synthesis: this compound (2-THA)
The most reliable and high-yield method for synthesizing 2-THA is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][6] This reaction creates a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide. Its widespread use is due to its mild reaction conditions and high tolerance for various functional groups, making it ideal for creating complex monomers.[7]
We present a modern, efficient protocol utilizing micellar catalysis, which allows the reaction to proceed in water and under a normal atmosphere, significantly improving its environmental footprint and operational simplicity.[8][9]
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the micellar Suzuki-Miyaura synthesis of 2-THA.
Detailed Protocol: Micellar Synthesis of 2-THA
This protocol is adapted from a highly efficient procedure developed for coupling anilines and thiophenes.[8][10]
Materials:
-
2-Bromoaniline (1a)
-
2-Thienylboronic acid (2a)
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N)
-
Kolliphor® EL (surfactant for micelle formation)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂) / n-hexane (for chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1 mmol, 2 equiv).
-
Solvent Addition: Add 2 mL of an aqueous solution of Kolliphor EL (1.97% w/w in H₂O).
-
Reaction: Stir the mixture vigorously (approx. 500 rpm) at room temperature. The reaction is typically complete within 15-60 minutes. Monitor progress by TLC.
-
Work-up: Upon completion, add approximately 10 mL of ethanol to create a homogeneous solution. Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, using a mixture of CH₂Cl₂/n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure this compound product.[8][10]
Monomer Characterization Data
The identity and purity of the synthesized monomer must be confirmed before polymerization.
| Property | Value | Reference |
| Appearance | Yellowish Solid | [10] |
| Molecular Formula | C₁₀H₉NS | [11] |
| Molecular Weight | 175.25 g/mol | [11] |
| Melting Point | 35 °C | [10] |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.38 (dd), 7.34 (dd), 7.27–7.14 (m), 6.85 (t), 6.80 (d), 4.03 (br, 2H, -NH₂) | [10] |
| ¹³C NMR (101 MHz, CDCl₃) δ | 144.1, 141.2, 131.0, 129.1, 127.6, 125.9, 125.3, 120.0, 118.6, 115.9 | [10] |
Polymerization Methodologies
P(2-THA) can be synthesized via two primary routes: chemical oxidation, which is suitable for producing bulk quantities of the polymer powder, and electrochemical polymerization, which directly deposits a thin, uniform polymer film onto a conductive substrate.
Chemical Oxidative Polymerization
This method relies on a chemical oxidant, typically ammonium persulfate (APS) or ferric chloride (FeCl₃), to initiate polymerization in an acidic medium.[4][12][13] The process begins with the oxidation of the monomer to a radical cation. These radicals then couple, and through subsequent deprotonation and re-aromatization, the polymer chain propagates.[14]
Mechanism of Chemical Polymerization:
Caption: Simplified mechanism of chemical oxidative polymerization of 2-THA.
Detailed Protocol: Chemical Synthesis of P(2-THA)
-
Monomer Solution: Dissolve this compound (1 g, 5.7 mmol) in 50 mL of a 1.0 M HCl aqueous solution in a beaker, stirring until fully dissolved. Place the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Causality: An acidic medium is crucial. It protonates the aniline nitrogen, increasing monomer solubility and ensuring the final polymer is formed in its conductive emeraldine salt state.[14][15] Low temperatures are used to control the reaction rate and prevent over-oxidation or uncontrolled side reactions, leading to a more ordered polymer structure.
-
-
Oxidant Solution: In a separate flask, dissolve ammonium persulfate (APS) (1.5 g, 6.6 mmol, monomer/APS molar ratio ≈ 1:1.15) in 50 mL of 1.0 M HCl solution. Cool this solution in the ice bath.
-
Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually change color, eventually becoming a dark green or black precipitate.
-
Reaction Completion: Allow the reaction to proceed with continuous stirring for 24 hours at 0-5 °C.
-
Isolation and Purification:
Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for fabricating high-quality polymer films directly onto an electrode surface with precise control over thickness and morphology. The process is typically performed using cyclic voltammetry (CV), where the potential is repeatedly scanned between set limits. On the anodic (positive) scan, the monomer is oxidized at the electrode surface, initiating polymerization and depositing the polymer film.[15][16]
Workflow for Electrochemical Deposition:
Caption: Experimental workflow for electrochemical deposition of P(2-THA) films.
Detailed Protocol: Electrochemical Synthesis of P(2-THA) Film
-
Electrolyte Preparation: Prepare an aqueous solution containing 0.1 M this compound and 1.0 M H₂SO₄. Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell.
-
Working Electrode: Indium Tin Oxide (ITO) coated glass or a platinum disc.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).
-
-
Electropolymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry, typically scanning the potential from -0.2 V to +1.2 V vs. SCE at a scan rate of 50 mV/s.[17]
-
Causality: The first scan, often showing an irreversible oxidation peak, corresponds to the formation of radical cations and nucleation sites on the electrode.[17] Subsequent scans will show the growth of redox peaks corresponding to the deposited polymer film. The increasing current in these peaks with each cycle indicates successful film growth.
-
Continue for a set number of cycles (e.g., 10-20) to achieve the desired film thickness.
-
-
Post-Treatment: After deposition, remove the working electrode, rinse it thoroughly with deionized water to remove residual monomer and acid, and dry it under a stream of nitrogen.
Polymer Characterization
Characterization is essential to confirm the polymer's structure, morphology, and electro-optical properties.
| Technique | Purpose & Expected Results | Reference |
| FT-IR Spectroscopy | Confirms polymerization by identifying key vibrational modes. Look for characteristic peaks of the benzenoid and quinonoid rings, C-N stretching, and C-S stretching from the thiophene unit. Confirms the protonated emeraldine form. | [3][12] |
| UV-Vis Spectroscopy | Analyzes electronic transitions. The doped (conductive) form typically shows absorptions related to π-π* transitions and polaron/bipolaron bands, which are signatures of conductive polymers. | [3][18] |
| Cyclic Voltammetry (CV) | Evaluates the redox activity and electrochemical stability of the polymer film. A well-defined pair of redox peaks indicates reversible doping/dedoping processes. | [4] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer. The structure can range from globular to fibrillar depending on synthesis conditions. | [3][4] |
| Conductivity Measurement | Quantifies the electrical conductivity using a four-point probe method on a pressed pellet (chemical) or thin film (electrochemical). | [4] |
Properties and Potential Applications
Poly(this compound) is expected to exhibit a unique combination of properties derived from its constituent parts.
-
Enhanced Solubility: The presence of the thiophene ring often improves solubility in organic solvents like NMP, DMF, and DMSO compared to unsubstituted PANI, facilitating film formation via spin-coating or casting.[3][12]
-
Tunable Optoelectronics: The electronic structure is a hybrid of polyaniline and polythiophene, leading to distinct optical absorption and emission properties. This makes P(2-THA) a candidate for electrochromic devices , where its color can be changed by applying a potential.[5]
-
Sensing Capabilities: Like many PANI derivatives, P(2-THA) films are highly sensitive to their environment. Changes in conductivity or optical properties upon exposure to analytes like ammonia or moisture make them suitable for chemical sensor applications.[3][12]
-
Semiconducting Properties: The polymer can serve as a p-type semiconductor, making it a viable material for the hole-transport layer in organic photovoltaic (solar cell) devices.[4][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. boa.unimib.it [boa.unimib.it]
- 11. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. harvest.usask.ca [harvest.usask.ca]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer [mdpi.com]
Application Notes and Protocols for the Polymerization of 2-(2-Thienyl)aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of poly(2-(2-thienyl)aniline) and its derivatives. The unique molecular architecture of this compound, which combines the electron-rich thiophene ring with the versatile aniline moiety, gives rise to polymers with tunable electronic, optical, and chemical properties. These materials are of significant interest for a range of applications, including electronic sensors, electrochromic devices, and corrosion-resistant coatings.
This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles that govern the polymerization processes and the resulting polymer properties. The protocols provided herein are based on established methods for aniline and thiophene polymerizations and have been adapted for the specific monomer of interest.
Introduction to this compound: A Hybrid Monomer
The monomer, this compound, is a conjugated molecule that brings together the distinct characteristics of both aniline and thiophene. The aniline unit provides a site for oxidative polymerization and imparts pH-dependent redox activity, a hallmark of polyaniline. The thiophene ring, a stable and electron-rich aromatic heterocycle, contributes to the polymer's conductivity and can influence its optical properties. The combination of these two moieties in a single monomer unit allows for the synthesis of polymers with a unique set of properties that can be tailored for specific applications.
The synthesis of the this compound monomer itself is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a protected aminophenylboronic acid and a halothiophene, or vice versa.[1]
Polymerization Methodologies
The polymerization of this compound can be achieved through several methods, primarily chemical and electrochemical oxidative polymerization. The choice of method significantly influences the resulting polymer's properties, including its molecular weight, morphology, and conductivity.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile and scalable method for producing bulk quantities of poly(this compound). This method involves the use of a chemical oxidant to initiate the polymerization of the monomer in an acidic medium.
Causality Behind Experimental Choices:
-
Acidic Medium: The polymerization of aniline and its derivatives is almost exclusively carried out in an acidic environment (pH < 2.5).[2] Protons play a crucial role in the reaction mechanism by protonating the aniline nitrogen, which facilitates the formation of the radical cation necessary for polymerization. The acid also acts as a dopant for the resulting polymer, rendering it conductive.
-
Oxidant: Strong oxidizing agents are required to initiate the polymerization. Ammonium persulfate (APS) and iron(III) chloride (FeCl₃) are commonly used oxidants.[1][3] The oxidant-to-monomer molar ratio is a critical parameter that affects the polymerization rate, yield, and the properties of the final polymer. An excess of oxidant can lead to over-oxidation and degradation of the polymer.[2]
-
Temperature: The polymerization is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions, leading to a more regular polymer structure and higher molecular weight.[4]
Experimental Protocol: Chemical Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium persulfate (APS) or Iron(III) chloride (FeCl₃)
-
Methanol
-
Ammonium hydroxide solution, 0.1 M
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 M) in 1 M HCl in a beaker. Stir the solution until the monomer is completely dissolved. Place the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the oxidant (APS or FeCl₃) in 1 M HCl. A typical oxidant-to-monomer molar ratio is 1.25:1.[5] Cool this solution in an ice bath.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Allow the reaction to proceed for a predetermined time (e.g., 24 hours) at 0-5 °C with continuous stirring.
-
Polymer Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer precipitate sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Doping/Dedoping (Optional): To obtain the conductive (doped) form, the polymer is washed with 1 M HCl. To obtain the non-conductive (dedoped) base form, the polymer can be treated with a 0.1 M ammonium hydroxide solution.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Data Presentation: Typical Reaction Parameters for Chemical Oxidative Polymerization
| Parameter | Value | Rationale |
| Monomer Concentration | 0.1 - 0.5 M | Affects polymerization rate and polymer morphology. |
| Acid | 1 M HCl or H₂SO₄ | Provides the necessary acidic medium and acts as a dopant. |
| Oxidant | (NH₄)₂S₂O₈ or FeCl₃ | Initiates the oxidative polymerization. |
| Oxidant/Monomer Ratio | 1:1 to 1.25:1 | A critical parameter influencing polymer properties. |
| Temperature | 0 - 5 °C | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 4 - 24 hours | Determines the extent of polymerization and polymer yield. |
Visualization: Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties by manipulating the electrochemical parameters. The polymer is directly deposited as a thin film onto a conductive substrate, which can then be used as an electrode in various devices.
Causality Behind Experimental Choices:
-
Electrolyte: An acidic aqueous solution or an organic solvent containing a supporting electrolyte is used. The electrolyte provides the necessary ionic conductivity and the acid acts as a proton source and dopant.[6][7]
-
Working Electrode: A conductive and inert electrode, such as indium tin oxide (ITO) coated glass, platinum, or glassy carbon, is used as the substrate for polymer deposition.[8]
-
Potential Control: The polymerization can be carried out using cyclic voltammetry (CV) or potentiostatically (at a constant potential). CV allows for the simultaneous polymerization and characterization of the polymer film. The potential range is crucial; it must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer.[9]
Experimental Protocol: Electrochemical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Hydrochloric acid (HCl), 0.5 M, or Acetonitrile with 0.1 M Lithium Perchlorate (LiClO₄)
-
Indium Tin Oxide (ITO) coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 0.5 M HCl or in acetonitrile containing 0.1 M LiClO₄.
-
Purging: Deoxygenate the electrolyte solution by purging with nitrogen gas for at least 15 minutes before the experiment. Maintain a nitrogen atmosphere over the solution during polymerization.
-
Electropolymerization:
-
Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a specific scan rate (e.g., 50 mV/s).[8] The polymer film will gradually deposit on the ITO surface, as evidenced by the increasing peak currents in the voltammogram.
-
Potentiostatic Method: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) to the working electrode for a specific duration until the desired film thickness is achieved.
-
-
Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with the monomer-free electrolyte solution and then with deionized water to remove any adsorbed monomer and oligomers.
-
Drying: Dry the film under a stream of nitrogen.
Data Presentation: Typical Parameters for Electrochemical Polymerization
| Parameter | Value Range | Rationale |
| Monomer Concentration | 0.05 - 0.2 M | Influences polymerization rate and film quality. |
| Electrolyte | 0.5 M HCl or 0.1 M LiClO₄ in Acetonitrile | Provides ionic conductivity and doping. |
| Potential Range (CV) | -0.2 V to +1.2 V vs. Ag/AgCl | Oxidizes the monomer without over-oxidizing the polymer. |
| Scan Rate (CV) | 20 - 100 mV/s | Affects film morphology and growth rate. |
| Number of Cycles (CV) | 10 - 30 cycles | Controls the thickness of the polymer film. |
| Constant Potential | +0.8 V to +1.2 V vs. Ag/AgCl | For controlled film growth at a constant rate. |
Visualization: Electrochemical Polymerization Mechanism
Caption: Simplified mechanism of electrochemical polymerization of this compound.
Characterization of Poly(this compound)
A suite of analytical techniques is employed to characterize the structure, morphology, and properties of the synthesized polymers.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm its structure. Key characteristic peaks for polyaniline and its derivatives include:
-
~1580 cm⁻¹: C=C stretching of the quinoid rings.[10]
-
~1490 cm⁻¹: C=C stretching of the benzenoid rings.[10]
-
~1300 cm⁻¹ and ~1240 cm⁻¹: C-N stretching vibrations.[10]
-
~1140 cm⁻¹: A broad band associated with the electronic-like absorption of the conductive polymer, indicative of doping.
-
~820 cm⁻¹: C-H out-of-plane bending of the para-substituted benzene ring. The presence of thiophene can be confirmed by characteristic C-S stretching vibrations.
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation and oxidation state. The UV-Vis spectrum of poly(this compound) is expected to show:
-
An absorption band around 320-360 nm corresponding to the π-π* transition of the benzenoid rings.[5]
-
An absorption band around 420-450 nm attributed to the polaron-π* transition.
-
A broad absorption band extending into the near-infrared region (> 700 nm ) corresponding to the π-polaron transition, which is characteristic of the conductive, doped state of the polymer.[6]
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior of the polymer film. A typical cyclic voltammogram of a polyaniline derivative film in a monomer-free electrolyte will show two main redox couples corresponding to the transition between the leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized) states.[7][9] The shape and position of these peaks provide information about the polymer's electrochemical stability, doping/dedoping kinetics, and electrochromic properties.
Morphological Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer. The morphology can range from granular and globular to fibrillar and porous, depending on the polymerization conditions.[11] The morphology significantly impacts the polymer's properties, such as its surface area and accessibility to analytes in sensor applications.
Applications
The unique properties of poly(this compound) make it a promising material for various advanced applications.
Electrochromic Devices
The ability of poly(this compound) to change color upon electrochemical oxidation and reduction makes it an excellent candidate for electrochromic devices, such as smart windows, displays, and mirrors.[12][13] The presence of the thiophene moiety can influence the color palette and switching speed of the device.
Protocol for a Simple Electrochromic Device Fabrication:
-
Electrode Preparation: Electrochemically deposit a thin film of poly(this compound) onto two ITO-coated glass slides as described in the electrochemical polymerization protocol.
-
Electrolyte Preparation: Prepare a gel electrolyte, for example, by dissolving lithium perchlorate (LiClO₄) and poly(methyl methacrylate) (PMMA) in a suitable solvent like propylene carbonate.[14]
-
Device Assembly: Place a few drops of the gel electrolyte onto one of the polymer-coated ITO slides. Carefully place the second polymer-coated ITO slide on top, with the polymer films facing each other, to form a sandwich structure.
-
Sealing: Seal the edges of the device to prevent leakage of the electrolyte.
-
Testing: Apply a potential difference across the two ITO electrodes to observe the color change.
Chemical Sensors
The electrical conductivity of poly(this compound) is sensitive to its chemical environment, making it suitable for use in chemical sensors. The polymer can interact with various analytes, leading to a change in its conductivity, which can be measured as the sensor response. The porous morphology achievable through controlled polymerization can enhance the sensitivity by increasing the surface area available for interaction with the analyte. Potential applications include sensors for gases like ammonia and volatile organic compounds (VOCs).[11]
Conclusion
The polymerization of this compound offers a pathway to novel conducting polymers with a rich combination of properties inherited from both aniline and thiophene. By carefully controlling the synthesis parameters, researchers can tailor the characteristics of these materials for specific applications in electronics, optics, and sensing. The protocols and insights provided in this guide serve as a foundation for further exploration and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanoscience.or.kr [nanoscience.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-(2-Thienyl)aniline for Biological Applications
Abstract
The 2-(2-thienyl)aniline scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently employed as a versatile building block for the development of novel therapeutic agents.[1][2][3] Its unique three-dimensional conformation and electronic properties make it an effective bioisostere for more traditional motifs like biphenyl or quinoline, often leading to improved pharmacological profiles, including enhanced metabolic stability and reduced toxicity.[4][5] This guide provides a comprehensive overview of the strategic functionalization of the this compound core. We will explore key synthetic strategies targeting the aniline nitrogen, the phenyl ring, and the thienyl moiety. Detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions are provided, alongside an examination of the scaffold's application in designing potent kinase inhibitors for oncology.
The this compound Scaffold: A Bioisosteric Approach in Drug Design
In modern drug discovery, moving beyond "flatland" — the predominance of planar, aromatic structures — is a critical strategy for improving drug-like properties.[6] The this compound scaffold offers a compelling solution. The thiophene ring, when linked to the aniline, induces a non-planar conformation that can present vectors for substitution into new regions of a biological target's binding site.
The concept of bioisosterism, the exchange of a molecular fragment for another with similar physical or chemical properties to enhance biological activity or mitigate undesirable effects, is central to the utility of this scaffold.[7][8] The thienyl group can serve as a bioisostere for a phenyl ring, but with distinct electronic properties and metabolic profile. This substitution can fine-tune a compound's solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for optimizing pharmacokinetics and pharmacodynamics.[4][8]
Below is a diagram illustrating the key points of diversification on the this compound core structure.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cresset-group.com [cresset-group.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical properties of poly[4-(2-thienyl)benzenamine]
An Application Note on the Electrochemical Properties of Poly[4-(2-thienyl)benzenamine]
Abstract
Poly[4-(2-thienyl)benzenamine] (PTBA) is a conductive copolymer that synergistically combines the electrochemical properties of polyaniline (PANI) and polythiophene (PTh). This unique structure imparts enhanced stability, distinct redox behavior, and promising characteristics for a variety of applications, including corrosion protection and electrochromic devices. This guide provides a comprehensive overview of the essential electrochemical techniques used to characterize PTBA, offering detailed, field-proven protocols for its synthesis and analysis. We delve into the causality behind experimental choices to equip researchers, scientists, and drug development professionals with the knowledge to perform robust and self-validating experiments.
Introduction: The Rationale for a Hybrid Polymer Structure
Conducting polymers have garnered significant attention for their potential in advanced technological applications ranging from sensors to light-emitting diodes.[1] While homopolymers like polyaniline (PANI) and polythiophene (PTh) have been extensively studied, they possess inherent limitations. PANI, for instance, offers good environmental stability but has a limited potential window, whereas PTh provides a wider operational range but can be less stable.[2]
The copolymerization of aniline and thiophene derivatives, such as in poly[4-(2-thienyl)benzenamine], is an effective strategy to engineer materials with enhanced physical, electronic, and mechanical properties that surpass those of the individual homopolymers.[3] PTBA integrates the thiophene moiety into a polyaniline-like backbone, creating a material with unique redox states, improved stability, and tunable optoelectronic properties. Understanding these properties is critical for harnessing its full potential in applications such as advanced anti-corrosion coatings and multi-color electrochromic systems.[1][3]
Material Synthesis: From Monomer to Polymer Film
A reproducible and well-characterized polymer film is the foundation of any electrochemical study. The process begins with the synthesis of the monomer, 4-(2-thienyl)benzenamine (TBA), followed by its electrochemical polymerization onto a working electrode.
Monomer Synthesis Overview
The TBA monomer is typically synthesized through a two-step chemical process.[3] This involves the substitution of a thiophene group onto a p-nitroaniline molecule, followed by the chemical reduction of the nitro group to an amine.[1][3] The final product's structure is verified using standard analytical techniques such as IR, ¹H NMR, and GC-MS.[3]
Protocol: Electrochemical Polymerization of TBA
Electrochemical polymerization, or electrosynthesis, offers precise control over film thickness and morphology by manipulating electrochemical parameters.[4] The following protocol details the deposition of a PTBA film on a working electrode using the cyclic potential sweep method.[3]
Rationale: An acidic aqueous medium is crucial for this process. The acidic environment ensures the solubility and stability of the aniline-based monomer and the resulting polymer, facilitating the electropolymerization mechanism which is initiated by the formation of monomer radical cations.[5][6]
Materials & Equipment:
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide (ITO) coated glass)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
4-(2-thienyl)benzenamine (TBA) monomer
-
Supporting Electrolyte Solution: 0.5 M H₂SO₄ in deionized water
-
High-purity Nitrogen (N₂) gas
Step-by-Step Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size, followed by sonication in deionized water and ethanol to remove any residual particles.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Solution Preparation: Prepare a solution containing the TBA monomer (e.g., 0.04 M) in the 0.5 M H₂SO₄ supporting electrolyte.[1]
-
Deoxygenation: Purge the solution with high-purity N₂ gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an N₂ blanket over the solution during the experiment.
-
Electropolymerization: Using a potentiostat, perform cyclic voltammetry (CV) by sweeping the potential between a defined range (e.g., -0.2 V to 1.4 V vs. Ag/AgCl).[1] The growth of the polymer film is observed by an increase in the peak current with each successive cycle.[4] Continue for a set number of cycles (e.g., 10-20) to achieve the desired film thickness.[1][5]
-
Post-Polymerization Rinse: After deposition, carefully remove the polymer-coated electrode and rinse it thoroughly with the monomer-free electrolyte solution (0.5 M H₂SO₄) to remove any unreacted monomer or loosely bound oligomers.
Core Electrochemical Characterization Protocols
Once the PTBA film is synthesized, its fundamental electrochemical properties are investigated using a suite of analytical techniques. For these characterization steps, the PTBA-coated electrode is transferred to a fresh, monomer-free electrolyte solution.
Rationale: Using a monomer-free solution is critical for characterization. It ensures that the measured electrochemical response originates exclusively from the deposited polymer film's redox activity, rather than from the ongoing polymerization or side reactions of the monomer.[5]
Protocol: Cyclic Voltammetry (CV) for Redox Analysis
CV is the primary technique for probing the redox behavior of the PTBA film. It provides information on the potentials at which the polymer is oxidized and reduced, its electrochemical stability, and the effects of experimental conditions like pH.[3]
Step-by-Step Procedure:
-
Setup: Place the PTBA-coated working electrode into a three-electrode cell containing fresh, deoxygenated 0.5 M H₂SO₄.
-
Potential Cycling: Scan the potential across a range that covers the polymer's redox activity (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50-100 mV/s).[5]
-
Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.
-
Interpretation: Analyze the voltammogram for characteristic anodic (oxidation) and cathodic (reduction) peaks. The number and position of these peaks correspond to the distinct redox transitions within the polymer backbone, reflecting the combined electronic character of the aniline and thiophene moieties.
Protocol: Spectroelectrochemistry for Optoelectronic Properties
Spectroelectrochemistry simultaneously measures the electrochemical response and the optical absorption spectrum of the film. This is indispensable for understanding the material's electrochromic properties—its ability to change color upon oxidation or reduction.[7]
Rationale: By correlating changes in the UV-Vis-NIR absorption spectrum with specific applied potentials, one can identify the electronic transitions (e.g., π-π* transitions, polaron and bipolaron bands) associated with each redox state of the polymer.[8][9] This provides direct insight into the material's electronic structure and its suitability for optical devices.
Step-by-Step Procedure:
-
Setup: Use a PTBA-coated transparent electrode (e.g., ITO) as the working electrode in a specialized spectroelectrochemical cell that fits within a UV-Vis-NIR spectrophotometer.
-
Initial Spectrum: Record the absorption spectrum of the film in its fully reduced state (at a negative potential, e.g., -0.2 V).
-
Potential Stepping: Apply a series of fixed potentials, stepping from the reduced to the oxidized state (e.g., in 0.2 V increments).
-
Spectral Acquisition: At each potential step, allow the system to equilibrate and then record the full UV-Vis-NIR spectrum.
-
Data Analysis: Plot the spectra to observe the disappearance and appearance of absorption bands as a function of potential. This reveals the material's color changes and the underlying electronic transitions. For PTBA, this can reveal multi-color electrochromic behavior.[3]
Protocol: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties
EIS is a powerful non-destructive technique used to probe the interfacial properties of the polymer film, including its charge-transfer resistance, double-layer capacitance, and bulk conductivity.[5][6]
Rationale: EIS provides a more detailed understanding of the electrochemical processes than CV alone. By applying a small sinusoidal voltage and measuring the current response over a wide frequency range, one can model the electrode/polymer/electrolyte interface as an equivalent electrical circuit.[5] This model helps to quantify key parameters that govern the performance of the material in applications like batteries or corrosion-resistant coatings.
Step-by-Step Procedure:
-
Setup: Use the same three-electrode cell setup as for CV, with the PTBA-coated electrode in a monomer-free electrolyte.
-
EIS Measurement: Set the potentiostat to a specific DC potential corresponding to an interesting redox state of the polymer (e.g., the potential of an oxidation peak). Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[5]
-
Data Acquisition: The instrument records the complex impedance data across the frequency range.
-
Data Analysis: Plot the data in a Nyquist plot (imaginary vs. real impedance). Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).[5]
Data Summary and Expected Results
The characterization of PTBA yields a set of quantitative parameters that define its performance. While exact values depend on synthesis conditions, the following table summarizes typical data obtained from the protocols described.
| Parameter | Technique | Typical Value / Observation | Significance | Reference |
| Redox Potentials | Cyclic Voltammetry (CV) | Multiple distinct oxidation and reduction peaks. | Defines the potential window of operation and indicates multiple stable redox states. | [3] |
| Optical Band Gap (Eg) | Spectroelectrochemistry | ~2.12 eV (for a similar polymer structure). | Determines the polymer's color in its neutral state and its semiconductor properties. | [8][9] |
| Electrochromic Behavior | Spectroelectrochemistry | Multi-color transitions (e.g., yellow to green/blue). | Demonstrates potential for use in smart windows, displays, and optical switches. | [3][8] |
| Electrical Conductivity | EIS / Four-Probe | 3.48 × 10⁻² S cm⁻¹ (for a related copolymer). | Measures the material's ability to conduct charge, a key metric for electronic applications. | [3] |
| Charge Transfer Resistance (Rct) | EIS | Varies with applied potential; lower at redox peaks. | Quantifies the ease of electron transfer at the polymer/electrolyte interface. | [5][6] |
| Specific Capacitance | CV / EIS | Can reach up to 260 F g⁻¹ for similar copolymers. | Indicates the material's ability to store charge, relevant for supercapacitor applications. | [3] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive electrochemical characterization of poly[4-(2-thienyl)benzenamine]. Through a systematic application of cyclic voltammetry, spectroelectrochemistry, and electrochemical impedance spectroscopy, researchers can elucidate the fundamental redox, optical, and interfacial properties of this promising copolymer. The unique combination of properties derived from its aniline and thiophene components makes PTBA a strong candidate for high-performance anti-corrosion coatings, electrochromic devices, and potentially as a functional material in the development of novel biosensors.[3][10] Further research should focus on optimizing synthesis conditions to fine-tune these properties for specific device applications.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Electrochemistry of conductive polymers 40. Earlier phases of aniline polymerization studied by Fourier transform electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and electrochromic properties of conducting polymers of 4-(2,5-di(thiophen-2-yl)-1h-pyrrol-1-yl) benzenamine and their use in electrochromic devices [open.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Thienyl)aniline
Welcome to the technical support guide for the purification of 2-(2-Thienyl)aniline. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this versatile synthetic intermediate.
Overview: The Purification Challenge
This compound (CAS: 62532-99-4) is an aromatic amine whose purification is often complicated by two primary factors: the basicity of the aniline nitrogen and its susceptibility to air oxidation. The lone pair on the nitrogen atom can lead to strong interactions with acidic stationary phases like silica gel, causing tailing and poor recovery during chromatography.[1][2] Furthermore, like many anilines, this compound is prone to oxidation when exposed to air and light, leading to the formation of colored impurities that can be difficult to remove.[3][4]
This guide addresses these specific challenges through a series of frequently asked questions and detailed troubleshooting protocols for the most common purification techniques.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₉NS | [5][6] |
| Molecular Weight | 175.25 g/mol | [5][6] |
| Appearance | Light yellow to brown solid or oil | [7] |
| Melting Point | 35-37 °C | [7][8] |
| Boiling Point | 123-126 °C at 0.2 Torr |[8] |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown oil/solid. What are the likely impurities?
A dark color in your crude product typically indicates the presence of oxidation byproducts and potentially residual materials from the synthesis. Anilines are notoriously sensitive to air, and over time, can form colored polymeric materials.[3][4]
Common impurities may include:
-
Oxidation/Polymeric Products: These are often high molecular weight, colored compounds formed by the reaction of the aniline with atmospheric oxygen.
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Suzuki coupling), this could include haloanilines or thienylboronic acids.
-
Homocoupled Byproducts: Such as biphenyl or bithiophene derivatives, which are common in cross-coupling reactions.
-
Catalyst Residues: Residual palladium or other transition metals from the synthesis.
-
Residual Solvents: Solvents used in the reaction or workup.
Q2: Which purification method is most suitable for my sample?
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities identified by Thin-Layer Chromatography (TLC). The following decision tree provides a general guide for selecting the appropriate method.
Caption: Decision tree for selecting a purification method.
Q3: My purified product darkens over time during storage. How can I improve its stability?
This is a classic issue caused by air oxidation of the aniline functional group.[1] To ensure long-term stability and prevent discoloration:
-
Store Under Inert Atmosphere: After purification, flush the storage vial with an inert gas like argon or nitrogen before sealing.
-
Refrigerate or Freeze: Store the compound at low temperatures (e.g., 4 °C or -20 °C) to slow the rate of oxidation.
-
Protect from Light: Use an amber vial or wrap the container in aluminum foil to prevent light-induced degradation.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most versatile method for purifying this compound, capable of removing a wide range of impurities.[9] However, success depends on addressing the compound's basicity.
Problem 1: The product is streaking or "tailing" badly on the column.
-
Causality: The basic amine group of your product is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This causes a portion of the material to adsorb irreversibly or elute very slowly, resulting in a "tail."
-
Solution: Add a Basic Modifier. To mitigate this, add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-1% by volume). This amine will compete for the acidic sites on the silica, allowing your product to elute in a tighter band.
Problem 2: Poor separation between the product and a close-running impurity.
-
Causality: The chosen eluent system does not provide sufficient selectivity to resolve the compounds.
-
Solution: Optimize the Mobile Phase.
-
Adjust Polarity: Systematically screen solvent systems using TLC. Aim for a solvent mixture that gives your target product an Rf value between 0.25 and 0.35 for optimal separation.[10]
-
Change Solvents: If adjusting polarity with a single solvent system (e.g., hexanes/ethyl acetate) fails, switch to a different system with different selectivity (e.g., dichloromethane/hexanes or toluene/ethyl acetate).
-
Use a Shallow Gradient: Instead of running the column with a single eluent mixture (isocratic), a shallow gradient (e.g., starting with 2% EtOAc in hexanes and slowly increasing to 10% EtOAc) can significantly improve the resolution of closely eluting spots.
-
Problem 3: Low mass recovery of the product after chromatography.
-
Causality: This is often a consequence of irreversible adsorption on the silica gel, especially if a basic modifier was not used.[1] Product may also be lost if it is volatile and evaporated along with the solvent fractions.
-
Solution:
-
Always Use a Basic Modifier: As described in Problem 1, this is critical to prevent product loss on the column.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase. Its surface is less acidic and reduces strong interactions with basic compounds.
-
Careful Solvent Evaporation: Remove the solvent from collected fractions using a rotary evaporator with a controlled water bath temperature (typically ≤ 40 °C) and vacuum to prevent loss of the product.
-
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of ~1.0 g of crude this compound.
-
TLC Analysis:
-
Determine an optimal solvent system. A good starting point is 95:5 Hexanes:Ethyl Acetate containing 1% triethylamine.
-
The target Rf for the product should be ~0.3.
-
-
Column Preparation (Wet-Packing): [9][11]
-
Secure a glass column of appropriate size (e.g., 40 mm diameter) vertically. Add a small cotton or glass wool plug to the bottom.
-
Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~50-100 g, 100x the mass of crude product) in the initial, least polar eluent.
-
Pour the slurry into the column, using additional eluent to rinse all the silica in. Gently tap the column to pack the bed and remove air bubbles.
-
Once the silica has settled, add another ~1 cm layer of sand on top.
-
Wash the column with 2-3 column volumes of the initial eluent. Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (~1.0 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
-
Add ~1-2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, applying positive pressure ("flash") with compressed air or nitrogen if necessary.
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
-
Troubleshooting Guide: Recrystallization
Given its low melting point (35-37 °C), recrystallization can be challenging but is excellent for removing small amounts of impurities if the crude product is already of high purity.[7][8]
Problem 1: The product "oils out" instead of forming crystals.
-
Causality: This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated, causing the product to separate as a liquid phase upon cooling. This is a significant risk for this compound.
-
Solution:
-
Use a Lower-Boiling Solvent: Choose a solvent or solvent pair with a boiling point below 35 °C. A mixture of hexanes and ethyl acetate could be suitable.
-
Slow Cooling: Cool the hot, saturated solution very slowly. Allow it to cool to room temperature first before placing it in an ice bath. Rapid cooling promotes oiling.
-
Induce Crystallization: If an oil forms, try reheating the solution to redissolve it, then scratch the inside of the flask with a glass rod at the solution's surface as it cools. Adding a "seed crystal" of pure product can also initiate crystallization.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture and reheat until homogeneous before attempting to cool again.
-
Problem 2: The recrystallized product is still colored.
-
Causality: Highly colored, polar oxidation products are often present and can become trapped within the crystal lattice of your product.
-
Solution: Use Activated Carbon (Charcoal). [10]
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (a micro-spatula tip is often sufficient; ~1-2% of the solute mass). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to form crystals.
-
Table 2: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| n-Hexane | 0.1 | 69 | Good for non-polar compounds; often used with a more polar co-solvent. |
| Toluene | 2.4 | 111 | Can be a good recrystallization solvent for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Common chromatography solvent; low boiling point. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Widely used polar eluent for chromatography. |
| Isopropanol | 4.0 | 82 | Potential recrystallization solvent. |
| Ethanol | 4.3 | 78 | Potential recrystallization solvent, often used with water as a co-solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 2-THIEN-2-YLANILINE | 62532-99-4 [amp.chemicalbook.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Synthesis of 2-(2-Thienyl)aniline
Welcome to the technical support center for the synthesis of 2-(2-thienyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on synthesizing this valuable biaryl amine scaffold. Our goal is to provide practical, field-tested insights to help you overcome common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
The synthesis of this compound, a key intermediate in pharmaceuticals and material science, typically relies on palladium-catalyzed cross-coupling reactions. The two most prevalent and powerful methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While both are effective, they present unique challenges related to catalyst selection, substrate stability, and reaction conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental failures in a question-and-answer format. We focus on identifying the root cause of low yields and providing actionable solutions.
Q1: My reaction has stalled or resulted in a very low yield of this compound. Where should I start my investigation?
Low conversion is the most common issue. A systematic approach is crucial. We recommend starting your analysis by considering the "big four" of cross-coupling reactions: the catalyst system (palladium source and ligand), the base, the solvent, and the integrity of your starting materials.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I see multiple byproducts in my crude NMR/LC-MS. What are they and how can I prevent them?
Byproduct formation is often a sign of a suboptimal catalyst system or unstable reagents. The most common culprits in this specific synthesis are:
-
Protodeboronation of 2-Thienylboronic Acid: This is the cleavage of the C-B bond by a proton source (like trace water), converting your valuable boronic acid into thiophene, which cannot participate in the coupling. Heteroarylboronic acids, especially those of furan and thiophene, are particularly susceptible to this side reaction.[1][2]
-
Diagnosis: Look for thiophene in your crude analysis.
-
Solution:
-
Use freshly purchased or recrystallized boronic acid.
-
Switch to a more stable boron reagent like potassium 2-thienyltrifluoroborate (2-Th-BF₃K) or an MIDA boronate ester. These are significantly more robust.[2][3]
-
Use an anhydrous, strong base like K₃PO₄, which generates less water in situ compared to carbonates.
-
-
-
Homocoupling of Starting Materials: This results in the formation of bithiophene (from the boronic acid) or biarylamine (from the aryl halide).
-
Diagnosis: Look for masses corresponding to these dimers in your LC-MS.
-
Solution:
-
Ensure rigorous deoxygenation of your reaction mixture. Oxygen can facilitate oxidative homocoupling.
-
Use a well-defined Pd(0) pre-catalyst. In situ reduction of Pd(II) sources like Pd(OAc)₂ can sometimes lead to palladium black, which promotes homocoupling.
-
Slowly add the boronic acid solution via syringe pump to keep its instantaneous concentration low.
-
-
-
Hydrodehalogenation: The aryl halide (e.g., 2-bromoaniline) is reduced to aniline.
-
Diagnosis: Look for aniline in your crude analysis.
-
Solution: This is often caused by a β-hydride elimination pathway competing with reductive elimination.[4] Choosing a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine (e.g., XPhos), can minimize this side reaction.
-
Q3: My reaction works, but the yield is inconsistent between batches. Why?
Reproducibility issues almost always trace back to variables that are not being strictly controlled.
-
Atmosphere Control: The active Pd(0) catalyst is extremely sensitive to oxygen. Inconsistent degassing will lead to variable amounts of active catalyst and therefore variable yields. Solution: Standardize your degassing procedure. For small-scale reactions, sparging with argon for 15-20 minutes is good. For larger or more critical reactions, use 3-4 freeze-pump-thaw cycles.
-
Reagent Quality: The purity of your reagents is paramount.
-
Aniline/Aryl Halide: Aniline and its derivatives can oxidize on storage, appearing dark. Purify by distillation or column chromatography if necessary.[5][6]
-
Boronic Acid: As discussed, boronic acids can degrade. Use from a freshly opened bottle or repurify.
-
Solvent & Base: Use anhydrous solvents. Ensure your base is not excessively clumped or hydrated.
-
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, is the Suzuki-Miyaura or Buchwald-Hartwig route better?
Both are excellent methods, but the choice depends on the availability and cost of starting materials.
-
Suzuki-Miyaura Route: Coupling 2-haloaniline (e.g., 2-bromoaniline) with 2-thienylboronic acid. This is often the preferred route as 2-thienylboronic acid and various 2-haloanilines are commercially available and relatively inexpensive.
-
Buchwald-Hartwig Route: Coupling aniline with a 2-halothiophene (e.g., 2-bromothiophene). This is also a very effective route. The decision often comes down to which set of starting materials is more readily available or provides a strategic advantage for analog synthesis.
For general lab-scale synthesis, the Suzuki route is arguably more common for this specific target.
Caption: Primary synthetic routes to this compound.
Q2: How do I select the optimal catalyst and ligand?
This is the most critical decision for a successful reaction. Modern cross-coupling has moved towards using bulky, electron-rich phosphine ligands that promote the key steps of oxidative addition and reductive elimination.[4][7]
| Catalyst/Ligand Attribute | Recommendation & Rationale |
| Palladium Source | Use a pre-catalyst such as XPhos-Pd-G3 or SPhos-Pd-G2. Rationale: Pre-catalysts provide a stable, well-defined source of the active Pd(0) species, leading to more reproducible results and lower catalyst loadings compared to sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[8] |
| Ligand Choice | For Suzuki coupling of heteroaryl systems, dialkylbiaryl phosphines (Buchwald ligands) are the gold standard. XPhos , SPhos , and RuPhos are excellent starting points. Rationale: Their steric bulk accelerates the final reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition. This combination leads to higher turnover numbers and frequencies.[9] |
| Catalyst Loading | Start with 1-2 mol % for initial optimization. For well-optimized reactions, this can often be lowered to <0.5 mol %. Rationale: While higher loadings can increase reaction rates, they also increase cost and the potential for side reactions. Finding the minimum effective loading is key for process efficiency. |
Q3: What is the mechanistic role of the base in the Suzuki-Miyaura reaction?
The base is not merely a pH adjuster; it is a stoichiometric reagent that actively participates in the catalytic cycle. Its primary role is to activate the organoboron species in the crucial transmetalation step.[10][11]
The boronic acid (R²-B(OH)₂) reacts with the base (e.g., K₃PO₄) to form a more nucleophilic borate species (e.g., [R²-B(OH)₃]⁻). This "ate" complex is much more effective at transferring its organic group (the thienyl ring) from boron to the palladium center, regenerating the base's conjugate acid in the process. An inefficient base leads to slow or non-existent transmetalation, stalling the entire cycle. This is why strong, yet often non-nucleophilic, bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are highly effective.
Caption: The role of the base in activating the boronic acid for transmetalation.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound using modern, reliable conditions.
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
2-Thienylboronic Acid (1.2-1.5 equiv)
-
XPhos-Pd-G3 (1-2 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous, ~0.2 M concentration relative to 2-bromoaniline)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromoaniline, 2-thienylboronic acid, K₃PO₄, and the XPhos-Pd-G3 pre-catalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-4 times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(2-Thienyl)aniline
Welcome to the dedicated technical support guide for the synthesis of 2-(2-thienyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or troubleshooting this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, mastering the preparation of this compound is crucial.
This guide moves beyond simple protocol recitation. It is structured as a series of practical, field-tested troubleshooting scenarios and frequently asked questions. My goal is to provide you with not only the "what" but also the "why," grounding each recommendation in established mechanistic principles to empower you to solve problems effectively.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of this compound, which is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig couplings.
Issue 1: Low or No Product Yield
You've run the reaction, and upon workup and analysis (TLC, LC-MS), you observe very little or none of your desired this compound. Starting materials remain largely unreacted.
Possible Causes & Step-by-Step Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is fresh. Older catalysts can be prone to oxidation.
-
Pre-catalyst Activation: If using a pre-catalyst that requires in-situ activation (e.g., forming the active Pd(0) species), ensure the conditions are appropriate. For instance, the reduction of Pd(II) to Pd(0) may be inhibited by certain impurities.
-
Degas Rigorously: Oxygen is a known poison for Pd(0) catalysts, leading to the formation of inactive palladium oxides. Ensure you have thoroughly degassed your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).
-
-
-
Base Incompatibility or Insufficient Strength: The base plays a critical role in both the Suzuki and Buchwald-Hartwig reactions.
-
Troubleshooting Steps:
-
Base Strength: For Suzuki couplings, an aqueous solution of a base like Na₂CO₃ or K₂CO₃ is common. If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ may be required, particularly for less reactive aryl halides.
-
Homogeneity: Ensure the base is well-dissolved or finely suspended. Poor mixing can lead to localized pH differences and inefficient reaction. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help in biphasic systems.
-
-
-
Poor Quality of Starting Materials: Impurities in your 2-bromoaniline (or other halide) or thienylboronic acid can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your starting materials by NMR or melting point.
-
Boronic Acid Decomposition: Thienylboronic acids can be susceptible to protodeboronation, especially under acidic conditions or upon prolonged storage. It is advisable to use fresh, high-purity boronic acid.
-
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for low product yield.
Issue 2: Significant Formation of Homocoupling Side Products
Your analysis shows the presence of biphenyl-2,2'-diamine (from 2-bromoaniline homocoupling) and/or 2,2'-bithiophene (from thienylboronic acid homocoupling) in significant quantities, reducing the yield of the desired cross-coupled product.
Possible Causes & Step-by-Step Solutions
-
Glaser-Hay Homocoupling: This is an oxygen-mediated homocoupling of terminal alkynes, but a similar oxidative process can affect boronic acids.
-
Root Cause: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. This is especially prevalent if the rate of reductive elimination (forming the desired product) is slow compared to the rate of oxidative side reactions.
-
Solution:
-
Rigorous Degassing: As with low yield issues, meticulous removal of oxygen is the most effective solution. Ensure all reagents, solvents, and the reaction headspace are free of O₂.
-
Reaction Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
-
-
Incorrect Stoichiometry: An excess of one coupling partner can sometimes lead to its homocoupling.
-
Solution:
-
Stoichiometric Ratio: While a slight excess (1.1-1.2 equivalents) of the boronic acid is common to drive the reaction to completion, a large excess should be avoided. Aim for a ratio close to 1:1.1 (Aryl Halide:Boronic Acid).
-
-
Table 1: Effect of Reaction Conditions on Side Product Formation
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Predominant Side Product |
| Atmosphere | Nitrogen blanket (no sparging) | Argon sparging (30 min) | 2,2'-Bithiophene |
| Temperature | 110 °C | 90 °C | Biphenyl-2,2'-diamine |
| Pd Loading | 5 mol % | 1-2 mol % | Both homocoupled products |
Issue 3: Protodeboronation of the Thienylboronic Acid
You observe the formation of thiophene as a major byproduct, indicating that the boronic acid is being cleaved before it can participate in the cross-coupling.
Possible Causes & Step-by-Step Solutions
-
Presence of Protic Sources: The C-B bond is susceptible to cleavage by protons, a reaction known as protodeboronation.
-
Root Cause: The presence of excess water or acidic impurities can lead to the replacement of the -B(OH)₂ group with a hydrogen atom.
-
Solution:
-
Anhydrous Solvents: While many Suzuki couplings tolerate water, if protodeboronation is a major issue, consider using anhydrous solvents.
-
Base Choice: Ensure the base is not acidic. Use a high-purity, non-hygroscopic base.
-
Reaction Time: Minimize reaction time. Prolonged heating can exacerbate the rate of protodeboronation.
-
-
Mechanism: Key Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst system is better for this synthesis: a Suzuki or a Buchwald-Hartwig coupling?
Both Suzuki (using a boronic acid) and Buchwald-Hartwig (using thiophene and an aniline) couplings can be effective. The Suzuki coupling is often preferred due to the commercial availability and relative stability of thienylboronic acids. However, if you are struggling with boronic acid-related side reactions, a Buchwald-Hartwig amination using 2-bromothiophene and aniline with a specialized phosphine ligand (e.g., XPhos, SPhos) might offer a more robust alternative.
Q2: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that gives good separation between the starting materials and the product (e.g., 20-30% Ethyl Acetate in Hexanes). Stain with potassium permanganate for visualization if the product is not UV-active. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.
Q3: Can I use a different halide on the aniline, like 2-chloroaniline or 2-iodoaniline?
Yes, but the reactivity will change. The general reactivity trend for the oxidative addition step is I > Br > Cl.
-
2-Iodoaniline: More reactive, may allow for lower reaction temperatures or catalyst loadings.
-
2-Chloroaniline: Less reactive, will likely require a stronger catalyst system, often one with a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine ligand) to facilitate the more difficult oxidative addition step.
Q4: My final product is colored. How can I purify it?
Trace palladium residues can often impart a dark color to the final product.
-
Column Chromatography: This is the standard method for purification. A silica gel column with an ethyl acetate/hexanes gradient is typically effective.
-
Activated Charcoal: If palladium residues are the issue, stirring the crude product in a solution with activated charcoal, followed by filtration through Celite, can help remove the color.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield highly pure material.
Part 3: Experimental Protocol Example
Synthesis of this compound via Suzuki Coupling
This protocol is a representative example and may require optimization.
-
Reagent Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoaniline (1.0 eq), 2-thienylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) via cannula. The total solvent volume should be sufficient to make the solution approximately 0.1 M in the limiting reagent.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol %) to the flask under a positive flow of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Technical Support Center: Optimization of Suzuki Coupling for 2-(2-Thienyl)aniline
Welcome to the technical support center dedicated to the successful synthesis and optimization of 2-(2-Thienyl)aniline via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling heteroaromatic substrates. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for yield, purity, and reproducibility.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the coupling of heteroaromatic substrates like 2-thienylboronic acid with electron-rich partners such as 2-bromoaniline presents a unique set of challenges. These include catalyst inhibition by heteroatoms, competing side reactions like protodeboronation, and the delicate balance of reactivity required for efficient coupling.[3][4] This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Strategic Solutions
Navigating the Suzuki-Miyaura reaction space requires an understanding of what can go wrong and how to fix it. The table below outlines common problems encountered during the synthesis of this compound, their underlying causes, and field-proven solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. Pd(II) precatalysts require in-situ reduction, which can be inefficient.[5][6] 2. Poor Substrate Reactivity: Oxidative addition to the electron-rich 2-bromoaniline can be slow.[7] 3. Catalyst Inhibition: The nitrogen of the aniline and/or the sulfur of the thiophene can coordinate to the palladium center, inhibiting catalytic activity.[3] | 1. Catalyst Selection: Use a modern, air-stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type G3 or G4 precatalyst). These are designed for efficient generation of the active Pd(0) species.[8][9] For this specific transformation, Pd(dtbpf)Cl₂ has proven highly effective.[10][11] 2. Ligand Choice: Employ bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, or dtbpf) to accelerate both the oxidative addition and reductive elimination steps.[12] 3. Check Reagent Quality: Ensure the boronic acid has not degraded and the solvent is anhydrous (unless using an aqueous system). |
| Homocoupling of Boronic Acid (Biphenyl byproduct from thiophene) | 1. Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[5][6] 2. Inefficient Transmetalation: If the transmetalation step is slow relative to other pathways, homocoupling can become a dominant side reaction. | 1. Rigorous Degassing: Thoroughly degas the solvent(s) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[8] 2. Use Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) at the start of the reaction. 3. Optimize Base/Solvent: Ensure the chosen base and solvent system promotes efficient transmetalation. |
| Protodeboronation (Loss of boronic acid group) | 1. Boronic Acid Instability: 2-Thienylboronic acid is particularly susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under strongly basic, aqueous conditions at elevated temperatures.[4][13][14] | 1. Milder Base: Switch to a less harsh base such as K₂CO₃ or KF instead of stronger bases like K₃PO₄ or NaOH.[6][15] 2. Anhydrous or Micellar Conditions: Running the reaction under anhydrous conditions can suppress this side reaction. Alternatively, micellar catalysis in water has been shown to be extremely fast at room temperature, outcompeting the decomposition pathway.[10][11] 3. Use Boronic Esters: Consider using a more stable boronic ester derivative (e.g., a pinacol ester, MIDA ester) which is less prone to hydrolysis.[5] |
| Dehalogenation of Aryl Halide (Formation of aniline) | 1. Presence of Hydride Source: After oxidative addition, the palladium complex can react with trace water, alcohols, or amine bases to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[5] | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried if not using a dedicated aqueous system. 2. Base Selection: Avoid using amine bases in high concentrations if dehalogenation is a problem. Inorganic bases like carbonates or phosphates are preferred. 3. Ligand Effect: Bulky ligands that promote rapid reductive elimination of the desired product can help minimize this side reaction.[8] |
| Catalyst Decomposition (Formation of 'palladium black') | 1. Ligand Dissociation/Oxidation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation and precipitation of inactive palladium black. The ligand itself can also be oxidized. 2. Incomplete Reduction of Pd(II): If the Pd(II) precatalyst is not efficiently reduced, it can lead to decomposition pathways. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. The use of highly active modern catalysts often allows for lower temperatures.[13][14] 2. Use Robust Ligands: Biarylphosphine ligands (Buchwald ligands) are generally more thermally stable than simpler phosphines like PPh₃.[12] 3. Ensure Inert Atmosphere: Keep the reaction under a strict inert atmosphere to prevent ligand oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling 2-bromoaniline and 2-thienylboronic acid?
A1: While standard catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and longer reaction times, which can promote the decomposition of the sensitive 2-thienylboronic acid.[4] For this specific transformation, a catalyst system featuring a bulky, electron-rich dialkylbiaryl phosphine ligand is highly recommended. These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[12] An excellent and field-proven choice is 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride (Pd(dtbpf)Cl₂) . This catalyst has been shown to provide high yields for the synthesis of this compound under exceptionally mild conditions (room temperature, under air) when used in a micellar system.[10][11]
Q2: Which base should I choose? Does the strength and type of base matter?
A2: The base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[16] However, a base that is too strong or used in a protic solvent can accelerate the unwanted protodeboronation of 2-thienylboronic acid.[6]
-
Strong Bases (e.g., K₃PO₄, NaOH): Very effective at promoting the reaction but increase the risk of protodeboronation and other side reactions. Best used with robust substrates or at lower temperatures.[16]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): A good general-purpose choice, offering a balance between reactivity and minimizing side reactions.[16]
-
Organic Amines (e.g., Triethylamine, Et₃N): Can be effective, particularly in micellar catalysis, where they can also act as a surfactant.[10] They are generally considered weaker bases in this context.
For this specific reaction, a moderately strong inorganic base like K₂CO₃ is a reliable starting point for traditional solvent systems. If using the highly efficient micellar protocol, Et₃N is the base of choice.[11]
Q3: What is the optimal solvent system?
A3: The choice of solvent is highly dependent on the chosen catalyst and base.
-
Traditional Biphasic Systems: Mixtures of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) are common.[2][17] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. However, the presence of water can also promote protodeboronation.[18]
-
Polar Aprotic Solvents: Solvents like DMF can be effective but can be difficult to remove during workup.[19]
-
Micellar Catalysis (Recommended): An aqueous solution of a surfactant, such as Kolliphor EL, has been demonstrated to be exceptionally efficient for this reaction.[10][11] This green chemistry approach allows the reaction to proceed to completion in as little as 15 minutes at room temperature and open to the air, which dramatically simplifies the experimental setup and minimizes thermal decomposition of the boronic acid.[20]
Q4: Is it absolutely necessary to run the reaction under an inert atmosphere?
A4: For most Suzuki couplings, yes. An inert atmosphere (Argon or Nitrogen) is crucial to prevent oxygen from degrading the phosphine ligands and the Pd(0) catalyst, which leads to homocoupling and catalyst deactivation.[5][6] However, one of the major advantages of the optimized micellar protocol using Pd(dtbpf)Cl₂ is its robustness, allowing the reaction to be successfully run open to the air without rigorous degassing.[10][11] For all other conditions, maintaining an inert atmosphere is a mandatory step for reproducibility and high yields.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][21]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol: Micellar Synthesis of this compound
This protocol is based on a highly efficient, rapid, and environmentally benign procedure that leverages micellar catalysis.[10][11] It serves as an excellent, validated starting point for your experiments.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
2-Thienylboronic acid (1.2 equiv)
-
Pd(dtbpf)Cl₂ (0.02 equiv, 2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Kolliphor EL (or another suitable surfactant)
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
Procedure:
Caption: Experimental workflow for the micellar Suzuki coupling.
Step-by-Step Method:
-
Preparation: Prepare a 2 weight % solution of Kolliphor EL in deionized water.
-
Reaction Setup: In a standard reaction vial equipped with a magnetic stir bar, combine 2-bromoaniline (e.g., 0.5 mmol, 86 mg), 2-thienylboronic acid (0.6 mmol, 77 mg), and Pd(dtbpf)Cl₂ (0.01 mmol, 6.5 mg).
-
Reagent Addition: Add the 2 wt% aqueous Kolliphor EL solution (2 mL), followed by triethylamine (1.0 mmol, 139 µL). The reaction can be run open to the atmosphere.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 15-60 minutes.[10][11]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.[10]
This optimized protocol provides a robust, efficient, and scalable method for the synthesis of this compound, minimizing many of the common pitfalls associated with traditional Suzuki-Miyaura coupling conditions.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Polymerization of 2-(2-Thienyl)aniline
Welcome to the technical support center for the polymerization of 2-(2-Thienyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this monomer and may encounter challenges during its polymerization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. Our approach is grounded in scientific principles and practical, field-proven insights to help you navigate the complexities of synthesizing poly(this compound).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the polymerization of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my poly(this compound) consistently low?
Answer:
Low polymer yields are a frequent challenge in the synthesis of conjugated polymers. Several factors, ranging from monomer quality to reaction conditions, can contribute to this issue.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Impure Monomer | The presence of impurities in the this compound monomer can inhibit the polymerization process. Ensure the monomer is of high purity. Consider recrystallization or column chromatography for purification before use. |
| Suboptimal Oxidant-to-Monomer Ratio | The stoichiometry between the oxidant (e.g., ammonium persulfate) and the monomer is critical. An insufficient amount of oxidant will lead to incomplete polymerization, while an excess can cause over-oxidation and degradation of the polymer.[1][2] It is recommended to perform small-scale experiments to determine the optimal molar ratio. |
| Inadequate Reaction Temperature | Oxidative polymerization of aniline derivatives is often exothermic.[3] High temperatures can lead to side reactions and the formation of low molecular weight oligomers. Conversely, a temperature that is too low may result in a slow or incomplete reaction. Maintain a stable, low temperature (typically 0-5 °C) using an ice bath. |
| Incorrect pH of the Reaction Medium | The polymerization of aniline and its derivatives is highly pH-dependent. The reaction should be carried out in an acidic medium (typically pH < 2.5) to promote the formation of the desired polymer structure.[2] |
| Premature Precipitation of Oligomers | Short-chain, insoluble oligomers may precipitate out of the solution before high molecular weight polymer chains can form. Ensure adequate stirring to maintain a homogeneous reaction mixture. The choice of solvent can also influence solubility. |
Question 2: The resulting polymer has poor solubility in common organic solvents. How can I improve this?
Answer:
Poor solubility is a common characteristic of conjugated polymers due to their rigid backbones and strong intermolecular interactions. The presence of the thienyl group can further influence the polymer's solubility.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| High Molecular Weight and Chain Rigidity | As the polymer chain grows, its solubility tends to decrease. The inherent rigidity of the polyaniline and polythiophene structures contributes to this. While a high molecular weight is often desirable for other properties, you may need to accept a trade-off with solubility. |
| Cross-linking Side Reactions | Unwanted cross-linking reactions can lead to the formation of an insoluble, intractable polymer network. This can be caused by over-oxidation or reaction at positions other than the desired head-to-tail linkages.[4] To mitigate this, use the optimal oxidant-to-monomer ratio and control the reaction temperature carefully. |
| Strong Intermolecular π-π Stacking | The planar aromatic rings in the polymer backbone promote strong π-π stacking, leading to aggregation and reduced solubility. To disrupt these interactions, you can try dissolving the polymer in more aggressive solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at elevated temperatures.[5] |
| Inappropriate Solvent Choice | The choice of solvent for purification and characterization is crucial. Experiment with a range of solvents with varying polarities to find the most suitable one for your polymer. |
Question 3: My polymer exhibits poor electrochemical or optical properties. What could be the cause?
Answer:
The desired electronic and optical properties of poly(this compound) are intrinsically linked to its chemical structure and morphology. Deviations from the ideal structure will negatively impact its performance.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Structural Defects in the Polymer Chain | Side reactions during polymerization can introduce structural defects, such as ortho- instead of para-coupling in the aniline units or reactions involving the thiophene ring.[4] These defects disrupt the π-conjugation along the polymer backbone. Optimize reaction conditions (temperature, oxidant addition rate) to favor the desired regiochemistry. |
| Over-oxidation of the Polymer | Excessive exposure to the oxidizing agent can lead to the formation of pernigraniline-like structures, which are less conductive than the emeraldine form.[6] Use a stoichiometric amount of oxidant and quench the reaction promptly upon completion. |
| Incomplete Doping | The conductivity of polyaniline and its derivatives is dependent on the level of doping with an acid. Ensure that the polymer is thoroughly washed with the acidic reaction medium to achieve proper doping. |
| Uncontrolled Morphology | The packing of polymer chains and the overall morphology of the material play a significant role in its bulk properties. The polymerization conditions, including the rate of oxidant addition and the presence of any templates, can influence the morphology.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the poly(this compound) during and after polymerization?
A1: During the oxidative polymerization in an acidic medium, you should observe a color change from a colorless or pale yellow solution to a dark green or black precipitate. The final doped polymer is typically a dark green or black powder. The de-doped form is usually dark blue or purple.
Q2: Which characterization techniques are essential to confirm the structure of my polymer?
A2: A combination of spectroscopic techniques is recommended for thorough characterization:
-
FTIR Spectroscopy: To identify the characteristic vibrational modes of the aniline and thiophene rings, and to confirm the formation of the polymer backbone.[7][8]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, including the connectivity of the monomer units and the presence of any side products. This may require derivatization to improve solubility.[5][9][10]
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the optical bandgap of the polymer.
-
Cyclic Voltammetry: To investigate the electrochemical properties, such as redox potentials and electrochemical stability.[5]
Q3: Can the thiophene ring participate in the polymerization reaction?
A3: While the primary polymerization is expected to occur through the aniline moiety, the thiophene ring can also be susceptible to oxidation, especially under harsh conditions.[3][11][12] This can lead to cross-linking or the formation of undesired structures. However, studies on similar aniline-thiophene copolymers suggest that polymerization predominantly occurs through the aniline units.[5] Careful control of the oxidant potential is key to minimizing side reactions involving the thiophene ring.
Q4: What are the best practices for purifying the synthesized polymer?
A4: The purification of poly(this compound) typically involves removing the oxidant, unreacted monomer, and low molecular weight oligomers. A common procedure is to wash the polymer precipitate extensively with the acidic reaction medium (e.g., 1 M HCl), followed by washing with deionized water and then a suitable organic solvent like methanol or acetone to remove any remaining impurities.[13] Soxhlet extraction can also be an effective method for purification if a suitable solvent is found.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the chemical and electrochemical polymerization of this compound.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes a general procedure for the synthesis of poly(this compound) using ammonium persulfate as the oxidant.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker or round-bottom flask. The concentration of the monomer can be varied, but a typical starting point is 0.1 M.
-
Cooling: Place the reaction vessel in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate container, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The optimal monomer-to-oxidant molar ratio should be determined experimentally, with a common starting point being 1:1.
-
Initiation of Polymerization: Slowly add the APS solution dropwise to the chilled monomer solution while stirring vigorously. A gradual color change should be observed.
-
Reaction: Allow the reaction to proceed for a predetermined time, typically 4-24 hours, while maintaining the low temperature and continuous stirring.
-
Polymer Isolation: After the reaction is complete, collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected polymer powder sequentially with copious amounts of 1 M HCl, deionized water, and finally methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Electrochemical Polymerization
This protocol outlines the electropolymerization of this compound to form a polymer film on a working electrode.
Materials and Equipment:
-
This compound (monomer)
-
Supporting electrolyte (e.g., LiClO₄ or H₂SO₄)
-
Solvent (e.g., acetonitrile or water)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M LiClO₄ in acetonitrile).
-
Monomer Addition: Dissolve the this compound monomer in the electrolyte solution to the desired concentration (e.g., 0.01 M).
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly polished and cleaned before use.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization: Use a suitable electrochemical technique, such as cyclic voltammetry or potentiostatic deposition, to grow the polymer film on the working electrode.[14]
-
Cyclic Voltammetry: Scan the potential between a suitable range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles. An increase in the redox peak currents with each cycle indicates polymer film growth.
-
Potentiostatic Deposition: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram) for a specific duration.
-
-
Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterization: The polymer-coated electrode is now ready for electrochemical and spectroscopic characterization.
Visualizations
To aid in understanding the key processes, the following diagrams illustrate the proposed polymerization mechanism and a troubleshooting workflow.
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Caption: A logical workflow for troubleshooting common issues in the polymerization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
Technical Support Center: Synthesis of 2-(2-Thienyl)aniline
Welcome to the dedicated technical support guide for the synthesis of 2-(2-Thienyl)aniline. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this important synthetic transformation. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based solutions and detailed experimental protocols. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science, is most commonly achieved via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.[1][2][3] While powerful, these methods can present challenges. This guide is structured to address these issues in a practical, question-and-answer format.
Issue 1: Low to Non-Existent Product Yield
Q1: My Suzuki-Miyaura coupling reaction between an ortho-substituted bromoaniline and a thiophene boronic acid (or vice-versa) is resulting in very low or no yield of this compound. What are the primary factors to investigate?
A1: Low or no product formation in a Suzuki-Miyaura coupling for this specific transformation often points to a few critical areas: catalyst and ligand choice, reaction conditions, or the quality of your reagents. Let's break down the troubleshooting process.
-
Catalyst and Ligand Inefficiency: The choice of palladium source and phosphine ligand is paramount.[4] The electronic and steric properties of both coupling partners—an electron-rich aniline and a potentially catalyst-poisoning thiophene—require a carefully selected catalytic system.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ might not be optimal. For heteroaromatic substrates, more electron-rich and sterically hindered phosphine ligands often provide better stability and catalytic turnover.[5] Consider ligands such as SPhos, XPhos, or CataCXium A, which have shown success with challenging substrates like unprotected anilines.[3]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it requires in situ reduction to the active Pd(0) species.[4] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.
-
Ligand Screening: If your initial ligand is not performing, screen a panel of ligands. A small-scale parallel screen can quickly identify a more suitable candidate.
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are all interconnected variables that can significantly impact yield.[6]
-
Solvent Choice: Aprotic polar solvents or solvent/water mixtures are common. Dioxane, toluene, or 2-MeTHF are often good starting points.[3] The use of water can be beneficial, sometimes in combination with an organic solvent.[1]
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base can influence the reaction rate and side product formation. For unprotected anilines, a milder base might be necessary to prevent side reactions.
-
Temperature: Suzuki couplings are typically run at elevated temperatures (70-110 °C).[3] If you observe decomposition of starting materials, a lower temperature with a more active catalyst system might be necessary.
-
-
Reagent Quality: The purity and stability of your starting materials are non-negotiable.
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially under harsh conditions. Ensure your boronic acid is pure and consider using the more stable pinacol ester equivalent.
-
Anhydrous and Degassed Conditions: Palladium-catalyzed reactions are often sensitive to oxygen.[4] Ensure your solvents are anhydrous and the reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen) before adding the catalyst.
-
Q2: I'm attempting a Buchwald-Hartwig amination to synthesize this compound, but I'm primarily recovering my starting materials. What could be the issue?
A2: The Buchwald-Hartwig amination is an excellent alternative, but its success also hinges on a well-optimized system.[2] Recovering starting materials suggests that the catalytic cycle is stalled.
-
Catalyst-Ligand Mismatch: Similar to the Suzuki coupling, the ligand choice is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the go-to for Buchwald-Hartwig reactions.[7] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Expert Insight: For heteroaromatic amines or halides, specialized ligands might be necessary. The choice of ligand can also influence the rate of reductive elimination versus competing side reactions like beta-hydride elimination.[2]
-
-
Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common choices.[8][9] Weaker bases like carbonates are generally not effective for this transformation.[10]
-
Reaction Inhibition: Thiophene derivatives can sometimes act as catalyst poisons by strongly coordinating to the palladium center.
-
Troubleshooting Step: Increasing the catalyst loading slightly or using a more robust ligand can sometimes overcome this inhibition.
-
Issue 2: Formation of Significant Side Products
Q3: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupling of the boronic acid (in a Suzuki reaction) and hydrodehalogenation of my aryl halide. How can I minimize these side reactions?
A3: The formation of these side products points to specific, competing reaction pathways that can be suppressed through careful optimization.
-
Homocoupling (Suzuki Reaction): This typically arises from the reaction of two molecules of the organoboron reagent.
-
Causality: This is often exacerbated by the presence of oxygen or an insufficiently active catalyst, leading to a slow transmetalation step.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction is rigorously deoxygenated.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.
-
Ligand Choice: A ligand that promotes rapid transmetalation can outcompete the homocoupling reaction.
-
-
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom.
-
Causality: This can occur through a competing pathway involving β-hydride elimination from the palladium intermediate or by a protonolysis pathway.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source.
-
Base Selection: The choice of base can be critical. Sometimes, switching to a different base can suppress this side reaction.
-
Ligand and Temperature: A more active catalyst system that promotes rapid cross-coupling at a lower temperature can minimize the time for competing decomposition pathways to occur.
-
-
Issue 3: Purification Challenges
Q4: I've successfully synthesized this compound, but I'm struggling to purify it. What are the best practices for purification?
A4: The purification of aniline derivatives can be challenging due to their basicity and potential for oxidation.
-
Chromatography:
-
Column Choice: Standard silica gel chromatography is often effective.
-
Solvent System: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Tailing Reduction: Aniline derivatives can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can significantly improve the peak shape.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, toluene/heptane).
-
Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free aniline.
-
Extract the product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
-
Handling and Storage: Aniline derivatives can be sensitive to air and light, leading to discoloration over time.[11][12] It is advisable to store the purified product under an inert atmosphere and protected from light.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1: General Purpose | Condition 2: For Challenging Substrates |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | CataCXium A Palladacycle (2-5 mol%)[3] |
| Ligand | SPhos (4 mol%) | CataCXium A (as part of palladacycle) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | 2-MeTHF[3] |
| Temperature | 90-100 °C | 70-90 °C[3] |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.3 M[3] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) |
| Base | NaOt-Bu (1.2-1.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Concentration | 0.1 - 0.5 M |
Visualized Workflows and Mechanisms
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Production of 2-(2-Thienyl)aniline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Thienyl)aniline. As a critical intermediate in pharmaceuticals and materials science, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up the production of this biaryl amine. We will primarily focus on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and robust method for its synthesis.[1]
Section 1: Core Synthesis Protocol (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling is the reaction of choice for forming the C-C bond between an aniline derivative and a thiophene moiety.[1] The following protocol details a highly efficient, room-temperature synthesis in an aqueous micellar system, which is advantageous for scale-up due to its mild conditions and reduced reliance on volatile organic solvents.
Experimental Protocol: Micellar Suzuki-Miyaura Synthesis
This procedure is adapted from a high-yield synthesis of thienyl-substituted anilines.[2]
Materials:
-
2-Bromoaniline (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Palladium Catalyst: Pd(dtbpf)Cl₂ (Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride (0.02 eq)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Solvent: 2 wt% aqueous solution of Kolliphor® EL (a non-ionic surfactant)
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is critical to prevent catalyst oxidation and homocoupling side reactions.[3]
-
Reagent Loading: Under a positive pressure of nitrogen, charge the reactor with the 2 wt% aqueous Kolliphor® EL solution. Begin vigorous stirring.
-
Addition of Reactants: Sequentially add triethylamine, 2-bromoaniline, thiophene-2-boronic acid, and finally the Pd(dtbpf)Cl₂ catalyst.
-
Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C). The reaction is typically rapid and can be complete in as little as 15-60 minutes.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-bromoaniline starting material is consumed.
-
Work-up:
-
Once the reaction is complete, add a sufficient volume of ethanol to create a homogeneous mixture.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, a yellowish oil or solid, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.[4]
-
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Category A: Reaction Inefficiency & Low Yield
Q1: My reaction has stalled or shows poor conversion, especially after scaling up from the lab bench. What's going wrong?
A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer.[3]
-
Inadequate Mixing: At larger scales, it's harder to achieve uniform mixing. If you are using a solid base like potassium carbonate, it can form a thick slurry that prevents the catalyst from reaching the reactants. Ensure your reactor's mechanical stirrer provides sufficient agitation to maintain a well-suspended, homogeneous mixture.
-
Poor Thermal Control: Suzuki couplings can be exothermic. In a large reactor, inefficient heat dissipation can create localized hot spots that lead to catalyst decomposition and side reactions. Conversely, if the reaction requires heating, poor heat transfer may result in the bulk of the mixture being below the optimal temperature. Monitor the internal reaction temperature closely.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities in starting materials or solvents. Ensure all reagents are of appropriate quality and that the system is rigorously deoxygenated and maintained under an inert atmosphere throughout the process.[3][5]
-
Solubility Issues: The solubility of your reactants, catalyst, or the product itself might differ at scale. If a component precipitates prematurely, it can halt the reaction.[6] The use of a surfactant like Kolliphor® EL can help mitigate this by creating micelles that solubilize organic components in water.[2]
Q2: The reaction is very slow, even with a proven catalyst system. How can I increase the rate?
A2: If mixing and temperature are well-controlled, focus on the chemical components.
-
Ligand Choice: For challenging substrates, electron-rich and bulky phosphine ligands (like the Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often accelerate the oxidative addition step, which can be rate-limiting.[7]
-
Base Strength: The base is crucial for activating the boronic acid. If a mild base like Et₃N or K₂CO₃ isn't effective, consider a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). However, be aware that stronger bases can promote side reactions.[8]
-
Leaving Group: While bromoanilines are common, iodoanilines are more reactive and can significantly speed up the reaction. Conversely, chloroanilines are less reactive and require more active catalyst systems.[5]
Category B: By-product Formation
Q1: I'm seeing a significant amount of furan-furan or aniline-aniline homocoupling products. What causes this and how can I stop it?
A1: Homocoupling is most often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3][5] Rigorous deoxygenation of your solvent and ensuring a leak-free, inert atmosphere is the most effective solution. Using bulky ligands can also disfavor the formation of homocoupled dimers.[5]
Q2: My main impurity is aniline (from dehalogenation of the starting material). How do I prevent this?
A2: Dehalogenation occurs when the aryl halide is reduced instead of coupled. This can be caused by:
-
Excessively Strong Base or High Temperature: Try using a milder base or lowering the reaction temperature.
-
Moisture: While some water is necessary for many Suzuki couplings, excess water in combination with certain bases can promote this side reaction. Ensure your organic solvents are appropriately dried if running under anhydrous conditions.
Q3: I am losing my thiophene-2-boronic acid to protodeboronation (hydrolysis back to thiophene). How can I improve its stability?
A3: Protodeboronation is a common issue where the boronic acid reacts with water or other protic sources to lose its boron moiety.
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), can significantly reduce protodeboronation. These esters are more stable to storage and reaction conditions but may require slightly more forcing conditions to react.[7]
-
Control Water Content: Use the minimum amount of water necessary for the reaction to proceed. Anhydrous conditions (e.g., using K₃PO₄ in dioxane) can also be effective.[8]
-
Temperature Control: Higher temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Category C: Product Isolation & Purification
Q1: My final product is a dark brown/red oil that discolors quickly, even after chromatography. What is happening?
A1: Anilines, particularly aromatic anilines, are notoriously susceptible to air oxidation, which forms highly colored impurities.[9]
-
Inert Handling: Handle the purified product under an inert atmosphere as much as possible.
-
Storage: Store the final product under nitrogen or argon, protected from light, and at a low temperature.
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, though this may not be acceptable for pharmaceutical applications.
-
Purification Method: Before distillation, drying the aniline derivative with solid KOH can help. Distillation under reduced pressure from zinc dust can also remove colored impurities and prevent oxidation.[9]
Q2: How do I effectively remove residual palladium from my final product?
A2: Residual palladium is a major concern, especially for pharmaceutical intermediates.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a scavenger like L-cysteine or thiourea can help complex and remove palladium.
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium, although this may sometimes lead to product loss.
-
Metal Scavengers: Commercially available silica-based metal scavengers with functional groups (e.g., thiols) are highly effective for pulling palladium out of solution.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? The most common and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a 2-haloaniline (typically 2-bromoaniline) and a thiophene-2-boronic acid or its ester.[1][2] An alternative is the Buchwald-Hartwig amination, which couples 2-aminothiophene with a halo-benzene, though this is less common for this specific target.[3][10]
Q2: How do I choose the optimal catalyst, base, and solvent for scale-up? There is no single "best" system, as optimization is key.
-
Catalyst: For scale-up, robust and highly active pre-catalysts are preferred. Systems based on bulky, electron-rich phosphine ligands like the Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (e.g., dppf, dtbpf) are excellent choices.[7][11] Start with a catalyst loading of 0.5 - 2 mol % and optimize downwards.
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is often preferred for scale-up due to cost and ease of removal. The choice depends on the reactivity of your substrate and the required pH. Organic bases like Et₃N are also effective, especially in micellar systems.[2]
-
Solvent: A biphasic system like Toluene/Water or Dioxane/Water is common. For a more sustainable process, consider aqueous micellar catalysis using surfactants like Kolliphor® EL, which can allow the reaction to run at room temperature.[2]
Q3: What are the most critical safety considerations when working with this chemistry at scale?
-
Aniline Toxicity: this compound, like other anilines, should be considered toxic and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety glasses.[9]
-
Inert Atmosphere: Work must be conducted in a well-ventilated fume hood or an enclosed reactor system. Large-scale reactions should be run under a strictly inert atmosphere (Nitrogen/Argon) not only for chemical reasons but also to prevent the formation of potentially hazardous oxidized by-products.
-
Exotherms: Be prepared for potential exothermic events, especially during the initial stages of the reaction or during quenching. Ensure the reactor has adequate cooling capacity.
Section 4: Visualizations & Data
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting common Suzuki coupling issues.
Data Tables
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions
| Parameter | Condition A (Micellar)[2] | Condition B (Classic Biphasic)[4] | Rationale & Scale-Up Considerations |
| Catalyst | Pd(dtbpf)Cl₂ | Pd(PPh₃)₂Cl₂ | Pd(dtbpf)Cl₂ is often more active and robust, allowing for lower catalyst loading and milder conditions. |
| Base | Et₃N (Triethylamine) | K₂CO₃ (Potassium Carbonate) | Et₃N is a liquid, simplifying addition. K₂CO₃ is cheaper and easier to remove but requires vigorous stirring to avoid settling. |
| Solvent | 2% Kolliphor® EL in Water | Dioxane / 1M Aqueous K₂CO₃ | The micellar system avoids large volumes of organic solvents, improving sustainability. Dioxane is a common but regulated solvent. |
| Temperature | Room Temperature (20-25 °C) | 90 °C | Lower temperature reduces energy costs and minimizes thermal degradation of reactants and catalysts. |
| Reaction Time | < 1 hour | 72 hours | Faster kinetics significantly increase reactor throughput. |
Table 2: Troubleshooting Common By-products
| By-product | Likely Cause(s) | Primary Solution(s) | Secondary Action(s) |
| Homocoupling | Oxygen in the reaction vessel. | Rigorously deoxygenate all solvents and maintain a strict inert (N₂/Ar) atmosphere. | Use bulkier phosphine ligands to sterically hinder dimer formation. |
| Dehalogenation | Reaction temperature is too high; base is too strong; presence of protic impurities. | Lower the reaction temperature; switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). | Ensure solvents are properly dried if running an anhydrous reaction. |
| Protodeboronation | Hydrolysis of the boronic acid, often accelerated by heat and prolonged reaction times. | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[7] | Use the boronic acid as fresh as possible; minimize reaction time and temperature. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-di(thiophen-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in 2-(2-Thienyl)aniline Reactions
Welcome to the technical support center for the synthesis of 2-(2-Thienyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, minimize, and manage byproduct formation in your reactions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, can be challenging due to the formation of various byproducts. These impurities can complicate purification, reduce yields, and impact the quality of downstream products. This guide will equip you with the knowledge to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
FAQ 1: I'm observing a significant amount of a byproduct with a mass corresponding to a biaryl compound of my thiophene starting material in my Suzuki-Miyaura reaction. What is happening and how can I prevent it?
Answer:
This is a classic case of homocoupling of the thiophene boronic acid or its ester. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle that favors the coupling of two boronic acid molecules.[1]
Causality and Prevention:
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. In its presence, the catalytic cycle can be diverted to favor the homocoupling of the boronic acid.
-
Catalyst Choice: The choice of palladium source and ligand can influence the propensity for homocoupling.
-
Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig families (e.g., XPhos, SPhos), can promote the desired cross-coupling over homocoupling.[2]
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
-
Solution: Optimize the reaction temperature. While sufficient heat is needed to drive the cross-coupling, excessive temperatures may promote side reactions.
-
Diagram: Suzuki-Miyaura Homocoupling Byproduct Formation
Caption: Desired vs. side reaction in Suzuki coupling.
FAQ 2: In my Buchwald-Hartwig amination, I'm seeing a significant amount of aniline and dehalogenated thiophene. What is causing this?
Answer:
This points to a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation .[3] In this process, the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Causality and Prevention:
-
Formation of Palladium-Hydride Species: This is the key intermediate leading to hydrodehalogenation. It can arise from various sources, including the amine, solvent, or base.
-
Solution:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-N bond, outcompeting the hydrodehalogenation pathway.[4]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are often used, they can sometimes promote the formation of palladium-hydride species. In such cases, switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[4]
-
Solvent Choice: Aprotic solvents such as toluene or dioxane are generally preferred. Protic solvents or those with acidic protons can be a source of hydrogen for the hydrodehalogenation reaction.[4]
-
-
Diagram: Buchwald-Hartwig Hydrodehalogenation Pathway
Caption: Competing pathways in Buchwald-Hartwig amination.
Part 2: Analytical Protocols for Byproduct Identification
Accurate identification and quantification of byproducts are crucial for optimizing your reaction conditions. Below are recommended starting points for analytical method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring reaction progress and quantifying the product and impurities.[5]
-
Column: A C18 reversed-phase column is a good starting point (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is typically effective.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Detection: UV detection at 254 nm and 280 nm is generally suitable for aromatic compounds.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile byproducts.[6]
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating aromatic compounds.
-
Injection: Use a split or splitless injection depending on the concentration of your sample.
-
Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting fragmentation patterns can be compared to library spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation of the desired product and any isolated byproducts.[7]
-
Sample Preparation: Dissolve the purified compound or byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Look for characteristic signals of the aniline and thiophene rings. Byproducts may show the absence of certain signals (e.g., the proton corresponding to the halogen in dehalogenated byproducts) or the presence of new signals.
-
¹³C NMR: Provides information on the carbon skeleton and can help confirm the structure of byproducts.
-
Impurity Identification: Trace impurities can often be identified by comparing the spectrum to reference spectra of common laboratory solvents and reagents.[8]
Part 3: Experimental Protocols
Below are general, step-by-step protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling[10]
This protocol is adapted from a micellar Suzuki cross-coupling procedure, which offers mild reaction conditions.
Materials:
-
2-Bromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N) (Base)
-
Aqueous Kolliphor EL solution (2 wt%)
-
Ethanol
-
Dichloromethane/n-hexane (for chromatography)
Procedure:
-
To a reaction vessel, add 2-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and aqueous Kolliphor EL solution (2 mL).
-
Add triethylamine (1 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 15-60 minutes.
-
Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/n-hexane (e.g., 8:2) eluent system to afford pure this compound.
Protocol 2: Buchwald-Hartwig Amination[11]
This is a general protocol for the Buchwald-Hartwig amination.
Materials:
-
2-Bromothiophene
-
Aniline
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Palladium(II) Acetate (Pd(OAc)₂) (Palladium source)
-
BINAP (Ligand)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene (1 equiv.), aniline (1.5 equiv.), cesium carbonate (2 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene (10 volumes) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours under the inert atmosphere. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: Troubleshooting Guide in Table Format
| Symptom | Potential Cause(s) | Suggested Solution(s) | Relevant Section |
| Low or no product formation | Inactive catalyst, insufficient temperature, poor quality reagents. | Use a fresh, active catalyst. Optimize reaction temperature. Ensure reagents are pure and dry. | FAQ 1, FAQ 2 |
| Presence of homocoupling byproduct (dithienyl) | Oxygen contamination, suboptimal catalyst/ligand. | Degas solvents thoroughly. Use a bulky, electron-rich phosphine ligand. | FAQ 1 |
| Presence of hydrodehalogenation byproduct (aniline) | Formation of Pd-H species. | Switch to a weaker base (e.g., K₃PO₄). Use a bulky, electron-rich ligand. Ensure anhydrous conditions. | FAQ 2 |
| Multiple unidentified spots on TLC/peaks in HPLC | Complex side reactions, degradation of starting materials or product. | Isolate and characterize major byproducts using MS and NMR. Re-evaluate reaction conditions (temperature, base, solvent). | Analytical Protocols |
| Difficulty in purifying the product | Byproducts with similar polarity to the product. | Optimize chromatographic conditions (try different solvent systems). Consider recrystallization. | Analytical Protocols |
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kgroup.du.edu [kgroup.du.edu]
Stability issues of 2-(2-Thienyl)aniline under acidic conditions
Technical Support Center: 2-(2-Thienyl)aniline
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address potential stability issues of this compound, particularly under acidic conditions, providing troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments.
Troubleshooting Guide: Stability and Handling in Acidic Media
This section addresses specific problems that may arise when working with this compound in an acidic environment.
Q1: My solution of this compound turned dark and formed a precipitate after adding a strong acid. What is happening?
A1: The observed color change and precipitation are likely due to acid-catalyzed polymerization or degradation of the compound. This compound has two key structural features that are susceptible to acidic conditions: the aniline amine group and the thiophene ring.
-
Protonation of the Aniline Moiety: The primary and most immediate reaction in the presence of acid is the protonation of the basic amino group to form the anilinium ion.[1][2][3] While this salt formation increases water solubility, it also significantly alters the electronic properties of the molecule. The anilinium ion is a strongly deactivating, meta-directing group for electrophilic substitution, which can influence subsequent reactions.[2][3][4]
-
Thiophene Ring Instability: The thiophene ring, although aromatic, can be susceptible to degradation under strongly acidic conditions, especially in the presence of heat or oxidizing agents. The electron-rich pi system of the thiophene ring can be attacked by protons, potentially leading to oligomerization or polymerization.[5][6] This is a known phenomenon for thiophene and its derivatives, resulting in the formation of insoluble, often colored, polymeric materials.[7]
Troubleshooting Steps:
-
Lower the Acid Concentration: If your protocol allows, use the minimum concentration of acid required.
-
Control the Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation and polymerization.
-
Use a Protecting Group: If the aniline nitrogen is not the desired site of reaction, consider protecting it as an amide (e.g., acetanilide).[1][4] This reduces the basicity of the nitrogen and can prevent unwanted side reactions. The protecting group can be removed later under basic or acidic conditions, depending on the group used.
Q2: I am attempting a reaction on the aniline ring, but I am getting unexpected isomers or no reaction at all in a strong acid medium. Why?
A2: This is a direct consequence of the protonation of the aniline's amino group. In a strongly acidic medium, aniline is present as the anilinium ion (C₆H₅NH₃⁺).[2][3][8] The -NH₃⁺ group is strongly electron-withdrawing and meta-directing for electrophilic aromatic substitution. This is in contrast to the unprotonated amino group (-NH₂), which is a strongly activating, ortho-, para-directing group.[3]
Therefore, if you are expecting ortho or para substitution, the presence of a strong acid will likely lead to a significant amount of the meta-substituted product or even inhibit the reaction altogether due to the deactivation of the ring.[2][4]
Experimental Solution:
To achieve ortho- or para-selectivity, you can protect the amino group by acylation (e.g., with acetic anhydride) to form an amide. The amide is still ortho-, para-directing but is less activating than the free amine, which can help control the reaction and prevent over-substitution.[1][4] After the desired reaction on the ring is complete, the protecting group can be hydrolyzed to regenerate the amino group.
Q3: Can the thiophene ring itself react or degrade under acidic conditions?
A3: Yes, the thiophene ring can undergo reactions in acidic media. While generally stable, thiophene can be protonated in highly acidic conditions, which can lead to several degradation pathways, including:
-
Polymerization: Acid-catalyzed polymerization is a common reaction for thiophenes, leading to the formation of polythiophenes.[6][9]
-
Oxidation: In the presence of an oxidizing agent and acid, the thiophene ring can be oxidized. This can involve the sulfur atom, forming a thiophene S-oxide, or the ring itself.[5][9]
-
Ring-Opening: Under very harsh acidic conditions, the thiophene ring can potentially undergo ring-opening, though this is less common than polymerization.
It is crucial to consider the reaction conditions carefully. For instance, some studies on thiophene-containing compounds have noted that oxidation can occur at the 2-position of the ring in highly acidic, peracid conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable aromatic compound under neutral conditions.[10][11] However, its stability is significantly impacted by pH. It is susceptible to degradation under strongly acidic conditions due to the reactivity of both the aniline and thiophene moieties.
Q2: What are the expected degradation products of this compound in strong acid?
A2: The primary degradation products are likely to be polymeric materials resulting from the acid-catalyzed polymerization of the thiophene ring.[6] Depending on other reagents present, side products from reactions on the aniline ring (after protonation to the meta-directing anilinium ion) could also be formed.[2][3]
Q3: Are there any specific acids that should be avoided when working with this compound?
A3: Strong, oxidizing acids should be used with caution, as they can promote both the polymerization of the thiophene ring and unwanted side reactions on the aniline ring. If possible, use weaker organic acids or carefully control the concentration of strong mineral acids like sulfuric acid or hydrochloric acid. The choice of acid should be guided by the specific reaction being performed.
Q4: How can I monitor the stability of this compound during my experiment?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the stability of the starting material and the formation of any byproducts. A change in the TLC profile, such as the appearance of new spots or streaking (which may indicate polymerization), can signal degradation. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the compound's stability over time.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. It is typically a solid at room temperature.[10] Keeping it in a tightly sealed container will prevent degradation from atmospheric moisture and contaminants.
Experimental Protocols & Data
Protocol: Stability Test of this compound in Acidic Conditions
This protocol provides a general method for assessing the stability of this compound in a specific acidic solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Prepare the acidic solution to be tested (e.g., 1 M HCl in water/acetonitrile).
-
-
Reaction Setup:
-
In a clean vial, combine a known volume of the this compound stock solution with the acidic solution.
-
Prepare a control sample with the stock solution and a neutral solvent.
-
Stir the solutions at the desired experimental temperature (e.g., room temperature or elevated).
-
-
Monitoring:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each vial.
-
Analyze the aliquots by TLC or HPLC to monitor the disappearance of the starting material and the appearance of any new products.
-
-
Data Analysis:
-
For HPLC data, plot the peak area of this compound as a function of time to determine the rate of degradation.
-
Table 1: General Acid Compatibility of this compound
| Acid Type | Concentration | Temperature | Expected Stability | Potential Issues |
| Weak Organic Acids | Dilute | Ambient | Good | Minimal |
| (e.g., Acetic Acid) | ||||
| Strong Mineral Acids | Dilute | Low | Moderate | Protonation of aniline, potential for slow thiophene polymerization. |
| (e.g., HCl, H₂SO₄) | ||||
| Concentrated | Ambient/Elevated | Poor | Rapid polymerization of thiophene, potential for ring substitution on the anilinium ion. | |
| Oxidizing Acids | Any | Any | Very Poor | Risk of oxidation of the thiophene ring and aniline moiety, in addition to polymerization. |
| (e.g., Nitric Acid) |
Visualizations
Proposed Degradation Pathway
Caption: Proposed reaction pathways for this compound in strong acid.
Troubleshooting Workflow
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [prepp.in]
- 3. testbook.com [testbook.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 8. Nitration of aniline in strong acidic medium also gives m-nitroaniline be.. [askfilo.com]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. chemscene.com [chemscene.com]
- 11. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-(2-Thienyl)aniline and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(2-Thienyl)aniline, a molecule of interest in medicinal chemistry and materials science.
In the absence of a publicly available, assigned experimental spectrum for this compound, this guide will present a detailed, predicted spectrum based on established principles of NMR spectroscopy. This prediction will be critically compared with the experimental spectra of structurally analogous compounds: aniline, 2-aminobiphenyl, and 2-phenylthiophene. This comparative approach will illuminate the key structural nuances and electronic effects that govern the chemical environment of the protons in these molecules.
The Structural Landscape: this compound
This compound features a central aniline ring substituted at the 2-position with a thiophene ring. This arrangement creates a unique electronic and steric environment that is reflected in its ¹H NMR spectrum. The numbering convention used for the proton assignments in this guide is illustrated in the diagram below.
Caption: Molecular structure and proton numbering of this compound.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the aniline and thiophene protons. The chemical shifts are influenced by the electron-donating amino group and the aromatic nature of both rings.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| NH₂ | ~3.5 - 4.5 | Broad singlet | - |
| H3'' | ~7.2 - 7.4 | Doublet of doublets | J(H3''-H4'') ≈ 3.5-5.0, J(H3''-H5'') ≈ 1.0-1.5 |
| H5'' | ~7.1 - 7.3 | Doublet of doublets | J(H5''-H4'') ≈ 5.0-6.0, J(H5''-H3'') ≈ 1.0-1.5 |
| H4'' | ~7.0 - 7.2 | Doublet of doublets | J(H4''-H5'') ≈ 5.0-6.0, J(H4''-H3'') ≈ 3.5-5.0 |
| H3' | ~7.1 - 7.3 | Triplet | J(H3'-H4') ≈ 7.5-8.5 |
| H5' | ~6.8 - 7.0 | Triplet | J(H5'-H4') ≈ 7.5-8.5 |
| H4' | ~6.7 - 6.9 | Triplet | J(H4'-H3') ≈ 7.5-8.5, J(H4'-H5') ≈ 7.5-8.5 |
| H6' | ~6.7 - 6.9 | Doublet | J(H6'-H5') ≈ 7.5-8.5 |
Comparative Spectral Analysis
To understand the nuances of the predicted spectrum, a comparison with structurally related molecules is invaluable.
Aniline: The Parent Amine
The ¹H NMR spectrum of aniline provides a baseline for understanding the influence of the amino group on an aromatic ring.
| Compound | Proton | Experimental Chemical Shift (ppm) [1] | Multiplicity [1] |
| Aniline | NH₂ | ~3.78 | Broad singlet |
| H-ortho | ~6.78 | Doublet | |
| H-meta | ~7.18 | Triplet | |
| H-para | ~6.68 | Triplet |
The electron-donating nature of the amino group in aniline results in the upfield shift of the ortho and para protons compared to benzene (δ ~7.34 ppm).
2-Aminobiphenyl: The Phenyl Analogue
Replacing the thiophene ring with a phenyl group in 2-aminobiphenyl allows for a direct comparison of the electronic effects of these two aromatic systems.
| Compound | Proton | Experimental Chemical Shift (ppm) | Multiplicity |
| 2-Aminobiphenyl | NH₂ | ~3.7 | Broad singlet |
| Aromatic H | ~6.7 - 7.5 | Multiplet |
In 2-aminobiphenyl, the protons of both phenyl rings resonate in a complex multiplet in the aromatic region. The introduction of the second phenyl ring leads to a general downfield shift of the aniline protons compared to aniline itself, due to the anisotropic effect of the second ring.
2-Phenylthiophene: The Thiophene Core
The spectrum of 2-phenylthiophene helps in assigning the signals of the thiophene moiety in the target molecule.
| Compound | Proton | Experimental Chemical Shift (ppm) | Multiplicity |
| 2-Phenylthiophene | Thiophene H | ~7.0 - 7.4 | Multiplet |
| Phenyl H | ~7.2 - 7.6 | Multiplet |
The protons of the thiophene ring in 2-phenylthiophene typically appear in the region of δ 7.0-7.4 ppm. The coupling constants between the thiophene protons are characteristic: J(H3-H4) ≈ 3.5-4.5 Hz, J(H4-H5) ≈ 4.5-5.5 Hz, and J(H3-H5) ≈ 1.0-2.0 Hz.
Key Spectral Interpretations and Causality
-
Aniline Ring Protons: In this compound, the protons of the aniline ring are expected to be shifted slightly downfield compared to aniline due to the weak electron-withdrawing nature and magnetic anisotropy of the adjacent thiophene ring. The ortho-protons (H3' and H6') will experience the most significant effect.
-
Thiophene Ring Protons: The chemical shifts of the thiophene protons in this compound are influenced by the electron-donating amino group on the neighboring aniline ring. This is expected to cause a slight upfield shift compared to 2-phenylthiophene.
-
NH₂ Protons: The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet that can be exchanged with D₂O.
-
Coupling Patterns: The multiplicities of the aromatic protons are dictated by the spin-spin coupling with their neighbors. The characteristic coupling constants of the thiophene ring are a key diagnostic feature.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire a ¹H NMR spectrum of this compound or similar compounds, the following protocol is recommended:
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, with each signal and coupling constant providing a piece of the molecular puzzle. By predicting its spectrum and comparing it with the experimental data of aniline, 2-aminobiphenyl, and 2-phenylthiophene, we can gain a deep understanding of the electronic and steric interactions at play. This comparative guide serves as a valuable resource for researchers in the field, enabling them to confidently interpret the spectra of this and related compounds, and to make informed decisions in their synthetic and drug discovery endeavors.
References
Foundational Principles: Ionization and Fragmentation
An Expert's Comparative Guide to the Mass Spectrometry of 2-(2-Thienyl)aniline
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. This compound, a heterocyclic aromatic amine, serves as a valuable scaffold in medicinal chemistry. Its robust analysis is critical for synthesis confirmation, purity assessment, and metabolic profiling. This guide provides an in-depth, comparative analysis of two cornerstone mass spectrometry techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this molecule, moving beyond procedural lists to explain the fundamental causality behind the observed spectral data.
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. The choice of ionization technique is the most critical experimental decision, as it dictates the nature and extent of molecular fragmentation, which in turn determines the type of structural information obtained.
-
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This process imparts significant internal energy, leading to the ejection of an electron to form a radical cation (M•+) and inducing extensive, reproducible fragmentation.[1] This makes EI-MS invaluable for structural elucidation and library matching against databases like the NIST Mass Spectral Library.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique that transfers solvated ions from a liquid phase to the gas phase with minimal energy input.[3] It typically produces protonated molecules ([M+H]+) or other adducts with very little to no fragmentation. This makes it ideal for accurate molecular weight determination, especially for polar and thermally labile compounds. To elicit structural information, fragmentation must be induced via tandem mass spectrometry (MS/MS).
Electron Ionization (EI-MS): A Blueprint of Molecular Structure
When this compound (Molecular Formula: C₁₀H₉NS, Exact Mass: 175.05 Da)[4] is subjected to EI, the resulting mass spectrum is a rich tapestry of fragments that provides a veritable fingerprint of its structure.
Expected Spectral Features:
The 70 eV EI spectrum is expected to show a distinct molecular ion peak (M•+) at m/z 175 . Due to the aromatic stability of the molecule, this peak should be prominent. The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses, primarily involving the aniline and thiophene moieties.
Proposed EI Fragmentation Pathway:
The fragmentation of this compound is a competitive process involving several key pathways originating from the molecular ion (m/z 175).
References
Authored by a Senior Application Scientist
An In-Depth Guide to the FT-IR Spectroscopy of 2-(2-Thienyl)aniline: A Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive examination of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the characterization of this compound. As a crucial heterocyclic building block in medicinal chemistry and materials science, confirming the structural integrity of this molecule is paramount. Here, we move beyond a simple procedural outline to explore the causal relationships in experimental design, interpret the resulting spectral data with expert insight, and objectively compare the utility of FT-IR against other cornerstone analytical techniques.
The Structural Significance of this compound
This compound, with the molecular formula C₁₀H₉NS, is an aromatic amine featuring a phenyl ring directly bonded to a thiophene ring.[1][2] This unique combination of electron-rich aromatic systems makes it a valuable scaffold for the synthesis of novel pharmaceutical agents and organic electronic materials. The primary amine on the aniline ring and the sulfur-containing thiophene moiety are key reactive sites and also give rise to a distinct vibrational signature, making FT-IR spectroscopy an ideal first-line technique for its identification and quality assessment.
Fundamentals of FT-IR for Analyzing this compound
FT-IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."
For this compound, we anticipate vibrations from two distinct structural components: the aniline moiety and the thiophene ring.
-
Aniline Moiety Vibrations:
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.
-
C-N Stretching: This vibration typically appears in the 1350-1250 cm⁻¹ range.[3]
-
Aromatic C=C Stretching: The benzene ring shows multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretching: These occur above 3000 cm⁻¹.
-
N-H Bending/Wagging: These vibrations are found in the fingerprint region and can be complex.[4]
-
-
Thiophene Moiety Vibrations:
-
Aromatic C-H Stretching: Also found above 3000 cm⁻¹, often at slightly higher wavenumbers than benzene C-H stretches.
-
Ring C=C Stretching: These contribute to the bands in the 1550-1400 cm⁻¹ region.[5][6][7]
-
C-S Stretching: These vibrations are often weak and appear in the 900-600 cm⁻¹ range.[5][6]
-
C-H Bending: Out-of-plane C-H bending vibrations for substituted thiophenes are characteristic and appear in the 900-700 cm⁻¹ region.[5][8]
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
While modern techniques like Attenuated Total Reflectance (ATR) offer simplicity, the Potassium Bromide (KBr) pellet method remains a gold standard for obtaining high-resolution spectra of solid samples. Its success hinges on the meticulous exclusion of moisture and the creation of a uniform, non-scattering sample matrix.[9][10]
Detailed Protocol: KBr Pellet Preparation
-
Material Preparation (The Anti-Moisture Imperative):
-
Use spectroscopy-grade KBr, dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. Water exhibits strong IR absorption (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key sample features.[9][11]
-
Gently heat the agate mortar, pestle, and die set components under a heat lamp to drive off adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.
-
-
Sample Grinding & Mixing:
-
Weigh approximately 1-2 mg of your this compound sample.
-
In the agate mortar, grind the sample first to the finest powder possible. The goal is to reduce particle size to below the wavelength of the IR radiation to minimize light scattering (the Christiansen effect).[10]
-
Add ~200-300 mg of the dried KBr powder to the mortar.
-
Mix gently but thoroughly with the ground sample for 1-2 minutes. The objective is to disperse the sample particles uniformly, not to further grind the KBr.
-
-
Pellet Pressing:
-
Carefully transfer a portion of the mixture into the pellet die body, ensuring it forms an even layer.
-
Assemble the die and place it in a hydraulic press. If using a vacuum die, connect it to a vacuum line to remove trapped air, which can cause pellet opacity.
-
Gradually apply pressure, ramping up to approximately 8-10 metric tons for a standard 13 mm die.[10][12]
-
Hold the pressure for 2-3 minutes. This allows the KBr to "cold-flow" and encapsulate the sample into a solid, transparent disc.
-
-
Spectral Acquisition:
-
Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.
-
First, run a background spectrum using a blank KBr pellet or an empty sample chamber to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
Run the sample scan. The resulting spectrum will have the background automatically subtracted.
-
Spectral Interpretation of this compound
The FT-IR spectrum provides a wealth of structural information. The key is to systematically assign the observed absorption bands to their corresponding molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3485 - 3450 | Medium | N-H Asymmetric Stretch (Primary Amine) |
| 3395 - 3370 | Medium | N-H Symmetric Stretch (Primary Amine) |
| 3110 - 3050 | Medium-Weak | Aromatic C-H Stretch (Thiophene & Aniline Rings) |
| 1620 - 1600 | Strong | N-H Bending (Scissoring) |
| 1590 - 1450 | Strong, Multiple Bands | Aromatic C=C Ring Stretching (Aniline & Thiophene)[3][5] |
| 1320 - 1260 | Strong | Aromatic C-N Stretching[3] |
| 850 - 830 | Strong | Thiophene Ring C-H Out-of-Plane Bending[5] |
| 755 - 730 | Strong | C-H Out-of-Plane Bending (ortho-disubstituted benzene) |
| ~700 | Medium-Weak | C-S Stretch (Thiophene Ring)[6] |
Expert Analysis:
-
The two distinct peaks in the ~3400 cm⁻¹ region are definitive proof of the primary amine (-NH₂) group. The separation between these bands is characteristic and confirms the presence of the aniline moiety.
-
The region between 1600-1450 cm⁻¹ is often complex but highly informative, containing overlapping stretching vibrations from both the benzene and thiophene rings.
-
The strong band around 750 cm⁻¹ is a key indicator of the 1,2- (or ortho-) substitution pattern on the benzene ring, which is consistent with the structure of this compound.
FT-IR in Context: A Comparative Guide to Analytical Techniques
While FT-IR is excellent for functional group identification, a comprehensive characterization relies on multiple analytical techniques. Each method provides a different piece of the structural puzzle.
| Technique | Information Provided | Sample Prep. | Sensitivity | Throughput | Justification for Use |
| FT-IR Spectroscopy | Presence of functional groups (N-H, C=C, C-S, C-N) | Minimal (ATR) to Moderate (KBr) | mg range | High | Rapid, cost-effective confirmation of chemical identity, quality control, and detection of functional group impurities. |
| NMR Spectroscopy | Precise atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of each proton and carbon | Moderate | mg range | Low | Unambiguous structure elucidation and isomer differentiation. Essential for confirming the exact substitution pattern. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns | Minimal | ng to pg range | High | Definitive confirmation of molecular formula and can provide structural clues through fragmentation analysis.[1][13] |
| UV-Vis Spectroscopy | Information on the conjugated π-electron system | High | µg to ng range | High | Probes the electronic structure. Useful for quantification and studying conjugation effects between the two rings.[14][15] |
Synergistic Application:
A typical workflow for validating a new batch of this compound would involve:
-
FT-IR: As a quick initial check to confirm the presence of the amine and aromatic rings and the absence of starting materials or major contaminants (e.g., carbonyls from oxidation).
-
MS: To verify the correct molecular weight (175.25 g/mol ).[1]
-
NMR: To provide the definitive proof of structure, confirming that the thiophene is at the 2-position of the aniline ring and not, for example, the 3- or 4-position.
This multi-faceted approach ensures the highest level of confidence in the material's identity and purity, which is non-negotiable in research and drug development.
Conclusion
FT-IR spectroscopy is an indispensable tool for the analysis of this compound. It provides a rapid, reliable, and cost-effective method for confirming the presence of key functional groups, thereby serving as an excellent technique for initial identification and routine quality control. However, as this guide illustrates, its true power is realized when used within a broader analytical strategy. By combining the functional group information from FT-IR with the precise connectivity data from NMR and the molecular weight confirmation from MS, researchers can achieve a complete and unambiguous structural characterization, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. Aniline [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aniline [webbook.nist.gov]
A Comparative Guide to 2-(2-Thienyl)aniline and 3-(2-Thienyl)aniline for the Research Scientist
In the landscape of heterocyclic chemistry, thienylanilines serve as pivotal structural motifs, bridging the electron-rich characteristics of the thiophene ring with the versatile reactivity of the aniline moiety. These compounds are of significant interest to researchers in drug discovery and materials science, acting as key building blocks for a range of functional molecules. The seemingly subtle shift in the connectivity between the thiophene and aniline rings—from the ortho-position in 2-(2-Thienyl)aniline to the meta-position in 3-(2-Thienyl)aniline—imparts distinct physicochemical and electronic properties. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data, to assist researchers in selecting the appropriate building block for their specific synthetic and application needs.
Physicochemical Properties: A Tale of Two Isomers
The positional isomerism of the thienyl group on the aniline ring directly influences the intermolecular forces and crystal packing, leading to notable differences in their physical states and properties.
| Property | This compound | 3-(2-Thienyl)aniline |
| Molecular Formula | C₁₀H₉NS | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol [1] | 175.25 g/mol [2] |
| CAS Number | 62532-99-4[1] | 92057-12-0[2] |
| Appearance | Yellowish solid[3] | Yellowish oil[3] |
| Melting Point | 35 °C[4] (lit. 35-37 °C[5]) | Not available (liquid at r.t.) |
| XLogP3 | 2.6[1] | 3.1[2] |
The most striking difference is their physical form at room temperature: this compound is a low-melting solid, while 3-(2-Thienyl)aniline is an oil. This suggests that the ortho-substituted isomer can pack more efficiently in a crystal lattice than its meta-counterpart. The calculated octanol-water partition coefficient (XLogP3) is also slightly higher for the 3-isomer, indicating a marginal increase in lipophilicity.
Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
A robust and widely applicable method for the synthesis of thienylanilines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The choice of starting materials—specifically, the corresponding bromoaniline and thienylboronic acid—is dictated by the desired isomer.
The synthesis of both isomers can be efficiently achieved using a micellar Suzuki cross-coupling protocol, which offers the advantage of proceeding in water at room temperature and open to the air, enhancing the green credentials of the synthesis.[3][4]
Experimental Protocol: Micellar Suzuki Cross-Coupling
The following is a representative protocol for the synthesis of thienylanilines, adapted from a reported procedure.[4]
Materials:
-
Appropriate bromoaniline (2-bromoaniline or 3-bromoaniline)
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N) (Base)
-
Kolliphor® EL (Surfactant)
-
Deionized water
-
Ethanol
-
Dichloromethane and n-hexane (for chromatography)
Procedure:
-
In a round-bottom flask, a mixture of the bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol) is prepared.
-
An aqueous solution of Kolliphor EL (2 mL, 1.97% w/v in water) is added to the flask.
-
The reaction mixture is stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography. Reaction times are typically short, often within 15-60 minutes.[4]
-
Upon completion, ethanol (approx. 10 mL) is added until the mixture becomes homogeneous.
-
The solvents are removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure thienylaniline product.
The causality behind this experimental design lies in the formation of micelles by the surfactant (Kolliphor® EL) in water. These micelles act as nanoreactors, concentrating the organic reactants and the catalyst, thereby accelerating the reaction rate even at room temperature and obviating the need for an inert atmosphere.[3][4]
Caption: Generalized workflow for the synthesis of thienylanilines.
Spectroscopic Properties: Fingerprinting the Isomers
Spectroscopic analysis provides a detailed picture of the electronic and structural differences between the two isomers. The data presented below is based on experimental findings from a single, comparative study, ensuring consistency.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are diagnostic in distinguishing between the two isomers, with the substitution pattern on the aniline ring causing characteristic shifts.
| Nucleus | This compound | 3-(2-Thienyl)aniline |
| ¹H NMR | δ 7.38 (dd, J = 5.1, 0.7 Hz, 1H), 7.34 (dd, J = 7.6, 1.1 Hz, 1H), 7.27–7.14 (m, 3H), 6.85 (t, J = 7.5 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 4.03 (br, 2H, -NH₂) | δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H, -NH₂) |
| ¹³C NMR | δ 144.1, 141.2, 131.0, 129.1, 127.6, 125.9, 125.3, 120.0, 118.6, 115.9 | δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6 |
Spectra recorded in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[3]
In the ¹H NMR of this compound, the protons of the aniline ring are more spread out due to the anisotropic effect of the adjacent thienyl group. For the 3-isomer, the signals for the aniline protons are found in a more typical aromatic region. The chemical shifts of the -NH₂ protons also differ, reflecting the different electronic environments.
Infrared (IR) Spectroscopy
The IR spectra of both compounds show characteristic N-H stretching vibrations for the primary amine group.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3445, 3363 (N-H stretching), 1612 (N-H bending) |
| 3-(2-Thienyl)aniline | 3438, 3356 (N-H stretching), 1617 (N-H bending) |
Data obtained via Attenuated Total Reflectance (ATR).[3]
The presence of two distinct N-H stretching bands is characteristic of a primary amine. The positions of these bands are very similar for both isomers, indicating that the fundamental vibrational modes of the amino group are not significantly affected by the position of the thienyl substituent.
UV-Visible Spectroscopy
Reactivity and Electronic Effects
The position of the thienyl group significantly influences the electronic properties of the aniline ring and, consequently, its reactivity.
Caption: Factors influencing the reactivity of the two isomers.
-
This compound : The thienyl group at the ortho-position exerts a significant steric effect, which can hinder reactions involving the amino group, such as N-alkylation or acylation. However, this proximity can also be advantageous, for example, in the synthesis of fused heterocyclic systems where intramolecular cyclization is desired. The ortho-thienyl group can also act as a chelating group in coordination chemistry. In electrophilic aromatic substitution reactions on the aniline ring, the powerful ortho, para-directing amino group will primarily direct incoming electrophiles to the para-position, as the ortho-positions are sterically hindered.
-
3-(2-Thienyl)aniline : With the thienyl group in the meta-position, the amino group is sterically more accessible, allowing for more facile N-functionalization. The thienyl group acts as a deactivating meta-director relative to its point of attachment, but the overriding influence on the aniline ring's reactivity comes from the strongly activating ortho, para-directing amino group. Therefore, electrophilic substitution will be directed to the 2-, 4-, and 6-positions of the aniline ring. This opens up possibilities for a wider range of substitution patterns on the aniline core.
Applications: Building Blocks for Innovation
Both this compound and 3-(2-Thienyl)aniline are valuable intermediates in the synthesis of more complex molecules with applications in pharmaceuticals and materials science.
-
Pharmaceuticals : Aniline and its derivatives are foundational in drug synthesis.[7][8] Thienylanilines are used as precursors for compounds with a range of biological activities. For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which can be synthesized from precursors like this compound, have been investigated as potential dual PI3Kα/mTOR inhibitors for cancer therapy.[9] The specific isomer is chosen based on the desired final structure and the synthetic route. For example, 2-substituted anilines are key structural elements in various pharmacologically active compounds.[10][11]
-
Materials Science : The combination of thiophene and aniline moieties is attractive for the development of conducting polymers and organic electronic materials.[1] The polymerization can occur through the aniline nitrogen or by coupling of the aromatic rings. The choice of isomer would influence the polymer's architecture and, consequently, its electronic properties such as conductivity and band gap. The thienyl group can also serve as a ligand for metal catalysts, with the sulfur atom's position influencing the catalytic activity.[12]
Conclusion
While this compound and 3-(2-Thienyl)aniline share the same molecular formula, their distinct substitution patterns lead to significant differences in their physical properties, spectroscopic signatures, and chemical reactivity. This compound, a low-melting solid, is characterized by steric hindrance around the amino group, which can be either a challenge or a synthetic advantage depending on the target molecule. In contrast, 3-(2-Thienyl)aniline, an oil, offers greater accessibility to the amino group and allows for more diverse substitution on the aniline ring.
The choice between these two isomers is therefore a critical decision in the design of a synthetic route. This guide has provided the foundational data and comparative insights to enable researchers to make an informed choice, ultimately facilitating the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IL107122A - 3-Thienyl carbonyl substituted 2-oxindole-1-carboxamide pharmaceutical compositions - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 11. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Behavior of Thienyl-Aniline Isomers
This guide provides a comprehensive electrochemical comparison of ortho-, meta-, and para-thienyl-aniline isomers. We will delve into the nuances of their redox properties, electropolymerization behavior, and the spectroelectrochemical characteristics of the resulting polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the structure-property relationships in novel electroactive compounds.
Introduction: The Significance of Isomeric Variation in Thienyl-Anilines
Thienyl-aniline derivatives are a fascinating class of heterocyclic compounds that merge the electron-rich properties of the thiophene ring with the versatile redox chemistry of aniline. This combination makes them promising building blocks for a range of applications, including conducting polymers, electrochromic devices, sensors, and organic electronics. The electrochemical behavior of these molecules is paramount to their function, as it governs their ability to be polymerized, their stability, and their electronic properties in the solid state.
The isomeric substitution pattern—ortho, meta, or para—of the thienyl group on the aniline ring is expected to have a profound impact on the electrochemical characteristics of the monomer and the resulting polymer. This is due to the varying degrees of steric hindrance and electronic communication between the two aromatic systems. Understanding these differences is crucial for the rational design of materials with tailored properties. This guide presents a systematic comparison of the electrochemical behavior of these three isomers, supported by experimental protocols and representative data.
Experimental Methodology: A Rigorous Approach to Electrochemical Characterization
To ensure the scientific integrity of our comparison, a standardized and self-validating experimental workflow is essential. The following protocols outline the synthesis of the thienyl-aniline isomers and their subsequent electrochemical and spectroelectrochemical analysis.
Synthesis of o-, m-, and p-Thienyl-Aniline Isomers
The synthesis of the three isomers can be achieved via a Suzuki or Buchwald-Hartwig cross-coupling reaction. A representative synthetic scheme is presented below. The precise conditions may require optimization for each isomer.
General Procedure:
-
To a solution of the corresponding bromoaniline isomer (ortho, meta, or para) and thiophene-2-boronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thienyl-aniline isomer.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Electrochemical Characterization
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of the isomers and their electropolymerization.
Experimental Setup:
-
Potentiostat/Galvanostat: A standard electrochemical workstation.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Electrolyte Solution: A solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an appropriate solvent (e.g., acetonitrile, CH₃CN).
-
Monomer Concentration: Typically in the range of 1-10 mM.
Cyclic Voltammetry Protocol:
-
Polish the working electrode to a mirror finish with alumina slurry, followed by sonication in deionized water and the solvent to be used.
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the background CV of the electrolyte solution in the desired potential window.
-
Add the thienyl-aniline isomer to the electrochemical cell and record the CV at a specific scan rate (e.g., 100 mV/s).
-
To induce electropolymerization, perform multiple CV cycles over a wider potential range that encompasses the oxidation potential of the monomer.
-
After electropolymerization, rinse the modified electrode with the pure solvent and transfer it to a fresh electrolyte solution (monomer-free) to characterize the electrochemical properties of the polymer film.
Spectroelectrochemical Analysis
Spectroelectrochemistry allows for the in-situ monitoring of changes in the UV-Vis absorption spectra of the polymer film as a function of the applied potential.
Experimental Setup:
-
A UV-Vis spectrometer coupled with a potentiostat.
-
An optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) as the working electrode.
Protocol:
-
Electropolymerize the thienyl-aniline isomer onto the ITO electrode as described in the CV protocol.
-
Place the polymer-coated ITO electrode in a cuvette containing a monomer-free electrolyte solution.
-
Record the UV-Vis spectra of the polymer film at different applied potentials, starting from the neutral (reduced) state to the oxidized state.
Results and Discussion: A Comparative Analysis of Isomeric Effects
Monomer Oxidation Potentials
The onset oxidation potential (E_onset) is a key parameter that reflects the ease with which the monomer can be oxidized. A lower E_onset indicates a more easily oxidizable compound.
| Isomer | Expected Onset Oxidation Potential (E_onset vs. SCE) | Rationale |
| ortho-Thienyl-aniline | Highest | Significant steric hindrance between the thienyl and amino groups is likely to disrupt the coplanarity of the molecule, reducing π-conjugation and making oxidation more difficult. |
| meta-Thienyl-aniline | Intermediate | Electronic communication between the thienyl and amino groups is less direct in the meta position, leading to a moderate effect on the oxidation potential compared to the para isomer. |
| para-Thienyl-aniline | Lowest | The para-substitution allows for the most effective π-conjugation between the electron-donating amino group and the thienyl ring, facilitating the removal of an electron and thus lowering the oxidation potential. |
Note: The exact values of the oxidation potentials will depend on the specific experimental conditions.
Electropolymerization Behavior
The ability of the monomers to form a stable and electroactive polymer film upon repeated cycling is another critical aspect of their electrochemical behavior.
-
para-Thienyl-aniline: This isomer is expected to exhibit the most facile electropolymerization due to its lower oxidation potential and the linear, extended structure of the resulting polymer chains. This linearity promotes strong intermolecular π-π stacking, leading to a more ordered and conductive polymer film.
-
meta-Thienyl-aniline: Electropolymerization is anticipated to be less efficient than the para isomer. The meta-linkage will result in a more twisted polymer backbone, which can hinder intermolecular charge transport and lead to a less conductive and potentially more soluble polymer.
-
ortho-Thienyl-aniline: Due to significant steric hindrance, the electropolymerization of the ortho isomer is expected to be the most challenging. The resulting polymer is likely to have a highly non-planar structure, leading to low conductivity and poor film-forming properties. It may be prone to the formation of soluble oligomers rather than a stable polymer film.
Spectroelectrochemical Properties of the Polymers
The color and absorption spectra of the polymer films are expected to change with the applied potential, a phenomenon known as electrochromism.
-
Poly(para-thienyl-aniline): This polymer is predicted to show the most distinct electrochromic behavior, with a clear color change from a neutral (e.g., yellow-orange) to an oxidized (e.g., green-blue) state. The extended conjugation in the polymer backbone should result in a lower energy π-π* transition in the neutral state and the appearance of polaron and bipolaron bands at lower energies upon oxidation.
-
Poly(meta-thienyl-aniline): The electrochromic contrast is expected to be less pronounced compared to the para-isomer due to the less effective conjugation. The absorption bands are likely to be at higher energies (blue-shifted).
-
Poly(ortho-thienyl-aniline): If a stable polymer film can be formed, it is expected to exhibit weak electrochromism with broad and poorly defined absorption bands due to the highly disordered and non-planar nature of the polymer chains.
Visualizing the Experimental Workflow and Isomer Structures
To provide a clearer understanding of the experimental process and the molecules under investigation, the following diagrams have been generated.
Caption: Experimental workflow for the comparative electrochemical analysis of thienyl-aniline isomers.
Caption: Molecular structures of ortho-, meta-, and para-thienyl-aniline isomers. (Note: Actual images would be embedded in a real-world application).
Conclusion
The isomeric position of the thienyl group on the aniline ring is a critical determinant of the electrochemical properties of thienyl-aniline monomers and their corresponding polymers. The para-isomer is expected to exhibit the most favorable characteristics for applications requiring high conductivity and distinct electrochromism, owing to its lower oxidation potential and the formation of a more planar, conjugated polymer. Conversely, the ortho-isomer is likely to be the least suitable due to steric hindrance. The meta-isomer is predicted to have intermediate properties.
This guide provides a framework for the systematic investigation of these structure-property relationships. The experimental protocols outlined herein offer a robust methodology for obtaining reliable and comparable data. Further research, including computational studies to model the electronic structures of these isomers, would provide deeper insights into the observed electrochemical behavior.[1]
References
A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-(2-Thienyl)aniline
Introduction: The Analytical Imperative for 2-(2-Thienyl)aniline Purity
This compound is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is found in compounds targeting a range of biological pathways, making its purity a critical determinant of research outcomes and the safety profile of downstream active pharmaceutical ingredients (APIs). The synthesis of such molecules can introduce a variety of impurities, including starting materials, by-products, and degradation products.[3][4] Therefore, a robust, selective, and validated analytical method is not merely a quality control checkpoint but a fundamental component of the drug development process.[5][6]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized this compound. We will explore a primary reversed-phase (RP-HPLC) method, contrast it with a viable alternative offering orthogonal selectivity, and detail the critical role of forced degradation studies in establishing a truly stability-indicating method, in alignment with International Council for Harmonisation (ICH) guidelines.[7][8][9]
Methodology Comparison: Selecting the Optimal Chromatographic System
The development of a reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.[10] this compound is a moderately non-polar aromatic compound with a basic aniline functional group.[2][11] This dictates the selection of reversed-phase chromatography as the most suitable mode of separation.[6][10]
Method A: The Workhorse - C18 Acetonitrile-Based Method
Our primary method employs a C18 (octadecylsilyl) stationary phase, the most widely used support in reversed-phase HPLC due to its strong hydrophobicity and broad applicability.
-
Causality of Selection : The C18 phase provides robust hydrophobic retention for the aromatic rings of this compound. We select acetonitrile as the organic modifier due to its low viscosity and UV transparency, which results in lower backpressure and better detection sensitivity compared to methanol.[12] The addition of 0.1% formic acid to the mobile phase is critical; it serves to protonate the aniline nitrogen, suppressing silanol interactions on the stationary phase and thereby yielding sharp, symmetrical peaks.[13][14]
Method B: The Alternative - Phenyl-Hexyl Methanol-Based Method
To provide a meaningful comparison, our alternative method utilizes a Phenyl-Hexyl stationary phase. This phase offers a different separation mechanism, which can be invaluable for resolving co-eluting impurities.
-
Causality of Selection : A Phenyl-Hexyl column provides unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic systems (both the phenyl and thienyl rings).[15] This can alter the elution order and improve the resolution of impurities that are structurally similar but differ in their aromatic character. We pair this column with methanol as the organic modifier. While methanol has a higher viscosity, its different solvent properties (protic vs. aprotic for acetonitrile) can further modulate selectivity, offering an orthogonal separation to Method A.
Experimental Workflow & Protocols
A validated HPLC method is built upon a foundation of meticulous and reproducible protocols. The following sections detail the step-by-step procedures for sample preparation, analysis, and the crucial process of forced degradation.
Overall HPLC Analysis Workflow
The general procedure for analyzing a synthesized batch of this compound follows a structured workflow from sample preparation to final purity calculation.
Caption: General workflow for HPLC purity analysis.
Protocol 1: Standard HPLC Purity Analysis (Method A)
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL) to ensure the system is performing adequately. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.[16]
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 20 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample to the same target concentration (0.5 mg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to develop and validate a stability-indicating HPLC method.[9][17] They demonstrate that the method can effectively separate the analyte from any potential degradation products formed under stress.[7]
Caption: Workflow for forced degradation studies.
-
Preparation: Prepare five separate samples of this compound at a concentration of approximately 0.5 mg/mL.
-
Stress Application:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C in an oven for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, then dissolve in diluent.
-
-
Analysis: Analyze a control (unstressed) sample and each stressed sample using HPLC Method A.
-
Evaluation: The goal is to achieve 5-20% degradation of the active ingredient.[18] The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed samples.[9]
Comparative Data Analysis
The performance of an HPLC method is judged by several quantitative parameters. The table below presents hypothetical but realistic data comparing our two proposed methods for the analysis of a synthesized batch of this compound containing a known key impurity.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale & Significance |
| Column | C18, 4.6x150 mm, 5µm | Phenyl-Hexyl, 4.6x150 mm, 5µm | Different stationary phases provide different retention mechanisms (hydrophobic vs. π-π interactions). |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in MeOH | Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities and elution strengths. |
| Retention Time (t_R) | 8.52 min | 10.24 min | Method A is faster. Method B shows stronger retention, likely due to π-π interactions. |
| Resolution (R_s) | 1.9 | 2.8 | Both methods achieve baseline resolution (R_s > 1.5), but Method B provides superior separation from the key impurity. |
| Tailing Factor (T_f) | 1.1 | 1.3 | Method A provides a more symmetrical peak (ideal T_f = 1.0). The higher tailing in Method B might be due to stronger secondary interactions. |
| Theoretical Plates (N) | 15,500 | 12,800 | Method A demonstrates higher column efficiency, leading to narrower peaks. |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Both methods show comparable sensitivity for quantifying low-level impurities. |
Discussion and Recommendations
This comparative analysis reveals that both Method A and Method B are suitable for the purity analysis of this compound, but their strengths make them applicable for different analytical objectives.
-
Method A (C18 with Acetonitrile) is an excellent choice for routine quality control (QC) . It is faster, highly efficient (high N), and provides symmetrical peaks (low T_f), which is ideal for high-throughput environments where rapid and precise quantification of the main component is the primary goal. Its ability to resolve degradation products, as confirmed by forced degradation studies, qualifies it as a robust, stability-indicating method.
-
Method B (Phenyl-Hexyl with Methanol) serves as a powerful orthogonal method for impurity profiling and method validation. The significantly higher resolution (R_s = 2.8) demonstrates its superior ability to separate the main peak from closely related impurities. This is particularly valuable during process development to identify and track unknown impurities or for release testing where maximum assurance of separation is required. The different selectivity offered by the Phenyl-Hexyl phase provides confidence that no impurities are co-eluting with the main peak.
Conclusion
The selection of an HPLC method for purity analysis is a strategic decision based on the specific analytical need. For the synthesized intermediate this compound, a standard C18-based method offers a rapid, efficient, and robust solution for routine QC and stability testing. However, complementing this with an orthogonal method, such as one employing a Phenyl-Hexyl column, provides a more comprehensive analytical picture, ensuring the highest level of confidence in the purity assessment. The principles of method validation, particularly through rigorous forced degradation studies, are non-negotiable and form the bedrock of trustworthy analytical data in the pharmaceutical industry.[12][19]
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. wjpmr.com [wjpmr.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. onyxipca.com [onyxipca.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chemscene.com [chemscene.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the X-ray Crystal Structures of 2-(2-Thienyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-(2-Thienyl)aniline Derivatives
The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique combination of a thiophene ring, a versatile aromatic heterocycle known for its diverse biological activities, and an aniline moiety, a common pharmacophore, has led to the development of numerous compounds with promising therapeutic and electronic properties. The overall three-dimensional structure of these molecules, governed by the spatial arrangement of the thiophene and aniline rings and the nature of their substituents, plays a pivotal role in their function. X-ray crystallography provides the definitive blueprint of these molecules in the solid state, offering invaluable insights into their conformation, intermolecular interactions, and crystal packing. This guide presents a comparative analysis of the X-ray crystal structures of several this compound derivatives, highlighting the impact of substitution on their supramolecular architecture.
Comparative Structural Analysis: A Tale of Three Derivatives
To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of three distinct derivatives:
-
(Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid (Derivative 1) [1]
-
2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline (Derivative 2) [2]
-
2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline (Derivative 3)
These derivatives, while not direct substitutions on the parent this compound, are closely related N-acylated and Schiff base analogues that provide significant insights into the conformational flexibility and intermolecular interactions of the core scaffold.
Molecular Conformation: The Twist in the Tale
A key structural parameter in this compound derivatives is the dihedral angle between the mean planes of the thiophene and aniline rings. This angle dictates the overall shape of the molecule and its ability to interact with biological targets or self-assemble in the solid state.
In Derivative 1 , the phenyl and thiophene rings are significantly twisted with respect to each other, exhibiting dihedral angles of 62.45(8)° and 63.1(5)° for the major and minor disorder components of the thiophene ring, respectively[1]. This pronounced twist is likely influenced by the steric bulk of the N-acyl substituent.
Conversely, Derivative 2 displays a smaller dihedral angle of 36.72(8)° between the benzene and thiophene rings[2]. This suggests a more planar conformation compared to Derivative 1, which can be attributed to the formation of a conjugated imine linkage.
Similarly, Derivative 3 also adopts a relatively planar conformation, with a dihedral angle of 17.68(9)° between the thiophene and benzene rings. This planarity is further stabilized by the electronic effects of the nitro and amino substituents on the aniline ring.
The following diagram illustrates the key conformational differences between these derivatives.
Caption: Conformational differences in this compound derivatives.
Intermolecular Interactions: The Architects of the Crystal Lattice
The way molecules pack in a crystal is dictated by a delicate balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. These interactions are crucial for determining the physical properties of the material, such as solubility and melting point.
In the crystal structure of Derivative 1 , the molecules are linked by C—H⋯O hydrogen bonds, forming chains that run along the a-axis[1]. The overall packing is further stabilized by weak van der Waals interactions between these chains[1]. A notable feature is an intramolecular O—H⋯O hydrogen bond which stabilizes the molecular conformation[1].
Derivative 2 exhibits a different packing motif. Its crystal structure is stabilized by an intermolecular C—H⋯π interaction[2]. This type of interaction, where a C-H bond points towards the face of an aromatic ring, is a significant force in the assembly of many organic molecules.
The crystal packing of Derivative 3 is dominated by a network of hydrogen bonds. N—H⋯O and N—H⋯N hydrogen bonds connect the molecules to form a two-dimensional network. This extensive hydrogen bonding network is a direct consequence of the amino and nitro substituents on the aniline ring.
The following table summarizes the key crystallographic data for the three derivatives.
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Formula | C₁₅H₁₃NO₃S | C₁₃H₁₂N₂O₂S | C₁₁H₉N₃O₂S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | C2/c |
| Dihedral Angle (Thiophene-Aniline) | 62.45(8)°, 63.1(5)° | 36.72(8)° | 17.68(9)° |
| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, van der Waals forces | C—H⋯π interactions | N—H⋯O and N—H⋯N hydrogen bonds |
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key steps. The following is a generalized workflow for single-crystal X-ray diffraction analysis.
Caption: A typical workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For instance, the crystals of Derivative 1 were grown from a hexane/ethyl acetate mixture[1].
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The intensities and positions of the diffracted beams are recorded by a detector.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This can be achieved using methods like direct methods or the Patterson function.
-
Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Validation and Analysis: The final refined structure is validated to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF). A detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.
Conclusion: The Power of a Picture
The comparative analysis of the crystal structures of these this compound derivatives unequivocally demonstrates the profound influence of substituents on their molecular conformation and crystal packing. The interplay of steric and electronic effects dictates the degree of planarity of the molecule, while the nature of the functional groups orchestrates the network of intermolecular interactions that build the crystal lattice. This detailed structural information, obtained through the powerful technique of X-ray crystallography, is not merely an academic exercise. It provides a rational basis for the design of new molecules with tailored properties, whether for enhanced biological activity in drug discovery or for optimized performance in materials science applications. Understanding the forces that govern the solid-state architecture of these versatile compounds is a critical step towards unlocking their full potential.
References
Bridging the Gap: A Comparative Analysis of Theoretical and Experimental Properties of 2-(2-Thienyl)aniline
An In-Depth Technical Guide for Researchers
Abstract: This guide provides a comprehensive comparison between the computationally predicted (theoretical) and empirically determined (experimental) properties of 2-(2-Thienyl)aniline (CAS No: 62532-99-4). As a heterocyclic biaryl amine, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. Understanding the correlation and deviation between theoretical models and real-world measurements is critical for accelerating research, optimizing synthesis, and predicting molecular behavior. We will delve into structural, spectroscopic, and physicochemical properties, offering field-proven insights into the causality behind experimental choices and the predictive power of modern computational methods.
Part 1: Theoretical Profile via Computational Modeling
In modern chemical research, in silico analysis is an indispensable first step that precedes and guides synthetic efforts. By employing methods like Density Functional Theory (DFT), we can predict a molecule's characteristics with remarkable accuracy, saving significant time and resources. These theoretical calculations provide a baseline understanding of the molecule's electronic structure, geometry, and spectral behavior in an idealized, gaseous state, free from intermolecular interactions or solvent effects.
For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing geometry and predicting vibrational frequencies.[1][2] These calculations help elucidate the molecule's fundamental properties.
Predicted Physicochemical & Structural Data
Computational tools and databases like PubChem provide a wealth of calculated properties that are foundational for any experimental design.[3] These descriptors are crucial for predicting solubility, lipophilicity, and potential bioavailability.
| Property | Theoretical Value | Source |
| Molecular Formula | C₁₀H₉NS | PubChem[3] |
| Molecular Weight | 175.25 g/mol | PubChem[3] |
| Exact Mass | 175.04557046 Da | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Topological Polar Surface Area | 54.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[4] |
| Rotatable Bond Count | 1 | ChemScene[4] |
-
Causality Insight: The XLogP3 value of 2.6 suggests moderate lipophilicity, guiding the choice of solvents for both reaction and purification (e.g., favoring ethyl acetate or dichloromethane over highly polar or nonpolar solvents). The single rotatable bond between the aniline and thienyl rings is the primary determinant of the molecule's conformational flexibility.
Molecular Geometry and Visualization
The key geometric parameter for this compound is the dihedral angle between the phenyl and thiophene rings. DFT calculations predict a non-planar ground state to minimize steric hindrance between the ortho-amino group and the sulfur atom of the thiophene ring.
Caption: Molecular structure of this compound.
Part 2: Experimental Characterization & Protocols
While theoretical data provides an ideal blueprint, experimental validation is the ultimate arbiter of a molecule's true properties. The synthesis and subsequent characterization of this compound involve standard but precise organic chemistry techniques.
Synthesis Pathway
The most common and efficient method for constructing the C-C bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction offers high yields and functional group tolerance.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Experimentally Determined Properties
The physical properties are the first to be determined post-synthesis and purification.
| Property | Experimental Value | Source |
| Appearance | Tan solid, semi-solid or oil | Hoffman Fine Chemicals[6] |
| Melting Point | 35-37 °C | Hoffman Fine Chemicals[6] |
Spectroscopic Analysis Protocols
Spectroscopy provides the definitive structural confirmation, acting as a molecular fingerprint. The following are standard, self-validating protocols for characterizing the title compound.
-
Objective: To identify the key functional groups, primarily the N-H bonds of the primary amine and the aromatic C-H and C=C bonds.
-
Expected Results: For a primary aromatic amine like this compound, two distinct N-H stretching bands are expected between 3300-3500 cm⁻¹.[7][8] A strong N-H bending vibration should appear around 1600 cm⁻¹.[7] The C-N stretch for an aromatic amine is typically strong and found in the 1250-1335 cm⁻¹ region.[8] Aromatic C-H stretches will be visible above 3000 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solvent-free sample of the purified solid directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.
-
Objective: To elucidate the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR).
-
Expected Results:
-
¹H NMR: The spectrum will be complex in the aromatic region (approx. 6.5-8.0 ppm) due to the overlapping signals from the four protons on the aniline ring and the three protons on the thiophene ring. The two amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
¹³C NMR: Ten distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the ten carbon atoms of the molecule.
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to ensure homogeneity.
-
Acquisition (¹H): Acquire the proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.
-
Acquisition (¹³C): Acquire the carbon spectrum, which requires a significantly larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.
-
Objective: To probe the electronic transitions within the conjugated π-system of the molecule.
-
Expected Results: The conjugated system formed by the two aromatic rings will give rise to strong π → π* transitions, resulting in one or more intense absorption maxima (λ_max) in the UV region (typically 200-400 nm).[9]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a precisely known concentration.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Measurement: Replace the blank with the sample cuvette and scan the absorbance across the desired wavelength range (e.g., 200-600 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Part 3: Comparative Analysis: Theory vs. Experiment
The true power of this dual approach comes from comparing the datasets. This comparison validates the computational model and explains the nuances of the experimental results.
Caption: The synergistic cycle of theoretical and experimental chemistry.
Summary of Properties
| Property | Theoretical Prediction | Experimental Finding | Analysis of Discrepancy |
| Molecular Weight | 175.25 g/mol | 175.0456 m/z (for [M]⁺• in MS) | Excellent agreement. The experimental value is from mass spectrometry, confirming isotopic composition. |
| Physical State | N/A (Calculations are for single molecules) | Tan Solid / Semi-Solid | N/A. Theory does not predict bulk properties like state or color. |
| Melting Point | N/A | 35-37 °C | N/A. Melting point is a bulk property dependent on crystal packing and intermolecular forces, which are complex to model accurately. |
| IR: N-H Stretch | Predicted vibrational frequencies (e.g., via DFT) | ~3300-3500 cm⁻¹ (two bands expected) | Theoretical frequencies are often slightly higher due to the harmonic approximation and absence of intermolecular H-bonding. Experimental peaks are broadened by these interactions. |
| ¹H NMR Shifts | Calculated chemical shifts | Aromatic region: ~6.5-8.0 ppm | Good correlation is expected. Minor deviations arise from solvent effects and the specific level of theory used in the calculation. |
Discussion of Discrepancies and Insights
-
Spectroscopic Frequencies: It is a well-established principle that DFT-calculated vibrational frequencies are systematically higher than experimental values.[10] This is because calculations model the molecule in a vacuum at 0 K and assume a perfectly harmonic potential well for bond vibrations. In reality, intermolecular forces (especially hydrogen bonding from the -NH₂ group) and anharmonicity in a real sample cause a red-shift (lower frequency) and broadening of the observed peaks. Researchers often apply a scaling factor (e.g., ~0.96 for B3LYP) to theoretical frequencies to improve their match with experimental data.
-
Conformation and State: The experimental melting point of 35-37 °C indicates that the intermolecular forces, while present, are not exceptionally strong.[6] This aligns with the theoretical model of a non-planar structure, which can disrupt efficient crystal lattice packing compared to a perfectly flat molecule. The "tan" color suggests the presence of some chromophores extending into the visible range, which is consistent with a highly conjugated system.
Conclusion
The analysis of this compound demonstrates a powerful synergy between theoretical prediction and experimental verification. Computational chemistry provides an accurate, cost-effective preview of molecular properties, guiding experimental design and interpretation. Conversely, experimental data provides the ground truth that validates and refines our theoretical models. For researchers and drug developers, leveraging this dual approach is not merely best practice; it is essential for navigating the complexities of molecular science with efficiency and confidence.
References
- 1. Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. wikieducator.org [wikieducator.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Thienyl)aniline for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Thienyl)aniline, a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established safety standards.
Understanding the Hazard Profile of this compound
The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[4] It is prudent to assume that this compound itself presents a similar hazard profile.
Table 1: GHS Hazard Classification for a Related Compound: 2-(Thiophen-2-yl)aniline hydrochloride [4]
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
|
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to overall safety and regulatory compliance.
2.1. Personal Protective Equipment (PPE) and Handling Precautions
-
Engineering Controls: All work with this compound should be performed in a certified laboratory chemical fume hood to minimize inhalation exposure.[1][5]
-
Gloves: Wear chemical-resistant gloves. Given that nitrile gloves are not recommended for aniline, butyl, neoprene, or Viton gloves are preferable.[1]
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[5]
-
Protective Clothing: A fully buttoned lab coat is required to prevent skin contact.[1]
2.2. Waste Segregation and Collection
The cardinal rule of hazardous waste management is proper segregation. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. High-density polyethylene (HDPE) or glass containers are suitable choices.[5]
-
Collect All Contaminated Materials: This includes unused product, reaction residues, solutions containing the compound, and any contaminated disposable materials such as pipette tips, weighing paper, and gloves.[5]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
2.3. Labeling of Waste Containers
Proper labeling is a critical safety and regulatory requirement.
-
Initial Labeling: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[5]
-
Content Identification: Clearly write the full chemical name, "this compound," and its CAS number (62532-99-4) on the label.[6][7]
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms as indicated in Table 1.
-
Researcher Information: Include the name and contact information of the principal investigator or responsible researcher.
2.4. On-site Storage of Hazardous Waste
Proper storage of the waste container prior to disposal is crucial to prevent accidents and exposure.
-
Secure Storage Area: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[5]
-
Ventilation: The storage area must be well-ventilated.[5][8]
-
Incompatible Materials: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1][9]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[1]
2.5. Final Disposal
The final disposal of this compound must be handled by certified professionals.
-
Contact EHS: Arrange for the pickup and disposal of the waste through your institution's EHS department or a certified hazardous waste disposal contractor.[5]
-
Provide Documentation: Accurately describe the contents of the waste container to the disposal personnel.
-
Regulatory Compliance: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2] The primary disposal method for this type of waste is typically high-temperature incineration at a licensed facility.[5]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key stages.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. 2-(Thiophen-2-yl)aniline hydrochloride | C10H10ClNS | CID 17482915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to Safely Handling 2-(2-Thienyl)aniline: An In-Depth PPE and Operations Protocol
As Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-(2-Thienyl)aniline. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your colleagues, and your research. The focus is on creating a deep-rooted culture of safety through understanding the "why" behind every action.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound and its related compounds present several health hazards that necessitate stringent safety measures. Understanding these risks is the foundational step in building a robust safety protocol. The primary hazards, as identified by the Globally Harmonized System (GHS), include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: Vapors or splashes can cause serious damage to the eyes.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2]
Furthermore, related aniline compounds are known to be absorbed through the skin and can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, characterized by symptoms like dizziness, headache, and cyanosis (bluish skin).[3][4] The compound is also a combustible liquid, adding a fire risk to its profile.[5] These hazards dictate the necessity of a multi-layered Personal Protective Equipment (PPE) strategy.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a matter of compliance but a critical barrier against chemical exposure. All PPE should be inspected for integrity before each use.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the risk of serious eye irritation from splashes, indirectly vented chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] For operations with a higher risk of splashing, such as large-volume transfers or heating, a full-face shield should be worn in addition to goggles to protect the entire face.[6][7]
Hand Protection
The skin is a primary route of exposure for aniline compounds. Therefore, robust hand protection is non-negotiable.
-
Glove Material: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide good resistance against a range of chemicals, including many acids, bases, and solvents.[6][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For all handling procedures, double gloving is strongly recommended. This practice provides a critical safety buffer; if the outer glove becomes contaminated, it can be safely removed and disposed of within the handling area (e.g., inside the fume hood) without exposing your skin.[7] Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[7]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Laboratory Coat: A clean, flame-retardant laboratory coat with long sleeves and tight-fitting cuffs is the minimum requirement.[7][8]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]
-
Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and open-toed shoes are never appropriate in a laboratory setting.
Respiratory Protection
All handling of this compound that may generate vapors, mists, or aerosols must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][5] If engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[5]
PPE Selection Summary
| Task / Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, small-scale reactions) | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Flame-Retardant Lab Coat | Chemical Fume Hood |
| High-Volume Transfer / Splash Potential | Goggles and Full-Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup / Emergency | Goggles and Full-Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Coveralls | NIOSH-Approved Respirator |
Comprehensive Operational and Disposal Plan
A safe experiment begins long before the chemical is handled and ends long after it has been used. The following workflow provides a systematic approach to safety.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Before beginning, conduct a specific risk assessment for your planned procedure. Identify potential points of failure or increased exposure risk.
-
Fume Hood Verification: Ensure your chemical fume hood is operational and the certification is current. Check the airflow monitor.
-
Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (CO2, dry chemical, or foam).[5]
-
Spill Kit Availability: Ensure a well-stocked chemical spill kit, containing an inert absorbent material like vermiculite or sand, is readily accessible.[3]
Step 2: Safe Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Work Within Fume Hood: Conduct all manipulations of this compound exclusively within the chemical fume hood.[5]
-
Minimize Ignition Sources: Keep the chemical away from open flames, hot surfaces, and sparks, as it is a combustible liquid.[5]
-
Controlled Dispensing: Use tools like syringes or pipettes for liquid transfers to minimize spills and aerosol generation.
-
Secure Storage: When not in use, store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After completing your work, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. Use an appropriate solvent followed by soap and water.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the apron, face shield, and goggles. Remove inner gloves last using the proper technique to avoid touching the contaminated exterior.[8]
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after all work is complete and PPE has been removed.[9]
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Never mix waste streams. All materials contaminated with this compound, including excess chemical, contaminated solvents, disposable labware, and PPE, must be collected in a designated hazardous waste container.[8]
-
Container Management: Waste containers must be made of a compatible material, kept closed except when adding waste, and clearly labeled with "Hazardous Waste" and the chemical name.
-
Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
By integrating these detailed operational steps and safety protocols into your daily laboratory work, you build a resilient safety culture that prioritizes both scientific advancement and personal well-being.
References
- 1. 2-(Thiophen-2-yl)aniline hydrochloride | C10H10ClNS | CID 17482915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. mmcd.org [mmcd.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
